molecular formula C9H9Cl3O2 B150315 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS No. 14337-31-6

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Cat. No.: B150315
CAS No.: 14337-31-6
M. Wt: 255.5 g/mol
InChI Key: DQMIPRIVNVYSDB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS 14337-31-6) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. With the molecular formula C 9 H 9 Cl 3 O 2 and a molecular weight of 255.53 g/mol , this compound features a trichloromethyl carbinol moiety that is readily transformed into various α-substituted carboxylic acid derivatives, making it a versatile precursor . Recent catalytic synthesis methods highlight its role as a key intermediate for constructing diverse bioactive molecules . Researchers utilize this compound in the development of potential pharmaceutical agents, and its structural motif is found in compounds studied for enzyme inhibition . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIPRIVNVYSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931845
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14337-31-6
Record name Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a significant derivative of the organochlorine pesticide methoxychlor. While this compound is not as extensively studied as its parent, its structural similarity to known endocrine-disrupting metabolites of methoxychlor warrants a detailed examination of its synthesis, physicochemical characteristics, and potential biological activity. This document synthesizes available data with established chemical principles to offer a thorough resource for researchers in toxicology, drug discovery, and environmental science. Particular emphasis is placed on its probable role as an endocrine modulator, a hypothesis supported by the well-documented estrogenic activity of related methoxychlor metabolites.

Introduction

This compound (CAS No. 14337-31-6) is a chlorinated aromatic alcohol. It is structurally related to methoxychlor, a pesticide that has garnered significant attention due to its proestrogenic properties.[1] The biological activity of methoxychlor is primarily attributed to its metabolic products, which can interact with estrogen receptors and disrupt normal endocrine function.[2] Given that this compound is a mono-hydroxylated derivative of methoxychlor, it is critical to understand its chemical behavior and biological implications. This guide aims to consolidate the known information and provide expert insights into the properties and potential applications of this compound in research settings.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely available in the peer-reviewed literature. However, based on its chemical structure and data from analogous compounds, we can estimate its key properties.

PropertyValue/InformationSource/Basis
CAS Number 14337-31-6[3][4]
Molecular Formula C₉H₉Cl₃O₂[3][4]
Molecular Weight 255.53 g/mol [3][4]
Appearance Likely a solid at room temperatureBased on similar compounds
Melting Point Not available (Predicted to be in the range of 70-90 °C)Estimation based on related structures
Boiling Point Not available (Predicted to be >250 °C at atmospheric pressure)Estimation based on related structures
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane.General solubility of organochlorine compounds

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway: Grignard Reaction

A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 4-methoxyphenylmagnesium bromide would be reacted with chloral (trichloroacetaldehyde).

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Chloral (trichloroacetaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is usually indicated by a gentle refluxing of the ether. The mixture is stirred until the magnesium is consumed.

  • Reaction with Chloral: The Grignard reagent is cooled in an ice bath. A solution of chloral in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Predicted Spectroscopic Data
  • ¹H NMR:

    • A singlet for the methoxy group protons (~3.8 ppm).

    • A doublet for the aromatic protons ortho to the methoxy group (~6.9 ppm).

    • A doublet for the aromatic protons meta to the methoxy group (~7.3 ppm).

    • A singlet for the benzylic proton (~5.0 ppm).

    • A broad singlet for the hydroxyl proton (variable chemical shift).

  • ¹³C NMR:

    • A signal for the methoxy carbon (~55 ppm).

    • Signals for the aromatic carbons (114-160 ppm).

    • A signal for the benzylic carbon (~85 ppm).

    • A signal for the trichloromethyl carbon (~103 ppm).

  • IR Spectroscopy:

    • A broad O-H stretching band (~3400 cm⁻¹).

    • C-H stretching bands for the aromatic and methoxy groups (~2850-3100 cm⁻¹).

    • C=C stretching bands for the aromatic ring (~1610 and 1510 cm⁻¹).

    • A strong C-O stretching band for the ether (~1250 cm⁻¹) and alcohol (~1050 cm⁻¹).

    • A C-Cl stretching band (~700-800 cm⁻¹).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z 254 (with isotopic peaks for chlorine).

    • Fragmentation would likely involve the loss of the trichloromethyl group and other characteristic fragments of the methoxyphenyl ethanol moiety.

Biological Activity and Mechanism of Action

Endocrine Disruption: An Estrogenic Metabolite

The primary biological significance of this compound lies in its probable role as an endocrine-disrupting chemical (EDC). The parent compound, methoxychlor, is known to be a proestrogen, meaning it requires metabolic activation to exert its estrogenic effects.[5] This activation primarily involves O-demethylation to form hydroxylated metabolites that can bind to estrogen receptors (ERs).[6]

Given its structure as a mono-demethylated and hydroxylated analog of methoxychlor, this compound is highly likely to possess estrogenic activity. Research on various methoxychlor metabolites has shown that the presence of a phenolic hydroxyl group is crucial for binding to ERα and ERβ.[7]

Postulated Mechanism of Action

The estrogenic activity of this compound is expected to be mediated through its interaction with estrogen receptors, primarily ERα and ERβ. The binding of this ligand to the receptor would initiate a cascade of molecular events, leading to changes in gene expression that are typically regulated by endogenous estrogens like 17β-estradiol.

Synthesis_Workflow Start Start Materials: 4-Bromoanisole, Mg, Chloral Grignard_Formation Formation of 4-methoxyphenylmagnesium bromide Start->Grignard_Formation Reaction Reaction with Chloral Grignard_Formation->Reaction Quenching Aqueous Work-up (NH4Cl solution) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Figure 2: Proposed Synthesis Workflow

Toxicological Profile

The toxicological profile of this compound has not been specifically determined. However, based on its relationship with methoxychlor and its metabolites, it is prudent to handle this compound with care, assuming potential reproductive and developmental toxicity due to its likely endocrine-disrupting properties. High doses may also lead to neurotoxic effects, similar to the parent compound methoxychlor.[1]

Applications in Research and Drug Development

  • Endocrine Disruptor Screening: this compound can serve as a reference compound in in vitro and in vivo assays designed to screen for estrogenic activity of environmental chemicals.[2]

  • Structure-Activity Relationship (SAR) Studies: As a specific metabolite of methoxychlor, this compound is valuable for SAR studies aimed at understanding the structural requirements for estrogen receptor binding and activation.

  • Drug Discovery: While its estrogenic properties may be a liability, understanding the interaction of such molecules with nuclear receptors can inform the design of selective receptor modulators for therapeutic applications.

Conclusion

This compound is a chemical of significant interest due to its close structural and likely biological relationship to the proestrogenic pesticide methoxychlor. Although specific experimental data on its physicochemical and toxicological properties are scarce, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological profile of this compound, which will be crucial for a comprehensive understanding of the environmental and health impacts of methoxychlor and its derivatives.

References

  • Shelby, M. D., Newbold, R. R., Tully, D. B., Chae, K., & Davis, V. L. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental Health Perspectives, 104(12), 1296–1300.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Gaido, K. W., Leonard, L. S., Lovell, S., Gould, J. C., Baba, D., Portier, C. J., & McDonnell, D. P. (1999). Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology, 140(12), 5746–5753.
  • Bulger, W. H., Muccitelli, R. M., & Kupfer, D. (1978). Studies on the in vivo and in vitro estrogenic activities of methoxychlor and its metabolites. Role of hepatic mono-oxygenase in methoxychlor activation. Biochemical Pharmacology, 27(20), 2417–2423.
  • Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367–379.
  • Klotz, D. M., Beckman, B. S., Derr, S. M., & Arnold, S. F. (2000). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives, 108(7), 637–643.
  • Gaido, K. W., Maness, S. C., McDonnell, D. P., Dehal, S. S., Kupfer, D., & Safe, S. (2000). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies. Molecular Pharmacology, 58(5), 852–858.

Sources

An In-Depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS 14337-31-6): A Key Intermediate and Potential Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a significant chemical intermediate in the synthesis of the organochlorine pesticide methoxychlor. For researchers, scientists, and professionals in drug development, understanding the synthesis, properties, and biological context of this molecule is crucial for evaluating its potential impact and utility. This document synthesizes available technical data, outlines relevant experimental protocols, and discusses the compound's role within the broader context of methoxychlor's metabolism and toxicological profile.

Introduction and Chemical Identity

This compound, with the CAS number 14337-31-6, is a chlorinated aromatic alcohol. Its primary significance in the scientific literature and industrial chemistry stems from its role as a direct precursor in the production of methoxychlor, a pesticide developed as an alternative to DDT. While methoxychlor itself is now largely obsolete in many parts of the world due to concerns about its endocrine-disrupting activities, the study of its synthetic intermediates and metabolic byproducts remains relevant for toxicological and environmental research.[1][2]

The molecular structure of this compound features a central ethanol backbone with a trichloromethyl group at the 2-position and a 4-methoxyphenyl group at the 1-position. This structure is foundational to its chemical reactivity and its eventual transformation into the symmetric methoxychlor molecule.

Physicochemical Properties

While comprehensive, experimentally verified physicochemical data for this specific intermediate is not widely published, its basic properties can be summarized as follows. Further experimental validation is recommended for any critical applications.

PropertyValueSource
CAS Number 14337-31-6[3]
Molecular Formula C₉H₉Cl₃O₂[3]
Molecular Weight 255.53 g/mol [3]
Appearance Likely a solid at room temperature, based on similar compounds.Inferred
Solubility Expected to be soluble in organic solvents and have low solubility in water.[4]

Synthesis and Mechanism

The synthesis of this compound is a key step in the commercial production of methoxychlor. The overall process involves the reaction of chloral (trichloroacetaldehyde) or its hydrate with anisole (methoxybenzene) in the presence of an acid catalyst.[1] This reaction is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts-type hydroxyalkylation.

Caption: Synthetic pathway from chloral and anisole to methoxychlor via the intermediate this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol based on the known chemistry for the synthesis of methoxychlor and its intermediates.[1] Optimization would be required for specific laboratory conditions.

Materials:

  • Anhydrous chloral (or chloral hydrate)

  • Anisole

  • Concentrated sulfuric acid (or another suitable acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous chloral (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

  • Add anisole (1.0-1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent unwanted side reactions or polymerization.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient, to isolate this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet or doublet for the benzylic proton (CH-OH), a singlet for the methoxy group protons (-OCH₃), and doublets for the aromatic protons on the para-substituted phenyl ring. The hydroxyl proton (-OH) may appear as a broad singlet.

  • ¹³C NMR: Resonances would be expected for the trichloromethyl carbon (-CCl₃), the benzylic carbon (CH-OH), the methoxy carbon (-OCH₃), and the aromatic carbons.

Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the trichloromethyl group and fragments corresponding to the methoxyphenyl moiety. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this and related compounds.[10][11][12]

Infrared (IR) Spectroscopy:

  • Key absorption bands would be expected for the hydroxyl group (O-H stretch, broad), C-H stretches (aromatic and aliphatic), C-O stretches (ether and alcohol), and C-Cl stretches.

Workflow for Analytical Characterization

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Biological Context and Toxicological Implications

The primary interest in the biological activity of this compound is linked to its role as a potential metabolite of methoxychlor. The metabolism of methoxychlor is a critical factor in its toxicological profile, as the parent compound is considered a proestrogen, requiring metabolic activation to exert its endocrine-disrupting effects.[1][13]

The metabolic activation of methoxychlor proceeds primarily through O-demethylation by cytochrome P450 enzymes in the liver, leading to mono- and bis-hydroxylated metabolites that are estrogenic.[13] While this compound is a synthetic precursor, its structural similarity to metabolic intermediates suggests it could also be formed in vivo or possess similar biological activities.

Metabolic_Activation Methoxychlor Methoxychlor (Proestrogen) Metabolite1 Mono-demethylated Metabolite (Estrogenic) Methoxychlor->Metabolite1 CYP450 (O-demethylation) Metabolite2 Bis-demethylated Metabolite (Estrogenic) Metabolite1->Metabolite2 CYP450 (O-demethylation) EstrogenReceptor Estrogen Receptor Metabolite1->EstrogenReceptor Binds and Activates Metabolite2->EstrogenReceptor Binds and Activates

Caption: Simplified metabolic activation pathway of methoxychlor to its estrogenic metabolites.

Current Knowledge Gaps and Future Research Directions

For drug development professionals, this represents a critical knowledge gap. Future research should aim to:

  • Conduct in vitro receptor binding assays to determine if this compound can bind to and activate estrogen receptors.

  • Perform cell-based reporter gene assays to quantify its potential estrogenic or anti-estrogenic activity.

  • Evaluate its metabolic stability in liver microsomes to understand its potential persistence and further transformation in a biological system.

  • Undertake preliminary in vivo toxicological studies in animal models to assess its acute and chronic effects.

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of methoxychlor and its potential as a biologically active metabolite. This guide has provided a framework for understanding its synthesis, analytical characterization, and the critical need for further research into its biological and toxicological properties. For scientists in environmental science, toxicology, and drug development, a thorough understanding of such intermediates is essential for a complete risk assessment of related compounds and for the potential discovery of new molecules with unique biological activities.

References

  • ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • Toxicological profile for methoxychlor - Agency for Toxic Substances and Disease Registry | ATSDR . Agency for Toxic Substances and Disease Registry. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Methoxychlor - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • 7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

  • Methoxychlor induces estrogen-like alterations of behavior and the reproductive tract in the female rat and hamster: effects on sex behavior, running wheel activity, and uterine morphology - PubMed . PubMed. [Link]

  • Methoxychlor - EZGC Method Translator . Restek. [Link]

  • (PDF) Development of a validated high performance liquid chromatography assay for the detection and quantification of methoxychlor and its mono- and bis-hydroxy metabolites from ovarian follicle culture media - ResearchGate . ResearchGate. [Link]

  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats . PubMed. [Link]

  • solution. The oil bath is then heated to 135° and a slow current of gas is admitted. The mixture boils vigorously, but the alcohol is returned by the refluxing device whereas the - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Methoxychlor | EPA . U.S. Environmental Protection Agency. [Link]

  • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements . Agilent Technologies. [Link]

  • 2,2,2-Trichloro-1-methoxyethanol | C3H5Cl3O2 | CID 86694 - PubChem . PubChem. [Link]

  • 2,2,2-Trichloroethanol - Wikipedia . Wikipedia. [Link]

  • Confirmation of Pesticides by GC/MS/MS - USDA Food Safety and Inspection Service . U.S. Department of Agriculture. [Link]

  • An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine . Arkivoc. [Link]

  • Ethanol, 2,2,2-trichloro- - the NIST WebBook . NIST. [Link]

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  • Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC - PubMed Central . PubMed Central. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

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  • 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol - 1737-27-5, C9H9F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. [Link]

  • Effects of Methoxychlor and 2,2-bis (p-Hydroxyphenyl)-1,1,1-Trichloroethane on Cytochrome P450 Enzyme Activities in Human and Rat Livers - ResearchGate . ResearchGate. [Link]

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  • Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - MDPI . MDPI. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - ResearchGate . ResearchGate. [Link]

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  • Toxicological evaluations - Inchem.org . INCHEM. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No: 14337-31-6), a key chemical intermediate.[1] This guide is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a trichlorocarbinol derivative of significant interest in synthetic chemistry. Its structure is closely related to the core of compounds like methoxychlor, a historically significant insecticide.[2][3][4] The synthesis of this target molecule is a classic example of electrophilic aromatic substitution, specifically the acid-catalyzed condensation of an activated aromatic ring with a highly electrophilic carbonyl compound.

The primary strategy discussed herein involves the reaction of anisole (methoxybenzene) with chloral (trichloroacetaldehyde) or its stable hydrate form. Anisole serves as the electron-rich nucleophile, activated by the electron-donating methoxy group, while chloral provides the electrophilic carbon center, heavily influenced by the three electron-withdrawing chlorine atoms. The choice of catalyst, typically a strong protic acid like sulfuric acid, is critical for activating the carbonyl group of chloral and facilitating the electrophilic attack.[3]

This guide will elucidate the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into the critical parameters that govern the reaction's success, yield, and purity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director. Due to significant steric hindrance at the ortho positions from both the methoxy group and the bulky trichloromethyl group of the electrophile, the substitution occurs almost exclusively at the para position.

The key mechanistic steps are as follows:

  • Activation of the Electrophile: The carbonyl oxygen of chloral is protonated by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, creating a highly reactive oxonium ion.

  • Nucleophilic Attack: The electron-rich π-system of the anisole ring attacks the activated carbonyl carbon. The attack occurs at the para position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: A proton is eliminated from the carbon atom bearing the new substituent, and the aromaticity of the ring is restored. The catalyst (H⁺) is regenerated in this step, completing the catalytic cycle.

This sequence directly yields the desired product, this compound. It is crucial to note that under more forcing conditions (e.g., higher temperatures or prolonged reaction times), this alcohol can undergo acid-catalyzed dehydration to form a carbocation, which can then react with a second molecule of anisole to form the bis-substituted product, 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane (methoxychlor).[2][3] Therefore, careful control of reaction parameters is essential to isolate the target mono-alkanol.

Mechanism Diagram

Reaction_Mechanism Chloral Chloral Activated_Chloral Activated Electrophile (Oxonium Ion) Chloral->Activated_Chloral Protonation H+ H⁺ (from H₂SO₄) Anisole Anisole Sigma_Complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_Complex Electrophilic Attack Sigma_Complex_2 Sigma Complex Product 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol H+_regen H⁺ (regenerated) Sigma_Complex_2->Product Deprotonation Experimental_Workflow Setup 1. Reaction Setup (Anisole, 0-5 °C) Catalyst 2. Add H₂SO₄ (Maintain T < 10 °C) Setup->Catalyst Reagent 3. Add Chloral Hydrate (Maintain T < 5 °C) Catalyst->Reagent Monitor 4. Reaction Monitoring (TLC, 2-4 hours) Reagent->Monitor Quench 5. Quench on Ice Monitor->Quench Extract 6. Diethyl Ether Extraction Quench->Extract Wash 7. Neutralize & Wash (NaHCO₃, Brine) Extract->Wash Dry 8. Dry & Evaporate Wash->Dry Purify 9. Purify (Recrystallization/Chromatography) Dry->Purify Product Final Product Purify->Product

Sources

A-Z Guide to the Molecular Structure of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (TCMPE), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in related fields, offering in-depth insights into the synthesis and structural elucidation of this molecule through modern analytical techniques.

Introduction and Significance

This compound is a halogenated aromatic alcohol. Its structure, featuring a trichloromethyl group attached to a benzylic carbon and a para-substituted methoxybenzene ring, presents a unique combination of steric and electronic properties. Understanding its precise molecular architecture is fundamental for predicting its reactivity, metabolic fate, and potential biological activity. This guide will walk through a logical, evidence-based workflow to confirm its structure, from synthesis to multi-faceted spectroscopic analysis.

Synthesis Pathway: A Deliberate Approach

The synthesis of TCMPE is most effectively achieved via a Grignard reaction. This classic organometallic approach is chosen for its reliability and high yield in forming carbon-carbon bonds.

Rationale for Synthesis Choice: The Grignard reaction allows for the nucleophilic addition of the 4-methoxyphenyl group to the electrophilic carbonyl carbon of chloral (trichloroacetaldehyde). This targeted approach is superior to other potential methods due to its specificity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of TCMPE
  • Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are reacted with 4-bromoanisole in anhydrous diethyl ether to form 4-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition: The flask is cooled to 0°C in an ice bath. A solution of anhydrous chloral in diethyl ether is added dropwise to the Grignart reagent with constant stirring. The reaction is highly exothermic and temperature control is crucial to prevent side reactions.

  • Aqueous Workup: After the addition is complete, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. This step protonates the intermediate alkoxide to yield the desired alcohol.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structural Elucidation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of TCMPE.[1] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Workflow for the synthesis and structural confirmation of TCMPE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For TCMPE, both ¹H and ¹³C NMR are employed.

Causality in Experimental Choices: Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent ability to dissolve the analyte and its single, well-defined solvent peak in the ¹³C spectrum, which does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard to calibrate the chemical shift scale to 0 ppm.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmIntegrationMultiplicityAssignment
~7.42HDoubletAromatic (ortho-H)
~6.92HDoubletAromatic (meta-H)
~5.11HSingletCH-OH
~3.83HSingletOCH₃
~2.5 (broad)1HSingletOH

Interpretation:

  • The two doublets in the aromatic region (~7.4 and ~6.9 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring.

  • The singlet at ~5.1 ppm corresponds to the benzylic proton, which is adjacent to the hydroxyl group and the trichloromethyl group. It appears as a singlet because there are no protons on the adjacent carbon.

  • The singlet at ~3.8 ppm is indicative of the three equivalent protons of the methoxy group.

  • A broad singlet, which may vary in chemical shift, corresponds to the hydroxyl proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~160C-OCH₃ (Aromatic)
~130Quaternary C (Aromatic)
~128CH (Aromatic)
~114CH (Aromatic)
~104CCl₃
~85CH-OH
~55OCH₃

Interpretation:

  • The spectrum shows the expected number of carbon signals.

  • The signal at ~104 ppm is highly characteristic of a carbon atom bonded to three chlorine atoms.

  • The signal at ~85 ppm corresponds to the carbon atom bearing the hydroxyl group.

  • The remaining signals are consistent with a para-substituted methoxybenzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[1]

Experimental Protocol: A thin film of the purified compound is prepared on a salt plate (NaCl or KBr) for analysis.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3600-3200 (broad)StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₃)
~1610, ~1510StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1030StrongC-O stretch (alcohol)
850-750StrongC-Cl stretch (trichloromethyl)

Interpretation: The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is definitive evidence for the hydroxyl group. The other absorption bands corroborate the presence of the aromatic ring, the ether linkage, and the carbon-chlorine bonds, consistent with the proposed structure of TCMPE.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for this volatile compound.[2]

Rationale for Technique: Electron Ionization (EI) is chosen as the ionization method due to its ability to produce a characteristic and reproducible fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 254, 256, 258, reflecting the isotopic distribution of the three chlorine atoms (³⁵Cl and ³⁷Cl). The molecular formula is C₉H₉Cl₃O₂.[3]

  • Major Fragments:

    • [M - CCl₃]⁺: Loss of the trichloromethyl radical, resulting in a prominent peak at m/z 137, corresponding to the stable 4-methoxybenzyl cation.

    • [CCl₃]⁺: A peak corresponding to the trichloromethyl cation at m/z 117, 119, 121.

The observation of the correct molecular ion peak cluster and the logical fragmentation pattern provides strong confirmation of the molecular weight and the key structural components of TCMPE.

Conclusion

The combined, corroborative evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of the molecular structure of this compound. The strategic synthesis via a Grignard reaction followed by a systematic, multi-technique analytical workflow represents a robust and self-validating methodology for the characterization of novel organic compounds. This guide serves as a template for the rigorous structural elucidation required in modern chemical research and development.

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16150, 2,2,2-Trichloro-1-phenylethanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

physical and chemical properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 14337-31-6). Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's structure, synthesis, reactivity—with a focus on the Jocic reaction—and detailed analytical methodologies. While direct experimental data for this specific molecule is sparse in published literature, this guide leverages data from structurally analogous compounds to provide robust predictions and reasoned protocols, establishing a foundational resource for its study and application.

Introduction and Chemical Identity

This compound is a member of the trichloromethyl carbinol family of organic compounds. Its structure is characterized by a central ethanol backbone substituted with a trichloromethyl group on one carbon and a 4-methoxyphenyl (p-anisyl) group on the other. This unique combination of a bulky, electron-withdrawing trichloromethyl group and an electron-donating methoxy-substituted aromatic ring imparts specific reactivity and properties.

Trichloromethyl carbinols are valuable synthetic intermediates, primarily because the trichloromethyl group can be readily transformed into other functionalities, such as carboxylic acids.[1][2] The presence of the methoxyphenyl moiety makes this particular compound a relevant subject for studies in medicinal chemistry and materials science, where this functional group is frequently employed to modulate biological activity and physical properties.

Synonyms:

  • p-Methoxy-α-(trichloromethyl)benzyl Alcohol[3]

  • α-(Trichloromethyl)-p-anisyl Alcohol[3]

  • 1,1,1-Trichloro-2-hydroxy-2-(4-methoxyphenyl)ethane[3]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. While some data is sourced directly, properties such as melting point and solubility are predicted based on trends observed in structurally similar compounds, such as 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol and 2-(4-methoxyphenyl)ethanol.[4]

PropertyValueSource / Rationale
CAS Number 14337-31-6[3]
Molecular Formula C₉H₉Cl₃O₂[3]
Molecular Weight 255.53 g/mol [5]
Appearance Predicted: White to off-white solidBased on analogs like dichlorophen.[4]
Melting Point Predicted: ~75-85 °CAnalogy to dichlorophen (m.p. 78.5-79.5 °C).[4]
Boiling Point Decomposes upon heatingTrichloromethyl carbinols are often thermally unstable.
Solubility Predicted: Soluble in most organic solvents (e.g., acetone, ethyl acetate, dichloromethane, THF); sparingly soluble in water.Based on the properties of dichlorophen.[4]

Synthesis Protocol

The synthesis of this compound is most effectively achieved via the addition of the trichloromethyl anion to 4-methoxybenzaldehyde (anisaldehyde). The trichloromethyl anion can be generated in situ from chloroform with a strong base, or more conveniently and with higher yields for electron-rich aldehydes, from the decarboxylation of sodium trichloroacetate.[6][7]

Workflow: Synthesis from Anisaldehyde

G start Reactants: 4-Methoxybenzaldehyde Sodium Trichloroacetate (NaTCA) Solvent (DMSO) reaction Reaction Vessel Stir at room temperature for 20-40 min start->reaction workup Aqueous Workup 1. Quench with water 2. Extract with Ethyl Acetate (3x) reaction->workup purification Purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Recrystallize or Column Chromatography workup->purification product Final Product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology

Rationale: This protocol utilizes sodium trichloroacetate in DMSO. For electron-rich aldehydes like 4-methoxybenzaldehyde, this method avoids the competing Cannizzaro reaction that can be problematic when using chloroform and a strong base like potassium hydroxide.[7]

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (13.6 g, 100 mmol) and dimethyl sulfoxide (DMSO, 100 mL). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add sodium trichloroacetate (27.8 g, 150 mmol, 1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into a 1 L separatory funnel containing 400 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic and Analytical Characterization

No complete, experimentally verified spectra for this compound are currently available in major databases. The following characterization data is predicted based on fundamental principles of spectroscopy and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ 7.40 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbinol-bearing carbon. Their chemical shift is downfield due to the deshielding effect of the aromatic ring and proximity to the electron-withdrawing carbinol group.

    • δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbinol group and ortho to the methoxy group. These are shifted upfield due to the electron-donating effect of the methoxy group.

    • δ 5.15 (s, 1H): The benzylic proton on the carbinol carbon (C-1). This signal is expected to be a singlet due to the absence of adjacent protons. Its significant downfield shift is caused by the adjacent oxygen and the three chlorine atoms.

    • δ 3.85 (s, 3H): The methyl protons of the methoxy group. This is a characteristic singlet in this region.

    • δ 2.5-3.5 (br s, 1H): The hydroxyl proton. This peak is often broad and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR (Predicted, 100 MHz, CDCl₃):

    • δ 160.5: Aromatic carbon attached to the methoxy group (C4).

    • δ 129.0: Aromatic carbons ortho to the carbinol group (C2, C6).

    • δ 128.0: Quaternary aromatic carbon attached to the carbinol group (C1).

    • δ 114.5: Aromatic carbons meta to the carbinol group (C3, C5).

    • δ 104.0: Trichloromethyl carbon (-CCl₃). This carbon experiences significant deshielding from the three chlorine atoms.

    • δ 85.0: The carbinol carbon (-CHOH-). Its shift is influenced by both the attached hydroxyl group and the aromatic ring.

    • δ 55.5: Methoxy methyl carbon (-OCH₃).

Infrared (IR) Spectroscopy
  • Predicted Major Absorption Bands (cm⁻¹):

    • 3400-3500 (broad): O-H stretching vibration of the alcohol.

    • 3050-3100 (medium): Aromatic C-H stretching.

    • 2850-2950 (medium): Aliphatic C-H stretching (from the methoxy group).

    • 1610, 1510, 1460 (strong): Aromatic C=C ring stretching vibrations.

    • 1250 (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

    • 1030 (strong): Symmetric C-O-C stretching.

    • 750-850 (strong): C-Cl stretching vibrations.

Mass Spectrometry (MS)
  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 254/256/258 is expected due to the facile cleavage of the C-C bond adjacent to the trichloromethyl group. The isotopic pattern of three chlorine atoms would be characteristic.

    • [M - CCl₃]⁺ (m/z 137): This would likely be the base peak, resulting from the loss of the trichloromethyl radical. This fragment corresponds to the stable 4-methoxybenzyl cation.

    • [M - H₂O]⁺: Loss of water from the molecular ion.

    • m/z 107: Loss of formaldehyde (CH₂O) from the m/z 137 fragment.

    • m/z 77: Loss of CO from the m/z 107 fragment, corresponding to the phenyl cation.

    • m/z 117/119/121: The trichloromethyl cation (CCl₃⁺) may also be observed.

Proposed Analytical Method: GC-MS

Rationale: The compound is expected to be sufficiently volatile and thermally stable for gas chromatography, which offers excellent separation and definitive identification when coupled with mass spectrometry.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: Splitless injection at 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity in this compound is the trichloromethyl carbinol moiety. This functional group is a key precursor in the Jocic reaction (also known as the Jocic-Reeve reaction), which transforms it into an α-substituted carboxylic acid.[2]

The Jocic Reaction

Mechanism: The reaction proceeds through a dichloroepoxide intermediate. In the presence of a base (e.g., NaOH), the alcohol is deprotonated, which then displaces one of the chlorine atoms to form a transient gem-dichloroepoxide. This strained epoxide is then opened by a nucleophile via an Sₙ2 attack on the benzylic carbon, leading to inversion of stereochemistry if the center is chiral. Subsequent hydrolysis of the remaining dichloromethyl group yields the carboxylic acid.[1]

Jocic_Mechanism reactant R-CH(OH)-CCl₃ epoxide [ R-CH(O)-C(Cl₂) ] reactant->epoxide - H₂O, - Cl⁻ product R-CH(Nu)-COOH epoxide->product - 2Cl⁻ base + OH⁻ nucleophile + Nu⁻ + H₂O

Sources

A Technical Guide to the Biological Activity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (HPTE)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the biological activity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a principal and highly active metabolite of the organochlorine pesticide Methoxychlor. Commonly known as HPTE, this compound is a potent endocrine-disrupting chemical (EDC). Its significance lies in the fact that the proestrogenic parent compound, Methoxychlor, requires metabolic activation to exert its primary biological effects.[1][2] This guide elucidates the mechanisms of action of HPTE, focusing on its interactions with nuclear hormone receptors. We detail its strong estrogenic activity as an agonist for Estrogen Receptor α (ERα) and its complex role as an antagonist for Estrogen Receptor β (ERβ) and the Androgen Receptor (AR).[3][4] Furthermore, this document provides field-proven, step-by-step protocols for key in vitro assays—the Yeast Estrogen Screen (YES) and an Androgen Receptor Competitive Binding Assay—to enable researchers to reliably assess these activities. Quantitative data are summarized for direct comparison, and key pathways are visualized to facilitate a deeper understanding of HPTE's molecular toxicology. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, endocrine disruption, and environmental health sciences.

Introduction: From Pro-Pesticide to Potent Endocrine Disruptor

The environmental pesticide Methoxychlor (MXC) was long recognized for its estrogenic effects, leading to reproductive and developmental toxicity.[5][6] However, early in vitro studies revealed that Methoxychlor itself is a relatively weak ligand for the estrogen receptor.[6] This observation led to the critical discovery that MXC is a pro-estrogen, requiring metabolic activation by the body to produce its more potent derivatives.[2]

The primary pathway for this activation is hepatic O-demethylation, a reaction catalyzed by microsomal monooxygenase systems (cytochrome P450 enzymes).[2] This process removes a methyl group from one of the methoxy moieties of the parent compound, yielding this compound, or HPTE.[2][7] This structural change is fundamental to its biological activity, transforming a weak environmental agent into a potent endocrine disruptor with significantly higher affinity for hormone receptors.[4][6]

Caption: Metabolic conversion of Methoxychlor to its active metabolite, HPTE.

Section 1: Primary Biological Activity - Endocrine Disruption

The endocrine system's reliance on a delicate balance of hormonal signaling makes it particularly vulnerable to disruption by exogenous chemicals. HPTE's biological activity is primarily characterized by its ability to interfere with the signaling pathways of steroid hormones, specifically estrogens and androgens. This is achieved through direct interaction with their cognate nuclear receptors.

Estrogenic Activity: A Potent ERα Agonist and ERβ Antagonist

HPTE is a potent estrogen receptor agonist, particularly for the alpha isoform (ERα).[3][4] Upon entering a cell, HPTE binds to ERα in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus. Inside the nucleus, the HPTE-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, mimicking the action of the natural hormone, 17β-estradiol (E2).[8] This agonistic action is responsible for many of the adverse estrogenic effects observed in vivo, such as uterine hypertrophy.[6]

Intriguingly, HPTE displays a different mode of action on Estrogen Receptor β (ERβ), where it acts as an antagonist.[3] This dual activity—acting as an agonist for one receptor subtype and an antagonist for another—highlights the compound's complexity and makes it a subject of significant research interest.

Caption: Agonistic action of HPTE on the Estrogen Receptor α (ERα) pathway.

Protocol: Yeast Estrogen Screen (YES) Assay

The YES assay is a robust, sensitive, and cost-effective in vitro method for screening chemicals for estrogenic activity.[9][10] It utilizes genetically modified Saccharomyces cerevisiae yeast that co-expresses the human estrogen receptor (hERα) and a reporter gene construct (e.g., lacZ) under the control of EREs.[9][11] Binding of an estrogenic ligand like HPTE to the hERα activates transcription of the lacZ gene, producing the enzyme β-galactosidase. This enzyme then cleaves a chromogenic substrate, such as Chlorophenol red-β-D-galactopyranoside (CPRG), resulting in a color change (from yellow to red) that can be quantified spectrophotometrically.[9][11]

Step-by-Step Methodology:

  • Yeast Culture Preparation:

    • Inoculate a single colony of the recombinant yeast strain into appropriate growth medium.

    • Incubate overnight at 30°C with shaking until the culture reaches an optical density (OD600) corresponding to the logarithmic growth phase.[11]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound (HPTE), a positive control (17β-estradiol), and a negative control (vehicle, e.g., DMSO) in a 96-well microtiter plate.[11] Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation and Incubation:

    • Dilute the yeast culture into a fresh assay medium containing the CPRG substrate.

    • Dispense the yeast/media mixture into each well of the prepared 96-well plate.

    • Seal the plate and incubate at 30-34°C for 48-72 hours.[10][11]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength appropriate for the cleaved substrate (e.g., 570 nm for CPRG).

    • A significant color change in the wells containing HPTE, relative to the negative control, indicates estrogenic activity.

  • Causality and Controls:

    • Positive Control (17β-estradiol): Essential to validate that the yeast reporter system is responsive.

    • Negative Control (Vehicle): Establishes the baseline response and ensures that the solvent does not induce a signal.

    • Dose-Response Curve: Testing serial dilutions is critical for determining the potency (e.g., EC50 value) of the compound.[11]

Anti-Androgenic Activity

In addition to its estrogenic properties, HPTE is also a known antagonist of the Androgen Receptor (AR).[4] The mechanism involves competitive binding. HPTE competes with endogenous androgens, such as dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[12] By occupying the receptor, HPTE prevents the binding of the natural hormone. This HPTE-AR complex is unable to adopt the active conformation required for nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[12][13] This inhibitory action can disrupt male reproductive development and function.

Caption: Competitive antagonism of the Androgen Receptor by HPTE.

Protocol: Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a known, labeled androgen for binding to the AR. It is a direct measure of a compound's affinity for the receptor. A common format is the scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.[14][15]

Step-by-Step Methodology (Radioligand SPA example):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., HEPES-based buffer with additives to ensure protein stability).[14]

    • Prepare a solution of purified human AR ligand-binding domain (LBD).

    • Prepare a solution of a high-affinity radiolabeled androgen (e.g., [3H]-DHT).[14][15]

  • Assay Plate Setup:

    • Use a 384-well plate coated with a material that binds the purified AR-LBD (e.g., Nickel-chelate coated plates for His-tagged proteins).[14]

    • Add the AR-LBD solution to the wells and incubate to allow binding to the plate surface. Wash away unbound protein.[14]

  • Competition Reaction:

    • Add serial dilutions of the test compound (HPTE), a non-labeled positive control (e.g., unlabeled DHT or Bicalutamide), and a vehicle control to the wells.[14]

    • Add the radiolabeled androgen ([3H]-DHT) to all wells at a fixed concentration (typically near its dissociation constant, Kd).[14]

    • Seal the plate and incubate to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the radioactivity in each well using a scintillation counter. In an SPA, only radioligand bound to the receptor on the plate will generate a signal.

    • A decrease in signal in the presence of HPTE indicates successful competition with the radiolabeled androgen for the AR binding site.

  • Data Analysis and Controls:

    • Total Binding: Wells with AR, radioligand, and vehicle (represents 100% signal).

    • Non-Specific Binding (NSB): Wells with AR, radioligand, and a saturating concentration of unlabeled positive control (defines 0% specific binding).[15]

    • The data are used to calculate the concentration of HPTE that inhibits 50% of the specific binding of the radioligand (the IC50 value).[16][17] This value is inversely related to the binding affinity.

Quantitative Comparison of Endocrine Activities

To contextualize the potency of HPTE, it is essential to compare its activity metrics with those of endogenous hormones. The half-maximal effective concentration (EC50) is used to measure agonist potency, while the half-maximal inhibitory concentration (IC50) is used for antagonist potency.[18][19]

CompoundTarget ReceptorActivity TypePotency MetricReported Value (M)
HPTE Estrogen Receptor α (ERα)AgonistEC50~ 1 x 10⁻⁷
HPTE Estrogen Receptor β (ERβ)AntagonistIC50~ 5 x 10⁻⁷
HPTE Androgen Receptor (AR)AntagonistIC50~ 1 x 10⁻⁶
17β-Estradiol (E2)Estrogen Receptor α (ERα)AgonistEC50~ 1 x 10⁻¹⁰
Dihydrotestosterone (DHT)Androgen Receptor (AR)AgonistEC50~ 1 x 10⁻⁹

Note: The values presented are approximate and can vary based on the specific assay system and experimental conditions.

Section 2: Other Investigated Biological Effects

While HPTE's primary activities are centered on estrogen and androgen receptors, research has indicated other potential biological targets. Notably, HPTE has been shown to directly inhibit the catalytic activity of P450scc (cholesterol side-chain cleavage enzyme), a critical enzyme in the steroidogenesis pathway responsible for the initial step in converting cholesterol to steroid hormones.[7] This inhibition leads to decreased progesterone production in ovarian cells, an effect independent of its receptor-mediated actions.[7] This demonstrates that HPTE can disrupt the endocrine system at multiple levels: both at the hormone synthesis stage and at the receptor signaling stage.

Conclusion: A Synthesis for the Research Professional

This compound (HPTE) stands as a classic example of metabolic activation, transforming a relatively weak pesticide into a potent, multi-target endocrine disruptor. Its primary biological activities are defined by a complex interaction profile with steroid hormone receptors:

  • Potent ERα Agonism: Mimics estradiol, leading to estrogenic effects.

  • ERβ and AR Antagonism: Blocks the action of endogenous hormones, leading to anti-estrogenic (in ERβ-dominant tissues) and anti-androgenic effects.

This dual estrogenic/anti-androgenic profile, coupled with its ability to inhibit steroidogenesis, underscores its significance as a reproductive and developmental toxicant.[6][7] For drug development professionals, HPTE serves as a model compound for off-target endocrine effects and highlights the necessity of comprehensive screening using a battery of in vitro assays, such as those described herein.[20][21] Understanding the mechanisms of compounds like HPTE is crucial for developing safer chemicals and for accurately assessing the risks posed by environmental contaminants.

References

  • Judah, R. et al. (2014). Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. National Institutes of Health. Available at: [Link]

  • Dragomir, M. et al. (2023). Advancing Endocrine Disruptors via In Vitro Evaluation. PubMed Central. Available at: [Link]

  • Laws, S. C. et al. (2003). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal, Oxford Academic. Available at: [Link]

  • Kupfer, D. & Bulger, W. H. (1996). Methoxychlor as a Model for Environmental Estrogens. Taylor & Francis Online. Available at: [Link]

  • Browne, P. et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. ACS Publications. Available at: [Link]

  • LifeNet Health. (n.d.). Endocrine Disruption Assay Services. LifeNet Health LifeSciences. Available at: [Link]

  • ATSDR. (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Guy, N. C. et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. Available at: [Link]

  • Grokipedia. (n.d.). YES and YAS assay. Grokipedia. Available at: [Link]

  • Kupfer, D. & Bulger, W. H. (1996). Methoxychlor as a Model for Environmental Estrogens. SciSpace. Available at: [Link]

  • Guy, N. C. et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]

  • Harvey, C. N. et al. (2012). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. National Institutes of Health. Available at: [Link]

  • Aoyama, H. & Chapin, R. E. (2014). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. PubMed. Available at: [Link]

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  • Ali, I. et al. (2014). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. PubMed Central. Available at: [Link]

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  • Lissemore, J. et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. National Institutes of Health. Available at: [Link]

  • Akgul, Y. et al. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. PubMed. Available at: [Link]

  • Guy, N. C. et al. (2008). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

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  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Klocker, H. et al. (2020). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. National Institutes of Health. Available at: [Link]

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An In-Depth Technical Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a chlorinated aromatic alcohol, holds a significant position in the study of environmental estrogens and their metabolic pathways. While not a compound of direct therapeutic application, its relevance stems from its close relationship to the organochlorine pesticide Methoxychlor. This guide provides a comprehensive overview of its synthesis, chemical characterization, and, most importantly, its biological implications, particularly concerning endocrine disruption. Understanding the properties and activities of this molecule is crucial for toxicologists, pharmacologists, and medicinal chemists working on the impact of environmental contaminants on biological systems and in the development of new chemical entities.

Chemical Identity and Properties

This compound is structurally characterized by a p-methoxyphenyl group attached to a 2,2,2-trichloroethanol backbone. This structure is key to its chemical behavior and biological activity.

PropertyValueSource
CAS Number 14337-31-6[1][2]
Molecular Formula C₉H₉Cl₃O₂[1][2]
Molecular Weight 255.53 g/mol [1][2]
Appearance In its pure form, it is expected to be a solid or oil.
Purity Commercially available with a purity of 95%.[3]

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. A prevalent method involves the reaction of a suitable aromatic precursor with a trichloromethyl source.

Conceptual Synthetic Pathway: Reaction of p-Anisaldehyde with Chloroform

A plausible and direct synthetic route involves the reaction of p-anisaldehyde with chloroform in the presence of a strong base. This reaction follows a nucleophilic addition mechanism where the trichloromethyl anion, generated in situ from chloroform, attacks the electrophilic carbonyl carbon of p-anisaldehyde.

Synthesis_Pathway cluster_reactants Reactants p_anisaldehyde p-Anisaldehyde product This compound p_anisaldehyde->product Nucleophilic Attack by ⁻CCl₃ chloroform Chloroform (CHCl₃) intermediate Trichloromethyl anion (⁻CCl₃) chloroform->intermediate Deprotonation base Base (e.g., KOH) intermediate->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • p-Anisaldehyde

  • Chloroform

  • Potassium hydroxide (or other suitable strong base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve p-anisaldehyde in anhydrous diethyl ether.

  • Base Addition: Prepare a solution of potassium hydroxide in a suitable solvent and add it to the dropping funnel.

  • Reactant Addition: Cool the flask containing the p-anisaldehyde solution in an ice bath. Slowly add the chloroform to the stirred solution.

  • Reaction: While maintaining the low temperature, add the basic solution dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Work-up: Quench the reaction by slowly adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

  • ¹H NMR: The proton spectrum is expected to show signals for the methoxy group (a singlet around 3.8 ppm), the aromatic protons (two doublets in the range of 6.9-7.4 ppm), the carbinol proton (a singlet around 5.0 ppm), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR: The carbon spectrum would display signals for the methoxy carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the carbinol carbon, and the trichloromethyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trichloromethyl group.

Biological Significance and Endocrine Disrupting Activity

The primary interest in this compound lies in its role as a potential metabolite of the pesticide Methoxychlor and its consequent endocrine-disrupting properties. Methoxychlor itself is considered a proestrogen, meaning it is metabolized in the body to more active estrogenic compounds.[5]

Metabolism of Methoxychlor

In vivo, Methoxychlor undergoes metabolic activation, primarily in the liver, to form hydroxylated derivatives that are more potent endocrine disruptors.[5] The key active metabolite is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[5] While this compound is a plausible intermediate in the metabolic pathway of Methoxychlor, its direct biological activity is less studied than that of HPTE.

Metabolism_Pathway Methoxychlor Methoxychlor Metabolite This compound Methoxychlor->Metabolite Metabolism HPTE HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) Metabolite->HPTE Further Metabolism ER Estrogen Receptor HPTE->ER Binds to Biological_Effects Endocrine Disruption (Estrogenic/Antiandrogenic Effects) ER->Biological_Effects Leads to

Caption: The metabolic activation of Methoxychlor and its biological effects.

Estrogenic and Antiandrogenic Effects

The estrogenic activity of Methoxychlor's metabolites is well-documented. HPTE, for instance, has been shown to bind to estrogen receptors and elicit estrogenic responses.[5] Additionally, both Methoxychlor and HPTE have demonstrated antiandrogenic properties.[5] Given the structural similarity, it is highly probable that this compound also possesses endocrine-disrupting capabilities, acting as either an estrogen agonist or an androgen antagonist. However, dedicated in vitro studies are required to quantify its specific activity.

Toxicology

The toxicological profile of this compound is not well-defined in the literature. However, as a chlorinated aromatic compound and a metabolite of a known pesticide, it warrants careful handling and assessment. The toxicity of Methoxychlor is primarily linked to its reproductive and endocrine effects.[6][7] High doses can lead to effects on the reproductive systems of both males and females.[4]

Applications in Research

Due to its potential biological activity, this compound serves as a valuable tool for researchers in several fields:

  • Toxicology and Environmental Science: To study the metabolic pathways and mechanisms of toxicity of organochlorine pesticides.

  • Endocrinology and Pharmacology: As a reference compound in assays designed to screen for endocrine-disrupting chemicals.

  • Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel compounds with potential hormonal activity.

Conclusion

This compound is a chemically and biologically significant molecule primarily due to its association with the pesticide Methoxychlor. While its synthesis is achievable through standard organic reactions, a full characterization of its spectroscopic properties and, more importantly, its specific toxicological and pharmacological profiles requires further investigation. For researchers in drug development and environmental health, understanding the behavior of such metabolites is crucial for assessing the risks associated with environmental estrogens and for the rational design of safer chemical alternatives.

References

  • PubChem. 2,2,2-Trichloro-1-phenylethanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.
  • U.S. Centers for Disease Control and Prevention. The reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl). CDC Stacks. Retrieved from: [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Methoxychlor. Pesticide Information Profiles. Retrieved from: [Link]

  • Pharmaffiliates. This compound. Retrieved from: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2,2,2-trichloro-. NIST Chemistry WebBook. Retrieved from: [Link]

  • Scribd. Aldol Condensation of p-Anisaldehyde. Retrieved from: [Link]

  • ChemSynthesis. 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from: [Link]

  • Wikipedia. 2,2,2-Trichloroethanol. Retrieved from: [Link]

  • ResearchGate. Reproductive Toxicities of Methoxychlor Based on Estrogenic Properties of the Compound and Its Estrogenic Metabolite, Hydroxyphenyltrichloroethane. Retrieved from: [Link]

  • Taylor & Francis Online. Methoxychlor – Knowledge and References. Retrieved from: [Link]

  • National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methoxychlor. Retrieved from: [Link]

  • Google Patents. CN104418717A - Preparation method of p-anisaldehyde.
  • Magritek. The Aldol Condensation. Retrieved from: [Link]

  • MDPI. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. Retrieved from: [Link]

  • National Institutes of Health. Assessment of the endocrine-disrupting effects of trichloroethylene and its metabolites using in vitro and in silico approaches. Retrieved from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from: [Link]

  • National Institutes of Health. Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from: [Link]

  • askIITians. Phenyl isocyanide is formed when chloroform is treated with alcoholic. Retrieved from: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(4-Methoxyphenyl)ethanol. Retrieved from: [Link]

  • MDPI. Toxicological Effects of Naturally Occurring Endocrine Disruptors on Various Human Health Targets: A Rapid Review. Retrieved from: [Link]

  • ResearchGate. Endocrine-Disrupting Chemicals: Introduction to the Theme. Retrieved from: [Link]

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  • ScholarWorks at WMU. Asymmetric Induction in Grignard Reactions in a Chiral Solvent. Retrieved from: [Link]

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Methodological & Application

Application Notes and Protocols for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No. 14337-31-6). This α-(trichloromethyl) carbinol serves as a versatile intermediate in organic synthesis. The protocols detailed herein are designed for researchers in synthetic chemistry and drug development, emphasizing scientific rationale, safety, and robust validation. The primary synthetic route described is the base-mediated addition of the trichloromethide anion, generated in situ from chloroform, to p-anisaldehyde. This guide includes step-by-step experimental procedures, recommendations for purification by recrystallization, and a full suite of analytical methods for structural confirmation and purity assessment.

Introduction

This compound, also known as p-Methoxy-α-(trichloromethyl)benzyl Alcohol, is a member of the trichloromethyl carbinol family.[1][2] These compounds are valuable synthetic intermediates, notably for their conversion into α-substituted carboxylic acids, terminal alkynes, and various heterocyclic systems.[3][4] The presence of the electron-donating methoxy group on the phenyl ring influences its reactivity and potential applications in medicinal chemistry.

The synthesis of trichloromethyl carbinols is classically achieved through the addition of a trichloromethyl anion to an aldehyde or ketone.[5] The most direct method involves the reaction of an aldehyde with chloroform in the presence of a strong base, such as potassium hydroxide.[6] This process, a variant of the Jocic reaction, relies on the deprotonation of chloroform to form the weakly nucleophilic trichloromethide anion (⁻CCl₃), which subsequently attacks the electrophilic carbonyl carbon of the aldehyde.[4][7] For electron-rich aromatic aldehydes like p-anisaldehyde, this reaction is generally efficient and can proceed without the competing Cannizzaro reaction, which can be a significant side reaction for other aldehydes under strongly basic conditions.[4][8]

This guide provides a reliable protocol for the synthesis of this compound, followed by robust methods for its purification and analytical characterization.

Safety and Handling

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Damage: Risk of serious eye damage.

  • Reagents: Chloroform is a suspected carcinogen and is toxic. Potassium hydroxide is highly corrosive.

Mandatory Precautions:

  • All manipulations must be performed inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • The reaction is exothermic; appropriate cooling measures must be in place.

Synthesis Protocol: Base-Mediated Addition of Chloroform to p-Anisaldehyde

This protocol is adapted from established methods for the synthesis of α-(trichloromethyl) carbinols from aromatic aldehydes.[4][6]

Causality of Experimental Design

The reaction mechanism involves the generation of the trichloromethide anion from chloroform using powdered potassium hydroxide. Mechanical stirring is crucial as this is a heterogeneous reaction, and efficient mixing increases the rate of anion formation at the solid-liquid interface. The base is added slowly to control the initial exotherm. Ether is used during the workup to precipitate the inorganic salts (potassium chloride and excess KOH) while keeping the organic product in solution.

Reagents and Equipment
Reagent/EquipmentGradeQuantity/Specification
p-AnisaldehydeReagent Grade, ≥98%13.6 g (0.1 mol)
Chloroform (stabilized)ACS Grade72 g (48.6 mL, 0.6 mol)
Potassium Hydroxide (KOH)Anhydrous, Powdered2.8 g (0.05 mol)
Diethyl EtherAnhydrous~100 mL
Hydrochloric Acid (HCl)2M Aqueous~50 mL
Saturated NaCl solutionN/A~50 mL
Magnesium Sulfate (MgSO₄)Anhydrous~10 g
Round-bottom flaskN/A250 mL, three-neck
Mechanical StirrerN/AOverhead stirrer with paddle
CondenserN/AAllihn or Liebig
Addition FunnelN/AN/A (for solid addition)
Ice BathN/AFor temperature control
Rotary EvaporatorN/AFor solvent removal
Step-by-Step Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a stopper. Place the flask in an ice-water bath.

  • Reagent Charging: Add p-anisaldehyde (13.6 g) and chloroform (48.6 mL) to the flask. Begin stirring to form a homogeneous solution.

  • Base Addition: Over a period of 30-45 minutes, add the powdered potassium hydroxide (2.8 g) in small portions to the stirring solution. Maintain the internal temperature below 10 °C. The mixture will become thick and may change color.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Reaction Quenching & Workup:

    • Slowly add 50 mL of cold water to the flask to quench the reaction and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers and wash them sequentially with 2M HCl (1 x 50 mL) to neutralize any remaining base, followed by saturated NaCl solution (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the chloroform and diethyl ether. This will yield a crude solid or viscous oil.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Charge Flask: - p-Anisaldehyde - Chloroform B Cool to 0-10°C (Ice Bath) A->B C Slowly Add Powdered KOH B->C D Stir for 2 hours at 0-10°C C->D E Quench with Cold Water D->E F Extract with Diethyl Ether E->F G Wash Organic Layer: - 2M HCl - Brine F->G H Dry over MgSO4 G->H I Concentrate via Rotary Evaporation H->I J Crude Product I->J

Caption: Workflow for the synthesis of crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to yield a pure, crystalline solid. A mixed solvent system of ethyl acetate and hexanes is recommended.

Step-by-Step Protocol
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Characterization and Validation

The identity and purity of the synthesized product must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine using a standard melting point apparatus. A sharp melting range indicates high purity.

  • TLC Analysis: Monitor reaction progress and purity. A typical mobile phase is 30% ethyl acetate in hexanes.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound (C₉H₉Cl₃O₂, MW: 255.53 g/mol [1]).

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45Doublet (d)2HAr-H (ortho to CHOH)
~6.90Doublet (d)2HAr-H (ortho to OCH₃)
~5.20Singlet (s)1HH C-OH
~3.80Singlet (s)3HO-CH
VariableBroad s1HOH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.5Ar-C -OCH₃
~129.0Ar-C H (ortho to CHOH)
~128.5Ar-C (ipso to CHOH)
~114.0Ar-C H (ortho to OCH₃)
~103.0C Cl₃
~83.0C H-OH
~55.4O-C H₃

Causality: The electron-withdrawing CCl₃ group deshields the attached benzylic carbon (CH-OH) and the CCl₃ carbon itself, resulting in downfield shifts. The methoxy group is electron-donating, shielding the ortho and para positions of the aromatic ring.

Table 3: Expected Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3200-3500Strong, BroadO-H stretch (alcohol)[10]
3000-3100Mediumsp² C-H stretch (aromatic)
2850-2980Mediumsp³ C-H stretch (methyl & methine)
~1610, ~1515StrongC=C stretch (aromatic ring)[10]
~1250StrongC-O stretch (aryl ether)
~1050StrongC-O stretch (secondary alcohol)[10]
700-800StrongC-Cl stretch

Justification: The IR spectrum is expected to show characteristic peaks for the hydroxyl group (broad O-H stretch), the aromatic ring system, the aryl ether linkage, and the strong C-Cl bonds.[11]

Mass Spectrometry (MS-EI): The mass spectrum is expected to show a molecular ion peak cluster [M]⁺ at m/z 254, 256, 258, 260, reflecting the isotopic pattern of three chlorine atoms. A prominent fragment would correspond to the loss of the trichloromethyl radical (•CCl₃), resulting in a peak at m/z 137.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the fully characterized final product.

Caption: Comprehensive workflow for the synthesis and validation of this compound.

References

  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). alpha.-(Trichloromethyl)benzyl alcohol - Optional[Vapor Phase IR] - Spectrum.
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  • Howard, W. L. (1925). THE ADDITION OF CHLOROFORM TO ALDEHYDES. Journal of the American Chemical Society, 47(10), 2305-2308.
  • Reddit. (2024, September 30). Aldehyde + Chloroform and KOH. r/OrganicChemistry.
  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis.
  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(23), 3435-3438.
  • Gupta, M. K., Li, Z., & Snowden, T. S. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(10), 4854-4860.
  • ChemicalBook. (n.d.). 2,2-DICHLOROETHANOL(598-38-9) 1H NMR spectrum.
  • Pharmaffiliates. (n.d.). 14337-31-6 | Chemical Name : this compound.
  • Organic Chemistry Portal. (n.d.). Synthesis of trichloromethyl carbinols.
  • PrepChem.com. (n.d.). Synthesis of p-anisaldehyde.
  • Jensen, A. B., & Lindhardt, A. T. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry, 79(3), 1174-1183.
  • Wyvratt, J. M., Hazen, G. G., & Weinstock, L. M. (1987). A convenient, general synthesis of .alpha.-trichloromethyl carbinols. The Journal of Organic Chemistry, 52(5), 944-946.
  • Quora. (2017, September 14). What happens when chloroform (CHCl3) reacts with Aqueous KOH?.
  • NIST. (n.d.). 2,2,2-Trichloro-1-ethoxy ethanol. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzenemethanol, α-(trichloromethyl)-, acetate. NIST Chemistry WebBook.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Google Patents. (n.d.). CN104418717A - Preparation method of p-anisaldehyde.
  • ResearchGate. (2025, October 9). A study on reaction between chloroform aldehyde and acidified potassium iodide solution.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol.
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Application Note: High-Sensitivity Analytical Methods for the Detection of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a primary metabolite of the organochlorine pesticide methoxychlor. Due to the endocrine-disrupting potential of methoxychlor and its metabolites, sensitive and reliable detection methods are critical for environmental monitoring, toxicological studies, and food safety assessment.[1][2] This document outlines field-proven methodologies based on gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with various detection systems. We delve into the causality behind procedural choices, from sample preparation to instrumental analysis, to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Methoxychlor Metabolite Detection

Methoxychlor [1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane] was widely used as a less persistent alternative to DDT. However, its environmental and biological significance lies in its metabolic transformation. The parent compound is metabolized in the liver by cytochrome P-450 enzymes, primarily through demethylation, to form more hormonally active phenolic metabolites.[2] this compound is a key intermediate in this metabolic pathway. Accurate quantification of this metabolite is essential for assessing exposure and understanding the toxicokinetics of methoxychlor.[3][4]

The analytical challenge lies in detecting this polar metabolite at trace levels within complex matrices such as water, soil, and biological tissues (e.g., adipose tissue, serum).[5] This requires highly efficient sample preparation techniques to isolate the analyte and remove interfering substances, followed by sensitive and selective instrumental analysis.

Foundational Analytical Strategies: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends on the analyte's properties and the specific requirements of the analysis.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While this compound has a hydroxyl group that can make it less volatile, it is amenable to GC analysis, often with high sensitivity, especially when using an Electron Capture Detector (ECD), which is highly responsive to halogenated compounds like this one.[3][5] For unequivocal identification, Mass Spectrometry (MS) is the detector of choice.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideally suited for compounds that are less volatile, more polar, or thermally labile. This makes it an excellent alternative or complementary technique for analyzing methoxychlor metabolites.[7][8] Coupled with a UV detector, HPLC provides a robust method for quantification.[3] For the highest sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is employed.

Sample Preparation: The Cornerstone of Accurate Analysis

Effective sample preparation is paramount for reliable quantification. The goal is to extract the analyte from the sample matrix, remove interfering components, and concentrate it to a level suitable for instrumental detection.[9][10]

3.1. Extraction

The choice of extraction method is dictated by the sample matrix.

  • Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples like water. An organic solvent immiscible with water (e.g., dichloromethane or a hexane/acetone mixture) is used to partition the analyte from the aqueous phase.[11]

  • Solid-Phase Extraction (SPE): A versatile technique for both liquid and solid samples. For water samples, a C18 SPE cartridge can be used to adsorb the analyte, which is then eluted with a small volume of organic solvent, providing both extraction and concentration.[5] This method can achieve high recovery rates of around 89%.[5] For solid samples like soil or tissue, an initial solvent extraction is performed, followed by SPE for cleanup.

3.2. Cleanup

Cleanup is crucial for removing co-extracted matrix components (e.g., lipids, pigments) that can interfere with detection and damage analytical columns.

  • Gel Permeation Chromatography (GPC): The gold standard for removing high-molecular-weight lipids from fatty samples like adipose tissue.[5][12]

  • Adsorption Chromatography: Columns packed with materials like Florisil® or silica gel are used to separate the analyte from polar interferences.[5]

Caption: General workflow for sample preparation.

Gas Chromatography (GC) Based Protocols

GC-based methods offer high resolution and sensitivity, particularly with an Electron Capture Detector (ECD).

Caption: Workflow for GC-based analysis.

4.1. Protocol 1: GC-ECD for High-Sensitivity Screening

This protocol is optimized for the sensitive detection of halogenated compounds.

  • Instrument Setup:

    • GC System: Agilent 8890 or equivalent with a ⁶³Ni ECD.

    • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: ECD at 300°C.

  • Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) in isooctane from a certified stock solution.

  • Sample Injection: Inject 1 µL of the prepared sample extract.

  • Data Analysis: Identify the analyte peak by its retention time relative to the calibration standards. Quantify using the peak area against the calibration curve.

4.2. Protocol 2: GC-MS/MS for Confirmatory Analysis

This method provides definitive confirmation of the analyte's identity.[12]

  • Instrument Setup:

    • GC-MS/MS System: Triple quadrupole mass spectrometer.

    • GC Conditions: Use the same column and oven program as in Protocol 1.

    • Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.[8]

    • MS/MS Mode: Operate in Multiple Reaction Monitoring (MRM) mode. Select a precursor ion (e.g., a characteristic fragment from the full scan spectrum) and monitor 2-3 product ions for unambiguous identification and quantification.

  • Calibration and Injection: As described in Protocol 1.

  • Data Analysis: Confirm the analyte's presence by verifying the retention time and the ratio of quantifier to qualifier MRM transitions, which must match those of a true standard.

Parameter GC-ECD GC-MS/MS Reference
Primary Use Screening, QuantificationConfirmation, Quantification[5],[12]
Specificity ModerateVery High[3]
Sample Throughput HighModerate-
Typical LOD Low pg rangeLow pg range[5],[3]

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is an excellent choice for analyzing the polar methoxychlor metabolites without derivatization.

Sources

Application Notes & Protocols: 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol as a Novel Photo-Reactive Probe in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

I. Introduction: A New Frontier in Proteome Interrogation

The field of proteomics continually seeks innovative tools for the sensitive detection and functional characterization of proteins. Chemical probes, in particular, have become indispensable for illuminating protein interactions, activities, and spatial organization within complex biological systems. This document introduces 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol , a compound of significant interest due to its unique chemical architecture, combining the well-established photo-reactive properties of a trichloroethanol moiety with the specific physicochemical characteristics of a 4-methoxyphenyl group.

While its direct application in proteomics is an emerging area of research, its structural similarity to 2,2,2-trichloroethanol (TCE) , a widely used reagent for stain-free protein visualization in polyacrylamide gels, provides a strong foundation for its proposed utility.[1][2][3] The trichloroethanol group is known to undergo a UV-light-induced reaction with tryptophan residues, resulting in a fluorescent modification that allows for rapid and sensitive protein detection.[1][2] Furthermore, the presence of the 4-methoxyphenyl group, a common feature in biologically active molecules, suggests the potential for specific protein interactions, opening the door to applications beyond simple visualization, such as photo-activated cross-linking and activity-based protein profiling.

This guide will provide a comprehensive overview of the proposed mechanisms of action, detailed experimental protocols for the potential applications of this compound in proteomics research, and a discussion of its potential advantages in the field. The protocols described herein are based on established methodologies for similar chemical probes and are intended to serve as a robust starting point for researchers looking to explore the capabilities of this novel reagent.

II. Principle of Action: A Tale of Two Moieties

The utility of this compound in proteomics is predicated on the distinct functionalities of its two key chemical components: the 2,2,2-trichloroethanol group and the 4-methoxyphenyl group.

A. The Photo-Reactive Engine: 2,2,2-Trichloroethanol

Upon exposure to ultraviolet (UV) light, typically around 300 nm, the trichloroethanol moiety becomes photo-activated. This activation is believed to generate a reactive intermediate that readily reacts with the indole side chain of tryptophan residues in proteins.[1][2] This covalent modification results in the formation of a new fluorophore that emits light in the visible spectrum (blue-green, ~500 nm), allowing for the visualization of proteins directly in a polyacrylamide gel without the need for traditional staining and destaining procedures.[1][2] This "stain-free" technology is not only faster but also offers a broader linear dynamic range for protein quantification compared to traditional dyes like Coomassie Brilliant Blue. Importantly, this modification occurs at a low stoichiometry, making it compatible with downstream mass spectrometry analysis for protein identification.[2][4]

B. The Specificity Determinant: 4-Methoxyphenyl

The 4-methoxyphenyl group is a key structural feature that distinguishes this molecule from the simpler 2,2,2-trichloroethanol. This aromatic, moderately hydrophobic group can mediate non-covalent interactions with proteins, potentially directing the photo-reactive trichloroethanol moiety to specific binding pockets or protein surfaces. This "targeting" capability could be exploited for several advanced proteomic applications:

  • Photo-Affinity Labeling: The compound could be used to identify proteins that bind to molecules containing a methoxyphenyl group. Upon UV activation, the compound would covalently link to its protein target, allowing for its subsequent enrichment and identification.

  • Activity-Based Protein Profiling (ABPP): If the 4-methoxyphenyl group mimics a substrate or cofactor for a particular class of enzymes, the compound could serve as an activity-based probe to selectively label and profile the active members of that enzyme family.

The combination of a photo-reactive "warhead" and a specificity-determining "bait" makes this compound a promising candidate for a new class of chemical probes in proteomics.

III. Proposed Applications and Experimental Protocols

Based on the principles outlined above, we propose several key applications for this compound in proteomics research. For each application, a detailed, step-by-step protocol is provided.

Application 1: Enhanced Stain-Free Protein Visualization in Polyacrylamide Gels

This protocol describes the use of this compound for the rapid, stain-free visualization of proteins following SDS-PAGE. The increased hydrophobicity from the methoxyphenyl group may enhance protein-probe interactions, potentially leading to improved sensitivity.

Protocol 1: In-Gel Protein Visualization

  • Gel Preparation:

    • Prepare standard Tris-glycine or other polyacrylamide gel solutions.

    • Just before adding the polymerization catalyst (e.g., TEMED), add this compound to a final concentration of 0.5% (v/v) from a 10% stock solution in isopropanol.

    • Cast the gels as usual and allow them to polymerize completely.

  • Electrophoresis:

    • Load protein samples prepared in standard Laemmli buffer.

    • Run the electrophoresis at the desired voltage until the dye front reaches the bottom of the gel.

  • Photo-activation and Imaging:

    • Immediately after electrophoresis, place the gel on a UV transilluminator (300 nm).

    • Activate the gel for 2-5 minutes. The optimal activation time may need to be determined empirically.

    • Image the gel using a CCD-based imager with a standard filter for blue-green fluorescence (e.g., a 500 nm bandpass filter).

  • Downstream Analysis:

    • The visualized protein bands can be excised for in-gel digestion and mass spectrometry analysis. The low-stoichiometry modification generally does not interfere with protein identification.[2][4]

Data Presentation: Hypothetical Comparison of Visualization Reagents

FeatureStandard TCEThis compound (Projected)Coomassie Brilliant Blue
Time to Visualize < 5 minutes< 5 minutes> 1 hour
Staining/Destaining Not requiredNot requiredRequired
Linear Dynamic Range BroadPotentially BroaderNarrow
MS Compatibility HighHighModerate
Relative Sensitivity GoodPotentially ExcellentGood

Experimental Workflow for In-Gel Visualization

G cluster_0 Gel Preparation cluster_1 Electrophoresis cluster_2 Visualization & Analysis A Prepare Acrylamide Solution B Add 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol (0.5%) A->B C Cast Gel B->C D Load Protein Samples C->D E Run SDS-PAGE D->E F UV Activation (300 nm, 2-5 min) E->F G Image Fluorescence (~500 nm) F->G H Excise Bands for Mass Spectrometry G->H

Caption: Workflow for stain-free protein visualization using this compound.

Application 2: Photo-Affinity Labeling for Target Identification

This protocol outlines a workflow for identifying protein targets that interact with the 4-methoxyphenyl moiety. This is a powerful technique for target deconvolution in drug discovery.

Protocol 2: In-situ Photo-Labeling of Proteins

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for a specified period (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).

  • Photo-Cross-linking:

    • Wash the cells with ice-cold PBS to remove excess compound.

    • Place the culture dish on ice and irradiate with UV light (300-365 nm) for 5-15 minutes. The optimal wavelength and duration should be empirically determined.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Enrichment of Labeled Proteins (Optional but Recommended):

    • If an antibody against the 4-methoxyphenyl group is available, perform immunoprecipitation to enrich the cross-linked proteins.

    • Alternatively, if a "clickable" version of the probe is synthesized (e.g., with an alkyne or azide handle), perform a click chemistry reaction to attach a biotin tag for streptavidin-based enrichment.[5][6]

  • Proteomic Analysis:

    • Separate the proteins by SDS-PAGE.

    • Perform an in-gel digest of the entire lane or specific bands of interest.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled.

Workflow for Photo-Affinity Labeling and Proteomic Analysis

G A Treat Live Cells with Probe B UV Irradiation (Cross-linking) A->B C Cell Lysis & Proteome Extraction B->C D Enrichment of Labeled Proteins (e.g., Immunoprecipitation) C->D E SDS-PAGE Separation D->E F In-Gel Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Data Analysis G->H

Caption: Workflow for identifying protein targets via photo-affinity labeling.

Application 3: Mass Spectrometry Analysis of Modified Peptides

Successful identification of labeled proteins requires careful mass spectrometry data analysis to pinpoint the site of modification.

Protocol 3: Mass Spectrometry Data Analysis

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of accurate mass measurements for both precursor and fragment ions.

  • Data Acquisition:

    • Acquire data in a data-dependent mode, selecting the most abundant precursor ions for fragmentation (e.g., by HCD or CID).

  • Database Searching:

    • Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Define a variable modification on tryptophan (and potentially other aromatic residues) corresponding to the addition of the 2-hydroxy-2-(4-methoxyphenyl)ethyl group (mass = +153.0575 Da, from C9H9O2).

    • Search the data against a relevant protein database (e.g., Swiss-Prot for the specific organism).

  • Data Validation and Interpretation:

    • Filter the results to a high confidence level (e.g., <1% peptide and protein FDR).

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. Look for fragment ions that support the localization of the modification on a specific tryptophan residue.

    • Compare the results from the probe-treated samples to the vehicle-only controls to identify specifically labeled proteins.

IV. Trustworthiness and Self-Validation

The protocols described are designed with internal controls and validation steps to ensure the trustworthiness of the results.

  • Dose-Response and Time-Course Experiments: The specificity of labeling should be validated by demonstrating a dose-dependent and time-dependent increase in signal.

  • Competition Experiments: For photo-affinity labeling, co-incubation with an excess of a known binder of the target protein (if available) should reduce the labeling signal, demonstrating specificity.

  • Negative Controls: A crucial control is to perform the experiment with a structurally similar but non-photo-reactive version of the probe. Additionally, a no-UV control is essential to ensure that any observed labeling is UV-dependent.

V. Conclusion and Future Directions

This compound represents a promising new tool for proteomics research. Its dual-functionality allows for both straightforward applications in stain-free protein visualization and more advanced uses in identifying protein-small molecule interactions. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound.

Future work should focus on the synthesis of derivatives with additional functionalities, such as "clickable" handles for more efficient enrichment, and on the systematic characterization of its reactivity with different amino acid residues. As our understanding of this novel probe grows, so too will its applications in unraveling the complexities of the proteome.

VI. References

  • Ladner, C. L., Tran, K., & Le, M. (2014). Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel Trichloroethanol Photoreaction with Tryptophan: Methods and Protocols. ResearchGate. Retrieved from [Link]

  • Alpha Laboratories. (n.d.). Mass Spectrometry Protein Analysis | Reagents | Proteomics. Retrieved from [Link]

  • Ladner, C. L., Edwards, R. A., Schriemer, D. C., & Turner, R. J. (2006). Identification of Trichloroethanol Visualized Proteins from Two-Dimensional Polyacrylamide Gels by Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • MacDonald, M. J., & Willmore, W. G. (2019). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. PubMed. Retrieved from [Link]

  • Kim, J. C., Shin, H. J., & Kim, C. Y. (2011). Metabolomics approach to risk assessment: methoxychlor exposure in rats. PubMed. Retrieved from [Link]

  • MacDonald, M. J., & Willmore, W. G. (2019). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. Ben-Gurion University Research Portal. Retrieved from [Link]

  • Kandasamy, G., & Gygi, S. P. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. PMC - NIH. Retrieved from [Link]

  • MacDonald, M. J., & Willmore, W. G. (2019). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. ResearchGate. Retrieved from [Link]

  • Washington State University. (2014). Pesticide linked to three generations of disease: Methoxychlor causes epigenetic changes. ScienceDaily. Retrieved from [Link]

  • Ladner, C. L., Edwards, R. A., Schriemer, D. C., & Turner, R. J. (2006). Identification of trichloroethanol visualized proteins from two-dimensional polyacrylamide gels by mass spectrometry. PubMed. Retrieved from [Link]

  • Crunk, A. E., et al. (2021). Click chemistry-based thiol redox proteomics reveals significant cysteine reduction induced by chronic ethanol consumption. PubMed Central. Retrieved from [Link]

  • Crews, D., & Skinner, M. K. (2014). Pesticide methoxychlor promotes the epigenetic transgenerational inheritance of adult-onset disease through the female germline. PubMed. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methoxychlor. NCBI. Retrieved from [Link]

  • Pichlo, C., et al. (2018). Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer. NIH. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological profile for methoxychlor. ATSDR. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Crews, D., & Skinner, M. K. (2014). Pesticide Methoxychlor Promotes the Epigenetic Transgenerational Inheritance of Adult-Onset Disease through the Female Germline. PubMed Central. Retrieved from [Link]

  • Akgul, Y., & Murono, E. P. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-methoxyethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol. Retrieved from [Link]

  • Yukawa, Y., Token, K., & Ando, T. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C]. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 14337-31-6| Chemical Name : this compound. Retrieved from [Link]

  • PubChem. (n.d.). Trichloroethanol. Retrieved from [Link]

  • Beilstein Journals. (2021). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Retrieved from [Link]

  • Singh, P., & Singh, R. K. (2018). Differential proteomic analysis under pesticides stress and normal conditions in Bacillus cereus 2D. PMC - NIH. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol as a Biochemical Tool in Endocrine Disruption Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol as a biochemical tool. This compound is a structural analog and potential metabolite of the organochlorine pesticide Methoxychlor, a well-documented pro-estrogenic endocrine disruptor. While Methoxychlor itself has weak estrogenicity, its biological activity is largely attributed to its hepatic metabolites. This guide details the mechanistic basis for using this compound to investigate the molecular mechanisms of endocrine disruption, outlines detailed protocols for key in vitro and in vivo assays, and provides frameworks for data interpretation. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: Contextualizing a Methoxychlor Analog

The organochlorine pesticide Methoxychlor (MXC) has long been recognized as an environmental contaminant with significant endocrine-disrupting properties.[1][2] It is classified as a "proestrogen" because it requires metabolic activation, primarily through O-demethylation by hepatic cytochrome P450 enzymes, to exert its estrogenic effects.[3][4][5] The primary and most potent estrogenic metabolite is 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), which exhibits a much higher affinity for estrogen receptors (ERs) than the parent compound.[6][7]

This compound is a key structural analog within this chemical family. Its structure, featuring the critical trichloroethane moiety and a single para-substituted methoxy-phenyl group, positions it as an invaluable tool for several research applications:

  • Structure-Activity Relationship (SAR) Studies: By comparing its activity to that of MXC, HPTE, and other metabolites, it can help elucidate the specific structural features required for receptor binding and modulation.

  • Metabolic Pathway Analysis: It can serve as an analytical standard for identifying and quantifying lesser-known or intermediate metabolites of Methoxychlor.

  • Mechanistic Investigations: It allows for the isolated study of a mono-substituted analog, helping to dissect the complex interactions of di-substituted metabolites with various biological targets.

This guide provides the scientific rationale and detailed methodologies for leveraging this compound to advance our understanding of endocrine disruption.

Application Notes: The Scientific Rationale

Primary Mechanism of Action: Modulation of Steroid Hormone Receptors

The principal mechanism by which Methoxychlor metabolites disrupt endocrine function is through direct interaction with nuclear hormone receptors.[8] The structural similarity of these compounds to endogenous estradiol allows them to bind to estrogen receptors, ERα and ERβ, triggering or blocking downstream signaling cascades.

The most studied metabolite, HPTE, acts as a potent ERα agonist but can function as an ERβ antagonist.[9] This receptor-specific bifunctional activity is critical, as ERα and ERβ often have different, and sometimes opposing, physiological roles. It is hypothesized that this compound will also interact with these receptors. Its single methoxy-phenyl ring makes it an ideal candidate to probe the contribution of individual phenolic moieties to binding affinity and functional outcome.

Below is a conceptual diagram illustrating the metabolic activation of Methoxychlor and the subsequent action of its metabolites on the estrogen receptor pathway.

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Action (Target Tissue) MXC Methoxychlor (Proestrogen) HPTE HPTE (Di-hydroxylated) Potent Estrogen MXC->HPTE CYP450 O-demethylation MonoOH User Compound Analog (Mono-substituted) MXC->MonoOH CYP450 O-demethylation ER Estrogen Receptor (ERα / ERβ) HPTE->ER Binding MonoOH->ER Binding ERE Estrogen Response Element (DNA) ER->ERE Translocation & Dimerization Transcription Gene Transcription (Physiological Response) ERE->Transcription

Caption: Metabolic activation of Methoxychlor and subsequent estrogen receptor signaling.

Broader Biochemical Applications

Beyond direct ER modulation, Methoxychlor metabolites have been shown to exert effects through other mechanisms. These represent additional avenues of investigation for this compound.

  • Inhibition of Steroidogenesis: HPTE has been demonstrated to directly inhibit testosterone biosynthesis in Leydig cells, independent of receptor binding, by targeting enzymes like cholesterol side-chain cleavage.[7][9][10] Protocols designed to measure steroid hormone production can be used to assess if this compound shares similar activities.

  • Modulation of Other Enzymes: Studies have shown that MXC and HPTE can inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, enzymes critical for regulating glucocorticoid activity.[11] This suggests that the toxicological profile of these compounds may extend beyond simple estrogenicity.

  • Anti-Androgenic Activity: Both MXC and HPTE have been reported to act as antagonists at the androgen receptor (AR), with HPTE being significantly more potent.[9] This dual-action profile (estrogenic and anti-androgenic) complicates their biological impact and is a critical area of study.

Experimental Protocols

Compound Preparation and Handling
  • Solubility: this compound is a hydrophobic compound. For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in cell culture-grade dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤0.1%).

  • Storage: Store the solid compound at 4°C, protected from light and moisture. The DMSO stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Safety: Handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a chlorinated organic compound, it should be treated as potentially toxic. All work should be performed in a chemical fume hood.

Protocol: In Vitro ERα/ERβ Competitive Binding Assay

This protocol determines the compound's ability to displace a fluorescently-labeled estrogen ligand from purified ERα and ERβ, allowing for the calculation of its binding affinity (IC₅₀).

G cluster_workflow ER Competitive Binding Workflow A 1. Prepare Reagents: - ERα / ERβ Protein - Fluorescent Ligand - Test Compound Dilutions B 2. Incubate: Combine protein, ligand, and test compound in microplate wells A->B C 3. Equilibrate: Incubate at 4°C for 2-4 hours to reach binding equilibrium B->C D 4. Measure: Read Fluorescence Polarization (FP) C->D E 5. Analyze: Plot FP vs. [Compound] and calculate IC₅₀ D->E

Caption: Workflow for the Fluorescence Polarization-based ER competitive binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution series of this compound in assay buffer (e.g., from 1 nM to 100 µM).

    • Prepare positive controls (unlabeled 17β-estradiol) and a negative control (HPTE, if available).

    • Prepare a solution of recombinant human ERα or ERβ protein and a fluorescent estrogen tracer at concentrations optimized for the assay system (e.g., Panvera ER Fluorescent Polarization Assay Kit).

  • Assay Plate Setup:

    • Add assay buffer to "blank" wells.

    • Add the fluorescent tracer and protein to all other wells.

    • Add the vehicle control (DMSO) to the "maximum polarization" wells.

    • Add a saturating concentration of 17β-estradiol to the "minimum polarization" wells.

    • Add the serial dilutions of the test compound and controls to the remaining wells in triplicate.

  • Incubation: Seal the plate and incubate at 4°C for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Normalize the data using the maximum and minimum polarization controls.

    • Plot the normalized polarization values against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Expected Data Summary for ER Competitive Binding Assay

Compound Target Receptor Predicted IC₅₀ Range (µM) Comparison
17β-Estradiol ERα 0.001 - 0.01 High Affinity
17β-Estradiol ERβ 0.001 - 0.01 High Affinity
HPTE ERα 0.01 - 0.5 Potent Competitor
This compound ERα 1 - 50 Moderate/Weak Competitor

| this compound | ERβ | 1 - 50 | Moderate/Weak Competitor |

Protocol: ER-Mediated Transcriptional Activation Assay

This protocol measures the ability of the compound to act as an agonist (activate transcription) or an antagonist (block activation by estradiol) using cells containing an estrogen-responsive reporter gene.

Methodology:

  • Cell Culture: Culture an appropriate cell line (e.g., T-47D or MCF-7, which endogenously express ERα) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 3 days to reduce background estrogenic activity.

  • Cell Plating: Seed the cells into 96-well white, clear-bottom plates and allow them to attach overnight.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of this compound.

    • Replace the cell medium with fresh medium containing the compound dilutions or controls (vehicle, 17β-estradiol).

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of the test compound.

    • Add the dilutions to the cells along with a fixed, sub-maximal concentration of 17β-estradiol (e.g., its EC₈₀).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega ONE-Glo).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • For agonist mode, plot the normalized response against the log of the compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the % inhibition against the log of the compound concentration to determine the IC₅₀.

Protocol Outline: In Vivo Uterotrophic Assay

The uterotrophic assay is the gold-standard in vivo screening test for estrogenic activity.[12][13] It relies on the principle that estrogenic compounds stimulate a weight increase in the uterus of immature or ovariectomized female rodents.

G cluster_workflow Uterotrophic Assay Workflow cluster_groups Treatment Groups A 1. Animal Acclimation (Immature female rats, ~20 days old) B 2. Dosing Period (3 consecutive days, oral gavage or s.c. injection) A->B C 3. Necropsy (24h after last dose) B->C D 4. Measurement - Body Weight - Uterine Weight (wet & blotted) C->D E 5. Analysis - Normalize Uterine Wt. to Body Wt. - Statistical Comparison to Controls D->E G1 Vehicle Control G2 Positive Control (Ethinyl Estradiol) G3 Test Compound (Multiple Dose Levels)

Caption: High-level workflow for the in vivo uterotrophic assay.

Experimental Outline:

  • Model: Immature (peripubertal) female Sprague-Dawley or Wistar rats, approximately 20-21 days of age.

  • Treatment Groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., corn oil).

    • Group 2: Positive Control (e.g., Ethinyl Estradiol, 0.1 mg/kg/day).

    • Groups 3-5: Test Compound at three different dose levels (e.g., 10, 50, 200 mg/kg/day).

  • Administration: Dosing is performed once daily for three consecutive days via oral gavage or subcutaneous injection. Oral administration is often preferred for Methoxychlor and its analogs as it mimics a primary route of environmental exposure and allows for first-pass liver metabolism.[12]

  • Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized. Body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight).

  • Data Analysis: A statistically significant increase in uterine weight (absolute or normalized to body weight) compared to the vehicle control group indicates estrogenic activity.

Conclusion

This compound is a valuable biochemical probe for dissecting the complex mechanisms of endocrine disruption. While it is not as extensively characterized as the primary Methoxychlor metabolite HPTE, its unique structure provides a powerful tool for conducting detailed structure-activity relationship studies. By employing the robust in vitro and in vivo protocols outlined in this guide, researchers can effectively determine its binding affinity for steroid receptors, characterize its functional activity as an agonist or antagonist, and explore its potential impacts on broader biological pathways. These investigations will contribute to a more nuanced understanding of how environmental xenobiotics interact with and disrupt endocrine signaling.

References

  • Okazaki, K., et al. (2001). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. PubMed. Available at: [Link]

  • Akgul, Y., et al. (2010). HPTE, a metabolite of methoxychlor, inhibits testosterone biosynthesis in rat Leydig cells by disrupting cholesterol transport and steroidogenic enzyme activities. Wikipedia. Available at: [Link]

  • Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. PubMed. Available at: [Link]

  • Cummings, A. M. (1997). Methoxychlor as a Model for Environmental Estrogens. Taylor & Francis Online. Available at: [Link]

  • Cummings, A. M. (1997). Methoxychlor as a Model for Environmental Estrogens. Critical Reviews in Toxicology. Available at: [Link]

  • Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences | Oxford Academic. Available at: [Link]

  • Blizard, D., et al. (2001). Mechanism of Induction of Cytochrome p450 Enzymes by the Proestrogenic Endocrine Disruptor Pesticide-Methoxychlor: Interactions of Methoxychlor Metabolites With the Constitutive Androstane Receptor System. PubMed. Available at: [Link]

  • Murono, E. P., et al. (2005). The reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, inhibits testosterone formation by cultured neonatal rat Leydig cells. CDC Stacks. Available at: [Link]

  • United Nations Environment Programme. (2020). Draft risk profile: Methoxychlor. Stockholm Convention on Persistent Organic Pollutants. Available at: [Link]

  • Akgul, Y., et al. (2004). The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, on testosterone formation by cultured rat Leydig cells. CDC Stacks. Available at: [Link]

  • Zang, Z. J., et al. (2013). Effects of methoxychlor and its metabolite 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane on 11β-hydroxysteroid dehydrogenase activities in vitro. PubMed. Available at: [Link]

  • Cupp, A. S., & Skinner, M. K. (2001). Actions of the endocrine disruptor methoxychlor and its estrogenic metabolite on in vitro embryonic rat seminiferous cord formation and perinatal testis growth. PubMed. Available at: [Link]

  • The Editors of Encyclopaedia Britannica. (Date unavailable). Methoxychlor. Britannica. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. ATSDR. Available at: [Link]

  • Beyond Pesticides. (Date unavailable). Methoxychlor ChemicalWatch Factsheet. Beyond Pesticides. Available at: [Link]

  • National Center for Biotechnology Information. (Date unavailable). Health Effects - Toxicological Profile for Methoxychlor. NCBI Bookshelf. Available at: [Link]

  • Kiyama, R., & Wada-Kiyama, Y. (2015). Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. PubMed Central. Available at: [Link]

  • Kupfer, D., et al. (2006). Enantioselective metabolism of the endocrine disruptor pesticide methoxychlor by human cytochromes P450 (P450s): major differences in selective enantiomer formation by various P450 isoforms. PubMed. Available at: [Link]

  • Ottinger, M. A., et al. (2011). Assessing the consequences of the pesticide methoxychlor: Neuroendocrine and behavioral measures as indicators of biological impact of an estrogenic environmental chemical. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (Date unavailable). Relevance to Public Health - Toxicological Profile for Methoxychlor. NCBI Bookshelf. Available at: [Link]

  • Ge, R. S., et al. (2020). Environmental toxicants on Leydig cell function. Taylor & Francis. Available at: [Link]

  • Wikipedia. (Date unavailable). 2,2,2-Trichloroethanol. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (Date unavailable). 2,2,2-Trichloro-1-methoxyethanol. PubChem. Available at: [Link]

  • Wikipedia. (Date unavailable). Methoxychlor. Wikipedia. Available at: [Link]

  • Kim, J. C., et al. (2010). Metabolomics approach to risk assessment: methoxychlor exposure in rats. PubMed. Available at: [Link]

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2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol synthesis procedure for research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Topic: Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Synthesis and Characterization of this compound: A Detailed Protocol for Research Applications

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound (CAS No: 14337-31-6). This compound, a valuable intermediate in organic synthesis, can be prepared via the acid-catalyzed electrophilic condensation of anisole with chloral. The protocol detailed herein is designed for research and development settings, emphasizing procedural safety, mechanistic understanding, and methods for ensuring the final product's purity.

Introduction and Scientific Principle

This compound is a carbinol derivative that serves as a key building block in the synthesis of more complex molecules. Its structural motif is found in various compounds of chemical and pharmaceutical interest. The synthesis described is based on a classic electrophilic aromatic substitution reaction, analogous to the initial step in the production of the insecticide Methoxychlor.[1][2][3]

Reaction Mechanism: The synthesis proceeds via an acid-catalyzed condensation reaction. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of chloral (trichloroacetaldehyde). This protonation significantly increases the electrophilicity of the carbonyl carbon. The electron-rich anisole ring then acts as a nucleophile, attacking the activated carbonyl carbon.[4][5] The methoxy group (-OCH₃) of anisole is a powerful activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the bulky trichloromethyl group, the substitution occurs almost exclusively at the para position. A final aqueous workup quenches the reaction and protonates the resulting alkoxide to yield the desired alcohol product.

Controlling the stoichiometry—specifically, using an excess of chloral relative to anisole—is critical to favor the formation of the desired monosubstituted ethanol product and minimize the formation of the disubstituted byproduct, 2,2-bis(4-methoxyphenyl)-1,1,1-trichloroethane (Methoxychlor).[6][7]

Sources

purification techniques for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the purification of this compound. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The focus is on providing robust, reproducible techniques grounded in established chemical principles, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a methoxy-substituted phenyl group and a trichloromethyl carbinol moiety. As a functionalized alcohol, it serves as a valuable intermediate in the synthesis of more complex molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in the isolation of the final product.

This guide will explore two primary purification techniques: recrystallization and column chromatography. Additionally, it will cover standard analytical methods for assessing the purity of the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₉Cl₃O₂[1]
Molecular Weight 255.53 g/mol [1][2]
Appearance White to off-white solidInferred from similar compounds
Melting Point Not available in searched literature; must be determined experimentally.
Boiling Point Not available in searched literature.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in non-polar solvents (e.g., hexane, heptane). Insoluble in water.Inferred from chemical structure

Common Impurities and Strategic Approach to Purification

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with chloroform in the presence of a base. Potential impurities may include:

  • Unreacted Starting Materials: 4-methoxybenzaldehyde, Chloroform.

  • By-products: Products from side reactions, such as Cannizzaro reaction products of the starting aldehyde.

  • Reagents and Catalysts: Residual base or other reagents used in the synthesis.

The choice of purification technique depends on the nature of these impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[3][4] Column chromatography offers a more versatile approach for separating compounds with different polarities.[5][6]

Purification via Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[7] The principle relies on the fact that the solubility of the desired compound and its impurities will differ in the chosen solvent. Ideally, the compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain in solution upon cooling.[4]

Solvent System Selection

The selection of an appropriate solvent is the most critical step for successful recrystallization.[4]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude solid in a small test tube.

  • Add a few drops of the candidate solvent at room temperature. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the mixture. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • A suitable solvent will result in the formation of a significant amount of crystals.

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene.

  • Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane. A mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[7] The compound is first dissolved in a "good" solvent (in which it is highly soluble), and then a "bad" solvent (in which it is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy.[7]

Detailed Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by melting point analysis and another analytical technique.[8]

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C Insoluble impurities? D Slow Cooling to Room Temp B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Purification via Column Chromatography

Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5] For compounds like this compound, silica gel is a common stationary phase.

Method Development using Thin-Layer Chromatography (TLC)

Before running a column, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 and is well-separated from its impurities.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the plate in a chamber containing a candidate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the spots under UV light and/or by staining.

  • Adjust the polarity of the eluent to achieve the desired separation. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of the compounds.

Detailed Column Chromatography Protocol
  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. Maintain a constant head of solvent above the silica gel.[9]

  • Fraction Collection: Collect small, sequential fractions in labeled test tubes.[5]

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Recommended Starting Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel, 60 Å, 230-400 mesh
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing polarity)
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material)
Elution Mode Gravity or Flash Chromatography[5]
Column Chromatography Workflow

Column_Chromatography_Workflow A Develop Separation on TLC B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Isolated Pure Product H->I

Caption: General workflow for purification by column chromatography.

Assessment of Purity

After purification, it is crucial to verify the purity and confirm the identity of the isolated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample. A reversed-phase method is generally suitable for this compound.

Table 3: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 220 nm and 254 nm
Column Temperature 30 °C

Purity is typically reported as the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for structural confirmation and purity assessment. The spectrum of pure this compound should show characteristic signals corresponding to the aromatic, methoxy, and carbinol protons. The absence of signals from impurities confirms the success of the purification.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm.

  • Carbinol Proton (-CHOH-): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.0-5.5 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, variable chemical shift.

Melting Point Analysis

A sharp melting point range that is consistent with the literature value (once determined) is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.

Conclusion

The purification of this compound can be effectively achieved using either recrystallization or column chromatography. The choice of method will depend on the scale of the purification and the nature of the impurities. Careful execution of these protocols, coupled with rigorous analytical assessment, will ensure the high quality of the final product, making it suitable for demanding applications in research and development.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Gaye, M., & Békro, Y. A. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science, 8(1), 2. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-methoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). 2,2,2-Trichloroethanol. Retrieved from [Link]

  • Kelly, C. B., Patel, N. R., & Molander, G. A. (2016). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Organic Letters, 18(15), 3762–3765. Retrieved from [Link]

  • Wang, Y., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-71. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Tanaka, E., et al. (1994). Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography. Analyst, 119(3), 409-13. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

Sources

The Synthetic Versatility of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic application of versatile chemical intermediates is paramount to the successful synthesis of complex molecules. Among these, 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a prominent member of the trichloromethyl carbinol family, offers a unique combination of reactivity and stability, rendering it a valuable tool in the organic chemist's arsenal. This technical guide provides an in-depth exploration of its synthesis and key applications, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Introduction: The Unique Profile of a Trichloromethyl Carbinol

This compound, also known as p-methoxy-α-(trichloromethyl)benzyl alcohol, is a crystalline solid with the molecular formula C₉H₉Cl₃O₂ and a molecular weight of 255.53 g/mol .[1] Its structure, featuring a reactive hydroxyl group adjacent to a sterically demanding and electron-withdrawing trichloromethyl group, and an electron-donating methoxy-substituted phenyl ring, dictates its chemical behavior and synthetic utility.

Historically, this class of compounds has been recognized for its role as a precursor to insecticides, such as Methoxychlor.[2] However, its true potential in modern organic synthesis lies in its ability to serve as a stable, yet reactive, intermediate for the construction of more complex molecular architectures. This guide will focus on its preparation and its primary application as a precursor to α-substituted carboxylic acids via the Jocic reaction.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the base-catalyzed condensation of 4-methoxybenzaldehyde with chloroform.[3][4] This reaction proceeds via the formation of the trichloromethyl anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Reaction 4-Methoxybenzaldehyde->Reaction Chloroform Chloroform Chloroform->Reaction Base Base (e.g., KOH, NaH) Base->Reaction catalysis Solvent Solvent (e.g., DMSO, THF) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the target carbinol.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl trichloromethyl carbinols.[3][4]

Materials:

  • 4-Methoxybenzaldehyde

  • Chloroform (CHCl₃)

  • Potassium hydroxide (KOH), powdered

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Aldehyde Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of DMSO.

  • Chloroform Addition: Slowly add chloroform (1.2 equivalents) to the stirred KOH suspension at 0 °C.

  • Aldehyde Addition: Add the solution of 4-methoxybenzaldehyde dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite. Transfer the mixture to a separatory funnel and add toluene.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Expected Yield: 70-90%

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Methoxybenzaldehyde136.15101.01.36 g
Chloroform119.38121.21.0 mL (d=1.49 g/mL)
Potassium Hydroxide56.11151.50.84 g
DMSO---~20 mL

Application in Organic Synthesis: The Jocic Reaction

A primary application of this compound is its use in the Jocic reaction , a powerful method for the synthesis of α-substituted carboxylic acids.[5][6] The reaction proceeds through a gem-dichloroepoxide intermediate, which is then opened by a nucleophile.[5]

Diagram: The Jocic Reaction Mechanism

G Carbinol This compound Epoxide gem-Dichloroepoxide Intermediate Carbinol->Epoxide Deprotonation & Intramolecular SN2 Base Base (NaOH) Base->Epoxide Acid α-Substituted Carboxylic Acid Epoxide->Acid SN2 attack by Nu⁻ & Hydrolysis Nucleophile Nucleophile (Nu⁻) Nucleophile->Acid

Sources

Application Notes and Protocols: 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol as a Novel Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. This document introduces 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol as a promising, albeit currently underutilized, protecting group for hydroxyl functionalities. By combining the structural motifs of the p-methoxyphenyl (PMP) and the 2,2,2-trichloroethyl (TCE) groups, this reagent offers a unique set of properties for the protection and deprotection of alcohols. These application notes provide a comprehensive overview of the synthesis of the protecting group reagent, proposed protocols for the protection of alcohols, and detailed procedures for its subsequent cleavage via two distinct pathways: oxidative and reductive deprotection. The predicted stability and spectroscopic signatures of the protected ethers are also discussed, offering a complete theoretical framework for the application of this novel protecting group.

Introduction: A Dual-Mode Protecting Group

The ideal protecting group should be introduced in high yield under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This compound presents a compelling case for a versatile protecting group by integrating two well-established chemical handles:

  • The p-Methoxyphenyl (PMP) moiety: This electron-rich aromatic system is known to be susceptible to oxidative cleavage, allowing for deprotection under non-acidic and non-basic conditions using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][2]

  • The 2,2,2-Trichloroethyl (TCE) moiety: This group is readily cleaved under reductive conditions, most commonly with zinc dust in acidic or neutral media.[3][4]

The combination of these two functionalities in a single protecting group suggests the potential for "dual-mode" deprotection, offering chemists greater flexibility in their synthetic design.

Synthesis of the Protecting Group Reagent

The reagent, this compound (CAS 14337-31-6), can be synthesized via a Friedel-Crafts-type reaction between anisole and chloral (trichloroacetaldehyde).[5][6]

Protocol: Synthesis of this compound
  • To a stirred solution of anisole (1.2 eq.) in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 1.1 eq.).

  • Slowly add chloral (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protection of Alcohols

The protection of a primary or secondary alcohol with this compound is proposed to proceed via an acid-catalyzed etherification.[7][8] The benzylic nature of the hydroxyl group in the protecting agent facilitates the formation of a stabilized carbocation, which is then trapped by the alcohol to be protected.

Diagram: Proposed Mechanism for Alcohol Protection

G reagent 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol carbocation Stabilized Carbocation reagent->carbocation + H⁺, -H₂O alcohol R-OH protected_alcohol Protected Alcohol (TCMPE Ether) acid H⁺ carbocation->protected_alcohol + R-OH water H₂O

Caption: Acid-catalyzed formation of the TCMPE ether.

Protocol: Protection of a Primary Alcohol
  • To a solution of the primary alcohol (1.0 eq.) and this compound (1.2 eq.) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid, 0.1 eq.).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated aqueous NaHCO₃).

  • Dilute the mixture with the reaction solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the resulting 2,2,2-Trichloro-1-(4-methoxyphenyl)ethyl (TCMPE) ether by flash chromatography.

Predicted Stability of the TCMPE Protecting Group

The stability of the TCMPE ether is predicted to be comparable to other benzylic ethers, with some key distinctions.

Condition Predicted Stability Rationale
Strongly Acidic LabileSimilar to other benzylic ethers, cleavage can occur under harsh acidic conditions.
Strongly Basic StableEther linkages are generally stable to strong bases.
Oxidizing Agents Labile (with specific reagents)The p-methoxyphenyl group is susceptible to cleavage by DDQ and CAN.[9]
Reducing Agents Labile (with specific reagents)The trichloroethyl group is readily cleaved by reducing metals like zinc.[10]
Hydrogenolysis Likely StableWhile benzylic ethers are typically cleaved by hydrogenolysis, the steric bulk and electronic effects of the trichloromethyl group may hinder this process.

Deprotection Protocols

The dual-mode nature of the TCMPE group allows for two distinct deprotection strategies.

Oxidative Deprotection

This method leverages the electron-rich nature of the p-methoxyphenyl ring and is expected to be orthogonal to many other protecting groups.[1][11]

Diagram: Oxidative Deprotection Workflow

G protected_alcohol TCMPE-Protected Alcohol intermediate Oxidative Intermediate protected_alcohol->intermediate + DDQ/CAN ddq DDQ or CAN deprotected_alcohol Deprotected Alcohol intermediate->deprotected_alcohol + H₂O byproduct p-Methoxybenzaldehyde derivative

Caption: Oxidative cleavage of the TCMPE ether.

Protocol: Oxidative Deprotection with DDQ
  • Dissolve the TCMPE-protected alcohol (1.0 eq.) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 eq.) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction mixture will typically turn dark green or brown.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to isolate the deprotected alcohol.

Reductive Deprotection

This method takes advantage of the facile reduction of the trichloromethyl group.[3][10]

Diagram: Reductive Deprotection Workflow

G protected_alcohol TCMPE-Protected Alcohol intermediate Organozinc Intermediate protected_alcohol->intermediate + Zn zinc Zn dust acid Acetic Acid deprotected_alcohol Deprotected Alcohol intermediate->deprotected_alcohol + H⁺ (from AcOH) byproduct Dichloro-styrene derivative

Caption: Reductive cleavage of the TCMPE ether.

Protocol: Reductive Deprotection with Zinc
  • To a solution of the TCMPE-protected alcohol (1.0 eq.) in a suitable solvent such as acetic acid or a mixture of THF and water, add activated zinc dust (5-10 eq.).

  • Stir the suspension vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Spectroscopic Characterization

The presence of the TCMPE protecting group can be readily identified by ¹H and ¹³C NMR spectroscopy.

Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Methoxy (-OCH₃)~3.8 (s, 3H)~55
Aromatic protons6.8-7.4 (m, 4H)114-130
Benzylic proton (-CH-)5.0-5.5 (d or t, 1H)80-90
Protected alcohol protons (-CH-O-)Varies depending on the alcoholVaries
Trichloromethyl (-CCl₃)N/A95-105

The benzylic proton signal will likely appear as a doublet or triplet depending on the nature of the protected alcohol. The low-field chemical shift of the trichloromethyl carbon in the ¹³C NMR spectrum is also a characteristic feature.[12][13][14]

Potential Advantages and Disadvantages

Advantages:

  • Orthogonal Deprotection: The ability to deprotect under either oxidative or reductive conditions provides significant flexibility in complex synthetic routes.

  • Mild Cleavage Conditions: Both proposed deprotection methods avoid harsh acidic or basic conditions.

  • Clear Spectroscopic Handles: The distinct signals of the methoxy and benzylic protons in the ¹H NMR spectrum should allow for straightforward reaction monitoring.

Disadvantages:

  • Lack of Literature Precedent: As a novel protecting group, its behavior and compatibility with a wide range of functional groups have not been experimentally verified.

  • Introduction of a Stereocenter: The protecting group itself contains a chiral center, which could lead to the formation of diastereomers if the substrate is also chiral. This may complicate purification and characterization.

  • Stoichiometric Reagents for Deprotection: Both proposed deprotection methods require stoichiometric or excess amounts of reagents (DDQ, CAN, or Zn).

Conclusion

This compound holds considerable potential as a versatile and dual-mode protecting group for alcohols. Its predicted stability profile and orthogonal deprotection pathways make it an attractive candidate for use in modern organic synthesis. The protocols and data presented in these application notes are based on established chemical principles and analogies to well-known protecting groups. Further experimental validation is necessary to fully elucidate the scope and limitations of this promising new tool for synthetic chemists.

References

  • Gansäuer, A., & Dahmen, T. (2012). Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-435.
  • Climent, M. J., Corma, A., & Iborra, S. (2008). Etherification of glycerol with benzyl alcohol catalyzed by solid acids. Journal of the Brazilian Chemical Society, 19(8), 1473-1479.
  • Yoshida, K., & Hayashi, T. (2014). Copper- and Borinic Acid-catalyzed Propargylic Etherification of Propargylic Carbonates with Benzyl Alcohols. Chemistry Letters, 43(10), 1594-1596.
  • Kotke, M., & Schreiner, P. R. (2006). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Tetrahedron, 62(2-3), 434-439.
  • Gansäuer, A., & Dahmen, T. (2012). Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis. Chimia (Aarau), 66(6), 433–435.
  • Bousquet, T., et al. (2015). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 1(1), 10-18.
  • Bennett, C. S., & Galan, M. C. (2017). Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene. The Journal of Organic Chemistry, 82(7), 3965-3970.
  • Rutjes, F. P. J. T., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(48), 8615-8618.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Just, G., & Grozinger, K. (1975). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Synthesis, 1975(07), 457-458.
  • Streiber, S., & König, B. (2020). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry–A European Journal, 26(67), 15485-15490.
  • Schoemaker, H. E., et al. (2007). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines.
  • Marinier, A., & Just, G. (1975). The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis. Canadian Journal of Chemistry, 53(23), 3507-3514.
  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Methoxybenzyl ether deprotection by DDQ. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1,1-trichloroethane. Retrieved from [Link]

  • Ogiwara, Y., & Sakai, N. (2019). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetric ethers. RSC Advances, 9(55), 32123-32127.
  • SpectraBase. (n.d.). 4-Methoxyphenyl propyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Mechanisms. (2021, August 30). DDQ Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). MESITYL p-METHOXYPHENYL ETHER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative deprotection of the para‐methoxyphenyl (PMP) group and.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol? Retrieved from [Link]

  • Ho, T.-L. (2006). p-Methoxyphenol. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • ResearchGate. (n.d.). ¹H NMR spectrum of the mixture of p‐methoxyphenol ([I]) and catalysts.... Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group. Retrieved from [Link]

  • Reddy, P., & Prasad, K. R. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612–3623.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Yu, W., et al. (2013). Acylative Cleavage of Ethers with ZnCl₂. Asian Journal of Chemistry, 25(9), 5199-5202.
  • ResearchGate. (2016, February 4). Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin? Retrieved from [Link]

  • Chen, Y.-J., & Chen, C.-T. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Tetrahedron Letters, 47(23), 3915-3918.
  • Wikipedia. (2023, October 26). 2,2,2-Trichloroethanol. Retrieved from [Link]

  • Richard, J. P., & Jencks, W. P. (1982). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689–4691.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Cass, O. W. (1949). U.S. Patent No. 2,478,152. Washington, DC: U.S.
  • Reddy, C. R., & Kumar, M. R. (2014). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 11(1), 69-75.

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Application Notes & Protocols for the Laboratory Handling and Storage of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No. 14337-31-6) is a chlorinated organic compound with the molecular formula C₉H₉Cl₃O₂ and a molecular weight of 255.53 g/mol .[1] Its structure, featuring a trichloromethyl group attached to a benzylic alcohol, is analogous to other biologically active compounds and may be of interest to researchers in drug development and organic synthesis. The presence of the trichloromethyl group significantly influences the molecule's chemical properties and dictates the need for stringent handling and storage protocols.

While specific toxicological data for this compound is not extensively published, its structural similarity to other chlorinated ethanols, such as 2,2,2-Trichloroethanol, suggests that it should be handled with caution.[2] The protocols outlined herein are based on established best practices for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the integrity of experimental results.[3][4]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The primary hazards are associated with its chlorinated nature and potential biological activity.

Inferred Potential Hazards based on Analogous Compounds:

  • Acute Toxicity: May be harmful if swallowed.[5]

  • Skin Corrosion/Irritation: May cause skin irritation upon prolonged contact due to the degreasing properties of chlorinated organics.[4][6]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage upon contact.[7][8]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[9]

  • Thermal Decomposition: When exposed to high temperatures, such as in fires or near hot surfaces, chlorinated organics can decompose to form highly toxic and corrosive gases, including hydrogen chloride and phosgene.[4]

Data Summary Table
PropertyValue / InformationSource(s)
Chemical Name This compound[1]
Synonyms p-Methoxy-α-(trichloromethyl)benzyl Alcohol[1]
CAS Number 14337-31-6[1]
Molecular Formula C₉H₉Cl₃O₂[1]
Molecular Weight 255.53 g/mol [1]
Appearance Likely a solid or low-melting solid[10][11]
Recommended Storage 2-8°C, Refrigerator[1]
Incompatibilities Strong oxidizing agents, strong acids, strong alkalis, acid chlorides, acid anhydrides.[4][8][10]
Hazardous Decomp. Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl), Phosgene.[4][10]

Safe Handling and Use Protocol

Adherence to these protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The causality behind these steps is rooted in the potential hazards of chlorinated organic compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.[12]

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Gloves must be inspected before use and changed immediately if contaminated or damaged.[13]

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully fastened.[7]

  • Footwear: Closed-toe shoes are required.[3]

Engineering Controls: The Primacy of Ventilation

All work involving this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[3] This is critical to prevent the inhalation of any vapors or aerosols, which is a primary route of exposure for chlorinated organics.[4]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide).[4]

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solvent to the weighed compound slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Reaction Setup: All glassware should be inspected for cracks or defects before use.[12] Ensure the reaction apparatus is securely clamped.

  • Post-Procedure: Upon completion of work, decontaminate all surfaces within the fume hood. Wash hands thoroughly with soap and water after removing gloves.[4]

Storage and Waste Management

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions. Waste disposal must comply with institutional and regulatory standards.

Storage Protocol
  • Container: Store the compound in its original, tightly sealed container.

  • Location: The recommended storage condition is in a refrigerator at 2-8°C.[1] This temperature control helps to maintain the compound's stability.

  • Segregation: Store separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[8][10]

  • Inventory: All containers must be clearly labeled with the chemical name, date received, and any hazard warnings. Maintain an accurate inventory to track usage and prevent the accumulation of expired chemicals.[14]

Waste Disposal Protocol
  • Segregation: All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Container Management: Waste containers should be kept closed except when adding waste. They must be stored in a secondary containment tray within a ventilated area.

  • Disposal: Never dispose of this chemical down the drain.[3] Arrange for disposal through your institution's environmental health and safety (EHS) office.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, Chemizorb®).[6] Collect the contaminated material into a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your EHS office immediately.

Workflow and Safety Checkpoints

The following diagram illustrates the lifecycle of this compound in the laboratory, highlighting critical safety and decision-making points.

G cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Disposal a 1. Risk Assessment (Review SDS of Analogues) b 2. Assemble PPE (Goggles, Lab Coat, Gloves) a->b c 3. Verify Engineering Controls (Fume Hood Certification) b->c d 4. Weighing & Solution Prep (Inside Fume Hood) c->d Proceed to Handling e 5. Perform Experiment (Constant Monitoring) d->e f 6. Short/Long-Term Storage (2-8°C, Segregated) e->f Post-Experiment g 7. Waste Segregation (Halogenated Organics) e->g Generate Waste h 8. EHS Disposal Pickup g->h

Caption: Workflow for Safe Handling of this compound.

References

  • U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET. accessdata.fda.gov.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Pharmaffiliates. (n.d.). This compound.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET: 2,2,2-Trichloroethanol.
  • TCI Chemicals. (2024, October 4). SAFETY DATA SHEET: 2,2,2-Trichloroethanol.
  • Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: 2-(4-Methoxyphenyl)ethanol.
  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK.
  • SyTracks. (n.d.). 2,2,2-trichloro-1-4-methoxyphenylethan-1-ol.
  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • ChemicalBook. (n.d.). 2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANOL.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Management of Chemicals. National Academies Press.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.

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Application Note: Safe Handling and Risk Mitigation for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No. 14337-31-6), a chlorinated organic compound. While specific toxicological data for this exact molecule is limited, its structural similarity to the organochlorine pesticide Methoxychlor and its metabolites necessitates a cautious and informed approach.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, emphasizing the mechanistic reasoning behind safety protocols to foster a proactive safety culture. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Profile & Mechanistic Insight

Understanding the "why" behind safety precautions is fundamental to effective risk management. The hazard profile of this compound is inferred from its chemical structure: a trichloromethyl group attached to a benzyl alcohol, a structure reminiscent of potent bioactive molecules.

GHS Classification & Key Hazards
Hazard Category Anticipated Hazard Statement Pictogram Rationale & Mechanistic Insight
Acute Toxicity, Oral H302: Harmful if swallowed

The trichloromethyl group (-CCl₃) is a common feature in toxic compounds. Ingestion can lead to systemic effects, potentially targeting the liver and kidneys where metabolic processes are concentrated.[4][7]
Skin Corrosion/Irritation H315: Causes skin irritation

Chlorinated organic compounds can defat the skin by dissolving lipids, leading to dryness, redness, and irritation.[4][8] Prolonged contact may cause dermatitis.[8]
Serious Eye Damage H318/H319: Causes serious eye damage/irritation

Direct contact with the eyes is likely to cause severe irritation or corrosive damage due to the chemical's reactivity.[5][9]
Long-term Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure

Chronic exposure to organochlorines is linked to liver and kidney damage.[4][7] This is a critical consideration for researchers with potential for repeated handling.
Endocrine Disruption Not Classified, but Suspected

This compound is a metabolite of Methoxychlor, a known endocrine disruptor with estrogenic effects.[1][2][7][10] Therefore, it must be handled as a potential endocrine disruptor, which can interfere with hormonal systems even at low doses.
Physicochemical & Reactivity Risks
  • Thermal Decomposition: Like many chlorinated hydrocarbons, heating this compound may lead to decomposition, potentially releasing toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[9][11]

Risk Mitigation & Handling Protocols

A multi-layered approach, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is essential for safe handling.

Engineering Controls & Work Area Designation
  • Chemical Fume Hood: All work involving the handling of solid or dissolved this compound must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute).

  • Designated Area: All manipulations, including weighing, solution preparation, and reaction setup, should occur in a clearly marked "Designated Area" within the fume hood to contain potential contamination.

Personal Protective Equipment (PPE) Protocol

Proper PPE is the last line of defense and must be worn at all times when handling the compound.

Protection Type Specification Justification
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against incidental contact. For prolonged handling or immersion, double-gloving is required. Always check manufacturer data for chemical breakthrough times.[4]
Eye Protection Chemical splash goggles and a full-face shieldSafety glasses are insufficient . The combination of goggles and a face shield is mandatory to protect against splashes to the eyes and face, given the risk of severe eye damage.[5]
Body Protection Flame-resistant laboratory coatProtects skin from contamination and provides a removable barrier in case of a significant spill.
Respiratory Not required if handled exclusively within a certified fume hood.For spill cleanup or emergencies where vapor/dust concentrations are unknown, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Step-by-Step Weighing & Solution Preparation Protocol

This protocol is designed to minimize the generation of airborne particulates and prevent contamination.

  • Preparation:

    • Verify fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (double gloves, goggles, face shield, lab coat).

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortexer) within the designated area.

  • Weighing:

    • Use an analytical balance inside the fume hood if possible. If not, tare a sealed container (e.g., a vial with a cap), remove it from the balance, add the compound inside the hood, seal it, and then re-weigh. This "weighing by difference" method prevents contamination of the balance.

    • Handle the solid gently to avoid creating dust.

  • Dissolution:

    • Place the weighed solid into the desired flask or vial inside the hood.

    • Slowly add the solvent to the solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust generation.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • Wipe down all external surfaces of containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood.

    • Wash hands thoroughly after the procedure is complete.

Workflow for Safe Weighing and Solution Preparation

A visual representation of the mandatory steps to minimize exposure.

G cluster_prep 1. Preparation cluster_handling 2. Material Handling (Inside Hood) cluster_cleanup 3. Decontamination & Cleanup a Verify Fume Hood Function b Don Full PPE (Double Gloves, Goggles, Face Shield) a->b c Prepare & Decontaminate Designated Workspace b->c d Weigh Solid Chemical (Use 'Weighing by Difference' Method) c->d e Transfer Solid to Vessel d->e f Slowly Add Solvent to Solid e->f g Securely Cap Vessel Before Mixing f->g h Wipe Down All Equipment Before Removing from Hood g->h i Dispose of Contaminated Waste (Gloves, Weigh Paper) h->i j Remove PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for handling this compound.

Emergency Procedures

Rapid and correct response during an emergency is crucial to mitigating harm.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms like coughing, shortness of breath, or dizziness occur.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response

The response to a spill depends on its size and location.

Decision Tree for Spill Response

A logical guide for reacting to a chemical spill.

SpillResponse cluster_minor Minor Spill cluster_major Major Spill start Spill Occurs assess Assess Spill Size & Location start->assess minor_spill Inside Fume Hood? < 100 mL / 10 g assess->minor_spill Minor major_spill Outside Fume Hood? > 100 mL / 10 g assess->major_spill Major in_hood Contain with absorbent pads. Wipe area clean. Dispose of waste. minor_spill->in_hood Yes out_hood Alert others. Restrict area. Use spill kit. minor_spill->out_hood No evacuate EVACUATE IMMEDIATE AREA major_spill->evacuate alert_ehs Alert supervisor & call Emergency Personnel / EH&S evacuate->alert_ehs deny_entry Deny re-entry until cleared by professionals. alert_ehs->deny_entry

Caption: Decision-making flowchart for chemical spill response.

Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[5] Protect from moisture and light.

  • Waste Disposal: All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for chlorinated waste disposal. Do not dispose of it down the drain.

Conclusion

While this compound is a valuable compound in research, its structural alerts for toxicity, particularly as a chlorinated organic and a metabolite of an endocrine disruptor, demand stringent safety protocols. By understanding the mechanisms behind these hazards and diligently applying the engineering controls, PPE, and handling procedures outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxGuide for Methoxychlor. [Link]

  • EXTOXNET. (1996). Methoxychlor. Extension Toxicology Network. [Link]

  • Wikipedia. Methoxychlor. [Link]

  • USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents. [Link]

  • U.S. Environmental Protection Agency (EPA). Methoxychlor. [Link]

  • OxyChem. Chlorinated Organics Handbook. [Link]

  • National Center for Biotechnology Information. Public Health Statement - Toxicological Profile for Methoxychlor. [Link]

  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Washington State Department of Agriculture. Use of Chlorine in Organic Handling. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons. [Link]

  • Wikipedia. 2,2,2-Trichloroethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8259, Trichloroethanol. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their relative merits?

There are two predominant strategies for synthesizing the target molecule. The choice of route often depends on the available starting materials, scale, and desired purity profile.

  • Electrophilic Aromatic Substitution (Friedel-Crafts type reaction): This is the most direct route, involving the reaction of anisole with chloral (trichloroacetaldehyde), typically in the presence of an acid catalyst. It is atom-economical but can be prone to isomer formation.

  • Ketone Reduction: This two-step approach involves first synthesizing the precursor ketone, 2,2,2-trichloro-1-(4-methoxyphenyl)ethanone, followed by its reduction to the desired secondary alcohol. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective and effective method for this transformation, known for its mild conditions and tolerance of other functional groups.[1][2]

This guide will focus primarily on troubleshooting the more common and direct Friedel-Crafts approach, followed by potential issues in the MPV reduction route.

Section 1: Troubleshooting the Friedel-Crafts Route (Anisole + Chloral)

This route is an acid-catalyzed electrophilic attack of chloral on the electron-rich anisole ring. The methoxy group is a strong ortho-, para-directing group, which is the origin of the primary impurity challenge.

G cluster_main Main Reaction Pathway Anisole Anisole Product This compound (Para-Product) Anisole->Product Chloral Chloral (Trichloroacetaldehyde) Intermediate Activated Electrophile Chloral->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate activates Intermediate->Product electrophilic attack G cluster_impurities Key Impurity Formation Pathways Anisole Anisole + Activated Chloral Para Para-Attack (Sterically Favored) Anisole->Para Ortho Ortho-Attack (Electronically Favorable) Anisole->Ortho Product_P Desired Para-Product Para->Product_P Product_O Ortho-Isomer Impurity Ortho->Product_O Dehydration Dehydration (-H₂O) Product_P->Dehydration Styrene_Deriv 1,1,1-Trichloro-2- (4-methoxyphenyl)ethene Dehydration->Styrene_Deriv

Caption: Formation of ortho-isomer and dehydration impurities.

Q3: How can I minimize the formation of the ortho-isomer?

Controlling the regioselectivity is key. You can favor para-substitution by:

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to 5 °C). Lower temperatures increase the steric sensitivity of the reaction, favoring the less-hindered para position.

  • Solvent Choice: Using bulkier, non-polar solvents can sterically hinder the approach of the electrophile to the ortho position.

  • Catalyst Choice: While strong proton acids like H₂SO₄ are common, Lewis acids could offer different selectivity. Experimenting with milder catalysts might be beneficial, though this could impact reaction time.

Q4: My reaction has a low yield, and I have a large amount of unreacted starting material. What are the likely causes?

Low conversion is a common issue and can typically be traced back to several factors:

  • Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in insufficient quantity. Ensure the catalyst is fresh and anhydrous.

  • Poor Mixing: If the reaction mixture is heterogeneous, poor stirring can lead to localized reactions and incomplete conversion. Ensure vigorous and efficient stirring throughout the addition and reaction time.

  • Reaction Temperature Too Low: While low temperatures favor para-selectivity, a temperature that is too low may stall the reaction entirely. A balance must be struck.

  • Short Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography, TLC) to confirm the consumption of the limiting reagent before workup.

Q5: I observe a non-polar impurity that runs very high on my TLC plate. What is it?

This is likely the dehydration product, 1,1,1-trichloro-2-(4-methoxyphenyl)ethene . This styrene derivative is formed by the acid-catalyzed elimination of water from the tertiary alcohol product. This side reaction is favored by:

  • High Temperatures: Both during the reaction and workup.

  • Excessively Strong Acid: Using a very high concentration of a strong acid catalyst can promote dehydration.

  • Prolonged Reaction Times at High Temperatures: The longer the product is exposed to acidic conditions at elevated temperatures, the more dehydration will occur.

To avoid this, use the minimum effective amount of catalyst and maintain controlled temperatures. During workup, neutralize the acid promptly once the reaction is complete.

Section 2: Troubleshooting the Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction uses an aluminum alkoxide (typically aluminum isopropoxide) to reduce a ketone (2,2,2-trichloro-1-(4-methoxyphenyl)ethanone) to the target alcohol, using isopropanol as the hydride donor. [3][4]

Q6: My MPV reduction is slow or incomplete. How can I drive it to completion?

The MPV reduction is a reversible equilibrium. [1]To drive it towards the product alcohol, you need to shift the equilibrium to the right.

Causality: The reaction involves the transfer of a hydride from isopropanol to the ketone, generating the product alcohol and acetone.

Ketone + Al(O-iPr)₃ + i-PrOH ⇌ Alcohol + Acetone

Solution: The most effective strategy is to remove the acetone byproduct as it is formed. [4]Since acetone has a much lower boiling point (56 °C) than isopropanol (82 °C) or the other reactants, this can be achieved by setting up the reaction with a distillation apparatus (e.g., a Dean-Stark trap or a short-path distillation head) to continuously remove the acetone, thereby driving the reaction to completion according to Le Châtelier's principle.

Q7: The aqueous workup of my MPV reaction results in persistent emulsions and a gelatinous precipitate. What is happening?

This is a classic issue when working with aluminum alkoxides. The workup, which typically involves adding acid to quench the reaction and protonate the product alkoxide, hydrolyzes the aluminum salts into aluminum hydroxide, Al(OH)₃, a gelatinous solid that is notoriously difficult to filter and can trap your product, leading to low isolated yields.

Troubleshooting Protocol: Workup of MPV Reactions

  • Cool the Reaction: After confirming completion, cool the reaction mixture to room temperature.

  • Quench with Rochelle's Salt: Instead of a simple acid quench, slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Stir Vigorously: Stir the biphasic mixture vigorously for several hours or overnight. The tartrate ions will chelate with the aluminum ions, forming a water-soluble complex and preventing the formation of Al(OH)₃.

  • Extract: The mixture should separate into clear layers, allowing for a clean extraction of your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash and Dry: Proceed with standard washing (brine) and drying (e.g., Na₂SO₄ or MgSO₄) of the organic phase.

Section 3: Analytical & Purification Protocols

Q8: Can you provide a standard protocol for purifying the crude product from the Friedel-Crafts reaction?

Separating the desired para-product from the ortho-isomer and other byproducts typically requires chromatography or recrystallization.

ImpurityTypical Rf (vs. Product)Separation Method
Anisole (starting material)HigherEasily removed by evaporation or chromatography.
Dehydration ByproductMuch HigherEasily separated by column chromatography.
Ortho-IsomerVery SimilarRequires careful column chromatography or fractional recrystallization.
Unreacted ChloralPolar (hydrated form)Removed during aqueous workup.

Protocol: Flash Column Chromatography

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture like 5% ethyl acetate in hexanes and gradually increase the polarity. The non-polar dehydration product will elute first, followed by unreacted anisole. The para and ortho isomers will elute last, often requiring a higher concentration of ethyl acetate (e.g., 10-20%).

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions containing the desired para-product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Caption: General workflow for product analysis and purification.

References

  • Meerwein–Ponndorf–Verley reduction - Grokipedia. (n.d.).
  • Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.).
  • Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. (n.d.).
  • Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry. (n.d.).
  • What are the products formed when anisole reacts with excess hydroiodic acid (HI)? - Filo. (n.d.).

Sources

Technical Support Center: Troubleshooting the Crystallization of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol via crystallization. As a key intermediate in various synthetic pathways, achieving high purity is critical.[1][2][3][4] This document provides in-depth, cause-and-effect troubleshooting advice and validated protocols to overcome common obstacles such as oiling out, amorphous solid formation, and poor crystal yield.

Foundational Principles: Beyond "Dissolve and Crash"

Successful crystallization is a thermodynamically controlled process governed by solubility, supersaturation, nucleation, and crystal growth. A common mistake is to treat it as a simple precipitation. The goal is to create a state of supersaturation that is metastable, allowing molecules to organize into a low-energy, highly ordered crystal lattice. Rapidly crashing a compound out of solution often traps impurities and solvent, defeating the purpose of the purification.[5][6]

  • Supersaturation: The driving force for crystallization. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[7]

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei) from the supersaturated solution. This can be spontaneous (homogeneous) or induced by surfaces or seed crystals (heterogeneous).[6][7]

  • Crystal Growth: The subsequent addition of solute molecules onto the existing nuclei, leading to the formation of larger, well-defined crystals.[7]

Controlling the rate at which supersaturation is achieved is the single most important factor for obtaining high-quality crystals.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is 'oiling out' instead of crystallizing. What's happening and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a liquid phase (an oil) rather than a solid.[8][9] This occurs when the solution's temperature is higher than the melting point of the solid at that concentration, or when the level of supersaturation is so high that the system bypasses the normal nucleation pathway.[5] This oil phase is often a good solvent for impurities, leading to a poorly purified final product if it solidifies.[5][8][10]

Causality & Solutions:

  • Cause 1: Supersaturation is too high, or cooling is too rapid. The solution becomes supersaturated at a temperature where the compound's molten state is more stable than its solid crystalline state.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20%) of additional "good" solvent to decrease the saturation point.[5] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can achieve a gradual temperature drop.[11]

  • Cause 2: High impurity load. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[5]

    • Solution: If the crude material is heavily discolored or known to be impure, consider a preliminary purification step like a quick pass through a silica plug before attempting crystallization.

  • Cause 3: Inappropriate solvent choice. The chosen solvent system may have a boiling point that is too high relative to the melting point of the compound.[11]

    • Solution: Select a solvent or solvent mixture with a lower boiling point. For instance, if using toluene, consider switching to an ethyl acetate/hexane mixture.

Q2: I'm getting an amorphous solid or a gum, not distinct crystals. What causes this and what is the solution?

Answer: The formation of an amorphous solid (a glass or gum) is mechanistically related to oiling out and is typically caused by extremely rapid cooling or solvent evaporation.[12][13] The molecules lose their kinetic energy so quickly that they are "frozen" in a disordered, liquid-like state before they can arrange themselves into an ordered crystal lattice.[13] Amorphous solids are thermodynamically unstable and can pose challenges for storage and formulation in pharmaceutical applications.[14]

Causality & Solutions:

  • Cause: Kinetic trapping due to rapid cooling. Quenching a hot, saturated solution in an ice bath is a primary culprit.

    • Solution: The key is to slow down the process. Redissolve the material in a minimal amount of hot solvent and allow it to cool to room temperature undisturbed on the benchtop. Do not place it directly in an ice bath. Slow cooling is critical for allowing molecules the time to nucleate and grow into an ordered structure.[6]

  • Cause: High viscosity of the solution. A very concentrated, viscous solution can hinder molecular diffusion, preventing molecules from reaching and integrating into a growing crystal lattice.[15]

    • Solution: Add slightly more solvent than the bare minimum required for dissolution at high temperature. This reduces viscosity and can slow the onset of crystallization, providing a larger window for orderly growth.[5]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

Answer: This is a frustrating but common problem that indicates either insufficient supersaturation or a kinetic barrier to nucleation.[11]

Causality & Solutions:

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[11] The solution is saturated or undersaturated even at low temperatures.

    • Solution: Reduce the solvent volume. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood. Allow the concentrated solution to cool again.[5] You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, significant compound remains in solution.[5]

  • Cause 2: The solution is supersaturated but lacks a nucleation site. Crystal formation requires an initial nucleation event, which can be kinetically slow.[7][11]

    • Solution 1 (Scratching): Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a high-energy surface that can act as a site for heterogeneous nucleation.[11]

    • Solution 2 (Seeding): If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[6][11]

Q4: My crystals formed too quickly and the yield/purity is low. How can I improve my technique?

Answer: Rapid precipitation, or "crashing out," is a sign that the solution became supersaturated too quickly, leading to the formation of many small crystals that can trap impurities and solvent.[5]

Causality & Solutions:

  • Cause: Excessive cooling rate or insufficient solvent. Using the absolute minimum amount of solvent can cause the solution to become massively supersaturated with only a small drop in temperature.[5]

    • Solution: Re-heat the flask to redissolve the solid. Add a small aliquot (10-20%) of extra solvent. This ensures the compound remains soluble for longer during the cooling process, promoting the growth of larger, purer crystals.[5] Ensure the cooling is slow and undisturbed.

Recommended Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This protocol is the recommended starting point for purifying this compound.

  • Solvent Selection: Begin with a mixed solvent system of ethyl acetate and hexane. Ethyl acetate is the "good" solvent where the compound is soluble, and hexane is the "poor" or "anti-solvent" where it is sparingly soluble.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid with gentle heating (e.g., on a 60-70 °C water bath).

  • Achieve Supersaturation: While the solution is still hot, slowly add hexane dropwise until the solution just begins to turn faintly cloudy (the point of saturation). Add one or two more drops of hot ethyl acetate to make the solution clear again.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed on the benchtop. An ideal crystallization shows initial crystal formation within 5-20 minutes.[5]

  • Maturation: Once the flask has reached room temperature, you may place it in an ice bath for an additional 30 minutes to maximize yield by further decreasing the compound's solubility.

  • Isolation & Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent System Guide
Solvent System (Good/Poor)PolarityBoiling Point (°C)Rationale & Expected Outcome
Ethyl Acetate / Hexanes Mid / Non-polar77 / 69Recommended. Excellent balance of solubility. Allows for fine control over the saturation point. Tends to produce well-formed crystals.
Toluene / Hexanes Non-polar111 / 69Good for less polar compounds. The higher boiling point of toluene might increase the risk of oiling out if the compound's melting point is low.
Dichloromethane / Hexanes Polar / Non-polar40 / 69The high volatility of DCM can lead to rapid concentration and crashing out. Requires very careful control.
Ethanol / Water Polar / Polar78 / 100The methoxy and hydroxyl groups suggest some polarity. Water is a strong anti-solvent and may induce rapid precipitation or oiling out if added too quickly.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing common crystallization problems.

G start Initial Crystallization Attempt p1 Problem: 'Oiling Out' (Liquid Droplets) start->p1 p2 Problem: No Crystals Form start->p2 p3 Problem: Rapid Precipitation ('Crashing Out') start->p3 p4 Problem: Amorphous / Gummy Solid start->p4 s1 Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool SLOWLY (insulate flask). 4. Consider seeding at a lower temp. p1->s1 s2 Solution: 1. Reduce solvent volume (boil off). 2. Induce nucleation (scratch flask). 3. Add seed crystals. p2->s2 s3 Solution: 1. Re-heat to redissolve. 2. Add 10-20% more solvent. 3. Insulate flask for slow cooling. p3->s3 s4 Solution: 1. Ensure very slow cooling rate. 2. Avoid flash freezing/ice baths. 3. Use slightly more solvent. p4->s4

Caption: A troubleshooting flowchart for common crystallization issues.

Frequently Asked Questions (FAQs)

  • FAQ 1: How do I prepare seed crystals? If you have no existing crystals, take a small amount of the supersaturated solution on the tip of a glass rod and let the solvent evaporate in a stream of air. The resulting solid residue, while likely impure, can be used to seed the main solution. Alternatively, dissolve a small amount of crude material in a minimal amount of a volatile solvent (like dichloromethane) in a watch glass and allow it to evaporate completely to get a solid film to use for seeding.

  • FAQ 2: How do impurities from the synthesis affect crystallization? Impurities have several detrimental effects. They can lower the effective melting point of your compound, increasing the risk of oiling out.[5] Some impurities can act as inhibitors, interfering with crystal growth, while others might act as uncontrolled nucleation sites, leading to rapid precipitation.[7] This is why starting with reasonably pure crude material (>85%) is advisable for a successful crystallization.

  • FAQ 3: What is the role of stirring in crystallization? Stirring can have a dual effect. Gentle agitation can help maintain a uniform temperature and concentration throughout the solution, which can lead to more uniform crystals.[7] However, vigorous stirring can induce secondary nucleation, leading to the formation of many small crystals and potentially breaking larger, fragile ones. For laboratory-scale cooling crystallizations, it is often best to allow the solution to cool without any stirring to promote the growth of large, well-formed crystals.

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization System. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Fujiwara, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Choi, H. (2019). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]

  • Jee, S. (n.d.). Chemistry Crystallization. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Sharma, D., et al. (2015). Approaches to Stabilize Amorphous Form - A Review. Current Drug Delivery. [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. [Link]

  • Yu, L. (2010). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Advanced Drug Delivery Reviews. [Link]

  • Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? (2023). Chemistry For Everyone. [Link]

  • Avoidance of Crystallization in Biological Systems. (n.d.). University of Cambridge, Department of Materials Science & Metallurgy. [Link]

  • Use of additives for inhibition and promotion of crystallization. (2020). Technobis Crystallization Systems. [Link]

  • Wiechmann, S., et al. (2017). Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer. Acta Crystallographica Section F. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • 2,2,2-Trichloroethanol. (n.d.). Wikipedia. [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide. Acta Crystallographica Section E. [Link]

  • Synthesis of trichloromethyl carbinols. (n.d.). Organic Chemistry Portal. [Link]

  • Gupta, M. K., Li, Z., & Snowden, T. S. (2012). One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry. [Link]

  • Jensen, A. B., & Lindhardt, A. T. (2014). Decarboxylative Trichloromethylation of Aromatic Aldehydes and Its Applications in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • 2,2,2-Trichloro-1-methoxyethanol. (n.d.). PubChem. [Link]

  • Gupta, M. K., Li, Z., & Snowden, T. S. (2012). One-pot synthesis of trichloromethyl carbinols from primary alcohols. PubMed. [Link]

  • Snowden, T. S. (n.d.). Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction. American Chemical Society. [Link]

Sources

Technical Support Center: Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this important chemical transformation. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's mechanics to empower you to optimize your yield and purity.

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. It is prepared by the condensation of chloral (or its hydrate) with anisole, typically in the presence of a strong acid catalyst like sulfuric acid.[1][2] This alcohol is a key precursor in the synthesis of the organochlorine insecticide Methoxychlor. While the use of Methoxychlor is now restricted or banned in many regions due to environmental and health concerns, the underlying chemistry remains highly relevant for understanding Friedel-Crafts-type reactions involving activated carbonyl compounds.[1][3]

Reaction Fundamentals: The Electrophilic Aromatic Substitution Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds via a pathway analogous to a Friedel-Crafts alkylation.

  • Electrophile Generation: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of chloral, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The electron-rich anisole ring, activated by the para-directing methoxy group, acts as a nucleophile. It attacks the activated carbonyl carbon.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (Wheland intermediate), loses a proton to restore the aromaticity of the ring, yielding the final product.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism Mechanism of this compound Synthesis cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization & Product Formation Chloral Chloral (Cl₃CCHO) Activated_Chloral Protonated Chloral (Electrophile) Chloral->Activated_Chloral + H⁺ H2SO4 H₂SO₄ (Catalyst) Anisole Anisole Activated_Chloral->Anisole Reaction Intermediate Wheland Intermediate (Resonance Stabilized) Anisole->Intermediate π electrons attack Product 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol Intermediate->Product - H⁺

Caption: Reaction mechanism for the acid-catalyzed synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting materials. What are the primary causes?

A1: Low or no conversion is a frequent issue that typically points to problems with the catalyst or reaction conditions. This reaction is a classic Friedel-Crafts type alkylation, which is highly sensitive to several factors.[4][5]

Troubleshooting Steps:

  • Catalyst Inactivation: The most common culprit is moisture. Sulfuric acid is hygroscopic, and any water in your reagents (anisole, chloral hydrate) or glassware will dilute the catalyst, reducing its effectiveness.[4]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous reagents where possible. If using chloral hydrate, be aware that it contains water, which must be accounted for in the concentration of the sulfuric acid.

  • Insufficient Catalyst: The concentration of sulfuric acid is critical. It serves not only as a catalyst but also as a solvent and dehydrating agent in some protocols.

    • Solution: Verify the concentration and amount of sulfuric acid used. For the reaction between chloral and anisole, concentrated sulfuric acid is typically required.[1]

  • Low Reaction Temperature: While controlling temperature is important to prevent side reactions, an excessively low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[4]

    • Solution: Monitor the reaction temperature closely. Most procedures specify a controlled temperature range, often starting at low temperatures (0-10 °C) during reagent addition and then allowing the reaction to proceed at room temperature or with gentle warming.

Q2: My crude product is a mixture containing a significant amount of an isomer. How can I improve the selectivity for the desired para-product?

A2: The methoxy group (-OCH₃) of anisole is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, the formation of the ortho-substituted isomer, 2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol, is an inherent possibility.[6][7] In fact, technical-grade methoxychlor often contains a significant percentage of the corresponding o,p'-isomer.[2]

Strategies to Enhance para-Selectivity:

  • Steric Hindrance: The electrophile in this reaction is bulky. Steric hindrance at the ortho position from the methoxy group generally favors substitution at the less hindered para position.

  • Temperature Control: Lower reaction temperatures often favor the para isomer (thermodynamic product) over the ortho isomer (kinetic product) in many Friedel-Crafts reactions.

    • Solution: Maintain a low and consistent temperature during the addition of reagents. Start the reaction at 0 °C or below and allow it to warm slowly. Avoid high-temperature excursions which can decrease selectivity.

  • Solvent Choice: While this reaction is often run in excess sulfuric acid, the choice of a co-solvent (if applicable) can influence isomer distribution. Non-polar solvents may favor para substitution. However, for this specific synthesis, solvent choice is limited by the need for a strong acid medium.

Q3: The reaction mixture turned into a dark, intractable tar, making purification impossible. What causes this and how can it be prevented?

A3: Tar formation is indicative of uncontrolled side reactions, such as polymerization, polysubstitution, or degradation of starting materials or products under the harsh acidic conditions.

Preventative Measures:

  • Overheating: This is the most likely cause. Exothermic reactions that are not properly cooled can "run away," leading to a rapid increase in temperature and the formation of polymeric byproducts.

    • Solution: Add reagents slowly and portion-wise, especially the anisole to the chloral/acid mixture. Use an ice bath or other cooling system to maintain the desired temperature throughout the addition process.

  • Incorrect Stoichiometry: Using a large excess of the alkylating agent (chloral) can sometimes lead to side reactions.

    • Solution: Carefully control the molar ratios of your reactants. A slight excess of the aromatic compound (anisole) is sometimes used to minimize polysubstitution in Friedel-Crafts reactions.[8]

  • Extended Reaction Times: Leaving the reaction mixture for an unnecessarily long time in strong acid can lead to product degradation.

    • Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low/No Yield 1. Wet reagents/glassware.[4]2. Insufficient or dilute catalyst.3. Reaction temperature too low.1. Use oven-dried glassware and anhydrous reagents.2. Verify catalyst concentration and quantity.3. Optimize temperature; ensure it's not too cold.
Isomer Formation 1. Methoxy group is an o,p-director.[6][7]2. High reaction temperature.1. Isomer formation is expected; purify by recrystallization.2. Maintain low temperatures (0-10 °C) to favor para product.
Tar Formation 1. Poor temperature control (overheating).2. Incorrect stoichiometry.3. Prolonged exposure to strong acid.1. Add reagents slowly with efficient cooling.2. Use precise molar ratios; consider slight excess of anisole.3. Monitor reaction by TLC and quench upon completion.
Difficult Purification 1. Presence of acidic residue.2. Incomplete removal of unreacted anisole.1. Thoroughly wash crude product with water and sodium bicarbonate solution.2. Use steam distillation or vacuum to remove excess anisole before recrystallization.

Visual Troubleshooting Guide

The following decision tree can help guide your troubleshooting process systematically.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Conversion TLC/GC-MS shows low conversion (High Starting Material) Start->Check_Conversion Check_Side_Products TLC/GC-MS shows multiple spots (Side Products) Start->Check_Side_Products Cause_Catalyst Potential Cause: Inactive/Insufficient Catalyst [6] Check_Conversion->Cause_Catalyst Cause_Temp_Low Potential Cause: Temperature Too Low Check_Conversion->Cause_Temp_Low Isomers Side Product Type: Isomers (o,p'-product) [4] Check_Side_Products->Isomers Tar Side Product Type: Dark Tar/Polymer Check_Side_Products->Tar Sol_Catalyst Solution: - Use anhydrous reagents/glassware. - Verify H₂SO₄ concentration. Cause_Catalyst->Sol_Catalyst Sol_Temp_Low Solution: - Allow reaction to warm to RT. - Monitor temperature. Cause_Temp_Low->Sol_Temp_Low Sol_Isomers Solution: - Lower reaction temperature. - Purify via recrystallization. Isomers->Sol_Isomers Sol_Tar Solution: - Improve cooling during addition. - Monitor reaction time carefully. Tar->Sol_Tar

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:
  • Anisole (anhydrous)

  • Chloral Hydrate

  • Concentrated Sulfuric Acid (98%)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol or Methanol (for recrystallization)

Experimental Workflow Overview

Experimental_Workflow Reagents 1. Prepare Reagents (Dry Glassware, Anhydrous Anisole) Reaction_Setup 2. Reaction Setup (Chloral Hydrate + H₂SO₄ in Flask) Reagents->Reaction_Setup Cooling 3. Cool Mixture (Ice Bath, 0-5 °C) Reaction_Setup->Cooling Addition 4. Slow Addition of Anisole (Maintain Temp < 10 °C) Cooling->Addition Stirring 5. Reaction (Stir at RT, Monitor by TLC) Addition->Stirring Quench 6. Quench Reaction (Pour onto Ice Water) Stirring->Quench Workup 7. Workup (Extraction, Washes with NaHCO₃, Brine) Quench->Workup Purify 8. Purification (Dry, Evaporate Solvent, Recrystallize) Workup->Purify Analyze 9. Characterization (NMR, MS, MP) Purify->Analyze

Caption: A standard workflow for the synthesis and purification.

Step-by-Step Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chloral hydrate (1.0 eq). Cool the flask in an ice-salt bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 4-5 eq) to the chloral hydrate with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • Anisole Addition: Once the chloral hydrate has dissolved and the solution is cold, add anisole (1.0 eq) dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of anisole by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a large beaker containing crushed ice and water with stirring. This will precipitate the crude product.

  • Workup:

    • Isolate the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

    • Alternatively, extract the quenched mixture with an organic solvent like diethyl ether. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the resulting crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.[2]

References

  • Britannica, T. Editors of Encyclopaedia (2023). Methoxychlor. In Encyclopædia Britannica. [Link]

  • National Center for Biotechnology Information (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • AERU (2023). Methoxychlor (Ref: OMS 466). University of Hertfordshire. [Link]

  • AERU (2023). Methoxychlor Isomerism Information. University of Hertfordshire. [Link]

  • United Nations (2020). Draft risk profile: Methoxychlor. Stockholm Convention on Persistent Organic Pollutants. [Link]

  • Ghiaci, M., & Asghari, J. (2001). Sulfuric acid-adsorbed silica gel: A remarkable reagent for the synthesis of.... Synthetic Communications, 31(3), 335-341.
  • Reddit r/chemistry Community Discussion (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Wikipedia contributors (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S (2023). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4115, Methoxychlor. [Link]

  • Wikipedia contributors (2023). 2,2,2-Trichloroethanol. In Wikipedia, The Free Encyclopedia. [Link]

  • YouTube (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Wikipedia contributors (2023). Methoxychlor. In Wikipedia, The Free Encyclopedia. [Link]

  • Pharmaffiliates (2024). This compound. [Link]

  • U.S. Environmental Protection Agency (2000). Methoxychlor. [Link]

  • Wikipedia contributors (2023). Chloral hydrate. In Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information (2014). Chloral and Chloral Hydrate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. [Link]

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2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This document provides in-depth information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and degradation of this compound.

Q1: What is this compound and why is its stability important?

This compound is an organic compound characterized by a methoxy-substituted phenyl group attached to a trichloroethanol backbone. It is known as a metabolite of the organochlorine insecticide Methoxychlor [2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethane].[1] Understanding its stability is critical for toxicological studies, environmental fate analysis, and for any application where it is used as a reference standard or an intermediate. Degradation can lead to loss of the parent compound, the appearance of confounding artifacts, and inaccurate experimental results.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by three factors:

  • pH: The compound's stability can be pH-dependent. While the related parent compound Methoxychlor shows pH-independent hydrolysis in common aquatic pH ranges, extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis or elimination.

  • Light: Similar to its parent compound Methoxychlor, which is known to undergo photodegradation, exposure to sunlight or artificial UV light can induce photochemical transformations.[2][3]

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to thermal decomposition.

Q3: What are the likely degradation pathways and products under hydrolytic conditions?

While specific hydrolysis data for this compound is limited, we can infer pathways from related structures. The trichloro- moiety is the most reactive site for hydrolysis. A plausible pathway involves the conversion of the trichloroethanol group to a carboxylic acid, analogous to the metabolism of 1,1,1-trichloroethane to trichloroacetic acid via a 2,2,2-trichloroethanol intermediate.[4] Another potential reaction is an elimination reaction, particularly under basic conditions, to form a dichlorovinyl ether derivative.

Q4: How significant is photodegradation for this compound?

Photodegradation is a significant pathway. The parent compound, Methoxychlor, and its degradation products are known to be transformed by sunlight.[2] The aromatic ring and the trichloromethyl group are potential chromophores that can absorb UV light, leading to reactions such as dechlorination or oxidation. Experiments should be conducted under controlled lighting conditions, and samples should be stored in amber vials or protected from light to prevent photodegradation.

Q5: What are the expected metabolic degradation pathways in biological systems?

In biological systems, this compound can undergo several transformations. Key metabolic pathways for the parent compound Methoxychlor include O-demethylation of the methoxy group by cytochrome P-450 enzymes and dechlorination of the trichloroethane moiety.[1][5] Therefore, for this compound, one can expect:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-trichloro-1-(4-methoxyphenyl)ethan-1-one.

  • Dechlorination: The trichloromethyl group can be reductively dechlorinated.

  • O-Demethylation: The methoxy group can be converted to a hydroxyl group, forming the corresponding phenol.

Section 2: Troubleshooting Guides

This section provides solutions to common experimental issues encountered when working with this compound.

Issue 1: Rapid and Unexpected Degradation in Aqueous Buffers

You observe a rapid decrease in the concentration of the parent compound shortly after preparing a solution in an aqueous buffer.

Possible CauseTroubleshooting Steps & Scientific Rationale
pH Instability Action: Measure the pH of your final solution. Perform a rapid pH stability screen by incubating the compound in buffers of varying pH (e.g., pH 3, 7, 9) for a short period and analyzing the concentration. Rationale: Although the related compound Methoxychlor is relatively stable at neutral pH, the hydroxyl group in your compound could alter its susceptibility to acid- or base-catalyzed hydrolysis or elimination reactions.
Photodegradation from Lab Lighting Action: Repeat the experiment with all vessels wrapped in aluminum foil or using amber glassware. Compare the stability of this light-protected sample to one exposed to ambient lab light. Rationale: Aromatic chlorinated compounds are often susceptible to photolysis.[2][3] Ambient laboratory lighting, especially fluorescent lighting, can emit sufficient UV radiation to induce degradation over several hours.
Oxidation Action: Prepare your buffer with freshly deionized, degassed water. Consider purging the solution and the vial headspace with an inert gas like nitrogen or argon before sealing. Rationale: Dissolved oxygen can contribute to oxidative degradation, particularly if trace metal ions are present in the buffer to catalyze the reaction. The benzylic alcohol position is susceptible to oxidation.
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

You are using the compound in a cell-based assay and observe high variability between replicate wells or experiments.

Possible CauseTroubleshooting Steps & Scientific Rationale
Rapid Metabolic Conversion Action: Perform a time-course experiment. Incubate the compound with your cells (or cell lysate/microsomes) and measure its concentration in the medium/supernatant over time (e.g., 0, 2, 6, 24 hours). Analyze for the appearance of potential metabolites. Rationale: Cells, particularly liver cells or those expressing cytochrome P450 enzymes, can rapidly metabolize the compound.[5] This reduces the effective concentration of the parent compound, leading to variable biological responses.
Adsorption to Plasticware Action: Compare the recovery of the compound from solutions incubated in different types of plates (e.g., standard polystyrene vs. low-binding plates) or glassware. Quantify the compound concentration in the solution before and after incubation without cells. Rationale: Hydrophobic compounds can adsorb to the surface of standard plastic labware, reducing the bioavailable concentration in the medium and causing inconsistencies.

Section 3: Experimental Protocols

Protocol 1: Assessing Aqueous Stability (pH Profile)

Objective: To determine the rate of degradation of this compound at different pH values.

Methodology:

  • Prepare a Stock Solution: Create a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like acetonitrile or DMSO.

  • Prepare Buffers: Prepare a series of buffers at desired pH values (e.g., pH 4.0, 7.4, and 9.0). Ensure the final concentration of the organic solvent from the stock solution does not exceed 1% in the final buffer mixture, to avoid solubility issues and solvent effects on hydrolysis.[6][7]

  • Initiate Experiment: Spike the stock solution into each buffer to achieve the target final concentration (e.g., 10 µg/mL). Vortex briefly to mix. Transfer aliquots into individual, sealed amber HPLC vials for each time point.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition. If necessary, quench the reaction (e.g., by adding an equal volume of acetonitrile or by freezing).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: Photostability Testing

Objective: To evaluate the susceptibility of the compound to degradation upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile/water).

  • Aliquot Samples: Transfer the solution into two sets of transparent quartz or borosilicate glass vials.

  • Dark Control: Wrap one set of vials completely in aluminum foil. These will serve as the dark control to account for any non-photolytic degradation.

  • Light Exposure: Place both the exposed and dark control samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Sampling and Analysis: At specified time intervals, withdraw a sample from both the exposed and dark control sets. Analyze by HPLC to determine the concentration of the parent compound.

Section 4: Degradation Pathways Overview

The degradation of this compound can proceed through several major pathways, including hydrolysis, oxidation, and dechlorination. These pathways can occur abiotically (e.g., through light or chemical reaction) or be mediated by biological systems.

G parent 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol oxidation_prod 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanone parent->oxidation_prod Oxidation dechloro_prod1 2,2-Dichloro-1- (4-methoxyphenyl)ethanol parent->dechloro_prod1 Reductive Dechlorination hydrolysis_prod 4-Methoxyphenylglyoxylic acid parent->hydrolysis_prod Hydrolysis & Oxidation elimination_prod 1,1-Dichloro-2- (4-methoxyphenyl)ethene parent->elimination_prod Dehydrochlorination (Elimination) demethyl_prod 2,2,2-Trichloro-1- (4-hydroxyphenyl)ethanol parent->demethyl_prod O-Demethylation (Metabolic)

Caption: Potential degradation pathways for this compound.

Summary of Potential Degradation Products

The following table summarizes the primary degradation products and the conditions that favor their formation.

Degradation ProductFormation PathwayFavorable Conditions
2,2,2-Trichloro-1-(4-methoxyphenyl)ethanoneOxidationPresence of oxidizing agents, metabolic activity (e.g., alcohol dehydrogenases).
2,2-Dichloro-1-(4-methoxyphenyl)ethanolReductive DechlorinationAnaerobic conditions, microbial metabolism.[8]
1,1-Dichloro-2-(4-methoxyphenyl)etheneDehydrochlorinationBasic (alkaline) pH, thermal stress.
4-Methoxyphenylglyoxylic acidHydrolysis & OxidationAqueous environments, potentially catalyzed by strong acid/base.
2,2,2-Trichloro-1-(4-hydroxyphenyl)ethanolO-DemethylationBiological systems, particularly via cytochrome P450 enzymes.[5]

References

  • Wolfe, N. L., Zepp, R. G., Baughman, G. L., & Fincher, R. C. (1977). Methoxychlor and DDT degradation in water: rates and products. Environmental Science & Technology, 11(12), 1077-1081.
  • Zepp, R. G., Wolfe, N. L., & Gordon, J. A. (1977). Photochemical transformation of the DDT and methoxychlor degradation products, DDE and DMDE, by sunlight.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Public Health Statement for Methoxychlor. U.S. Department of Health and Human Services.
  • Westoo, G., & Norén, K. (1977). Aspects of the environmental chemistry of methoxychlor. Var Foda, 29(Suppl. 1), 1-28.
  • Stockholm Convention on Persistent Organic Pollutants. (2020). Draft risk profile: Methoxychlor.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services.
  • Zaleska, A., Hupka, J., Wiergowski, M., & Biziuk, M. (2000). Kinetics of methoxychlor photocatalytic degradation in aqueous solution in the presence of TiO2 microspheres. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 215-220.
  • Zhang, Y., et al. (2023). Hydrolytic degradation of methoxychlor by immobilized cellulase on LDHs@Fe3O4 nanocomposites. Water Science & Technology, 88(11), 2855-2868.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxGuide for Methoxychlor. U.S. Department of Health and Human Services.
  • Kim, S. D., et al. (2004). Biodegradation of methoxychlor and its metabolites by the white rot fungus Stereum hirsutum related to the inactivation of estrogenic activity. Journal of Health Science, 50(5), 496-502.
  • Adda247. (2026). UGC NET EVS Memory Based Question -7 JAN 2026 SHIFT -2.
  • Zepp, R. G., Baughman, G. L., & Schlotzhauer, P. F. (1981). Light-induced transformations of methoxychlor in aquatic systems. Journal of Agricultural and Food Chemistry, 29(2), 323-329.
  • Wolfe, N. L., et al. (1977). Methoxychlor and DDT degradation in water: rates and products.
  • Nikolaivits, E., et al. (2017). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT).
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methoxychlor. NCBI Bookshelf.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Methoxychlor.
  • Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(11), 1953-1959.
  • Google Patents. (n.d.). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi.
  • BenchChem. (2025).
  • Hashimoto, S., et al. (2002). Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27. Bioscience, Biotechnology, and Biochemistry, 66(2), 385-390.
  • National Center for Biotechnology Information. (n.d.).
  • SyTracks. (n.d.). 2,2,2-trichloro-1-4-methoxyphenylethan-1-ol.
  • Beyond Pesticides. (2003).
  • Pharmaffiliates. (n.d.). 14337-31-6| Chemical Name : this compound.
  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol.
  • National Center for Biotechnology Information. (n.d.). Trichloroethanol. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trichloro-1-methoxyethanol. PubChem.
  • U.S. Environmental Protection Agency. (1987). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals.
  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST WebBook.
  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol.
  • Manelis, G. B., et al. (2018). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole.
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Technical Support Center: Synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthetic procedure. Here, we move beyond simple protocols to explore the causality behind common experimental issues, offering robust troubleshooting strategies and detailed, field-proven methodologies.

The synthesis of this compound is typically achieved via the acid-catalyzed electrophilic condensation of anisole with chloral (trichloroacetaldehyde) or its hydrate.[1][2] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a variety of side reactions, impacting both yield and purity. This guide provides a structured, question-and-answer-based approach to navigate these complexities.

Core Reaction Pathway

The desired transformation involves the addition of one molecule of anisole to the carbonyl carbon of chloral. The electron-rich methoxy group of anisole directs the substitution to the para position.

G Anisole Anisole Intermediate Carbocation Intermediate Anisole->Intermediate Nucleophilic Attack Chloral Chloral (Trichloroacetaldehyde) Activated_Chloral Activated Carbonyl [Cl3C-CH=O+-H] Chloral->Activated_Chloral Protonation H_plus H+ (Acid Catalyst) Product This compound Intermediate->Product Deprotonation

Caption: Desired reaction pathway for the synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Question 1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from several competing factors. Identifying the primary cause requires careful analysis of your reaction conditions and byproducts.

Possible Cause A: Over-alkylation to form Methoxychlor

The most significant competing reaction is the further reaction of the desired alcohol product with a second molecule of anisole to form 1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane, commonly known as Methoxychlor.[3] The product alcohol can lose water under acidic conditions to form a stabilized carbocation, which then undergoes a second electrophilic aromatic substitution.

  • Mechanism Insight: The reaction conditions that favor the initial condensation also facilitate the subsequent dehydration and second substitution. The formation of the diaryl byproduct is a common issue in the synthesis of related compounds like DDT.[2]

  • Detection:

    • TLC Analysis: Compare the crude product spot(s) against a standard of the desired product and, if available, Methoxychlor. Methoxychlor is significantly less polar.

    • NMR Spectroscopy: Look for a 2:1 ratio of anisole protons to the single proton on the trichloromethyl-bearing carbon in the byproduct, versus the 1:1 ratio in the desired product.

  • Prevention & Mitigation:

    • Stoichiometry Control: Use a molar excess of chloral relative to anisole. This statistically favors the mono-substitution product. A 1:1.1 to 1:1.5 ratio of anisole to chloral is a good starting point.

    • Temperature Management: Keep the reaction temperature low (0-5 °C) to disfavor the second, more energy-intensive dehydration and substitution step.

    • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as a significant amount of the desired product has formed, before the di-substituted byproduct begins to dominate.

Possible Cause B: Polymerization and Tar Formation

Strong acid catalysts, especially at elevated temperatures, can induce self-condensation of anisole or polymerization of reaction intermediates, resulting in the formation of intractable tars.

  • Mechanism Insight: Anisole can be susceptible to acid-catalyzed polymerization. Furthermore, reactive intermediates can polymerize under harsh conditions.

  • Detection: Visual observation of dark, viscous, or solid material that is difficult to dissolve or purify.

  • Prevention & Mitigation:

    • Slow Reagent Addition: Add the acid catalyst slowly to a cooled solution of the reactants to dissipate heat and avoid localized temperature spikes.

    • Optimal Catalyst Loading: Use the minimum effective amount of catalyst. Titrate the catalyst amount to find a balance between a reasonable reaction rate and minimal side product formation.

    • Solvent Choice: Using a non-polar, inert solvent can help to control the reaction rate and minimize polymerization.

Possible Cause C: Competing Reactions During Workup

Improper workup conditions can lead to product degradation or the conversion of unreacted starting materials into new impurities.

  • Mechanism Insight: If significant unreacted chloral remains, introducing a strong base during workup (e.g., a sodium hydroxide wash) can initiate the Cannizzaro reaction .[4] Chloral, having no α-hydrogens, will disproportionate into 2,2,2-trichloroethanol and the salt of trichloroacetic acid.[5][6]

  • Detection: Identification of 2,2,2-trichloroethanol and trichloroacetic acid (after acidification) in the product mixture via GC-MS or NMR.

  • Prevention & Mitigation:

    • Neutral or Acidic Quench: Quench the reaction by pouring the mixture into ice-water.

    • Avoid Strong Base: Use a mild base like sodium bicarbonate for neutralization washes instead of sodium hydroxide to minimize the risk of Cannizzaro and haloform reactions.[5]

Question 2: My final product is difficult to purify. What are the likely impurities?

Purification challenges arise from the presence of byproducts with similar physical properties to the desired alcohol.

Impurity/ByproductFormation PathwayRecommended Purification Method
Methoxychlor Over-alkylation of the primary product.[3]Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization.
Unreacted Anisole Incomplete reaction.Easily removed by vacuum distillation or during recrystallization wash steps.
Unreacted Chloral Incomplete reaction.Removed during aqueous workup.
Polymeric Tars Acid-catalyzed polymerization.Largely insoluble; removed by filtration of the dissolved crude product.
o,p'-Isomer Electrophilic attack at the ortho- position of anisole.Difficult to separate from the desired p,p'-product. Careful column chromatography or recrystallization may be effective.
2,2,2-Trichloroethanol Cannizzaro reaction of unreacted chloral during basic workup.[4][5]Water-soluble; removed during aqueous extraction.
Question 3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended for unambiguous characterization.

  • ¹H NMR (in CDCl₃):

    • ~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Position can vary.

    • ~3.8 ppm (singlet, 3H): The methoxy (-OCH₃) protons.

    • ~5.1 ppm (singlet, 1H): The benzylic proton (-CH-OH).

    • ~6.9 ppm (doublet, 2H) & ~7.4 ppm (doublet, 2H): The aromatic protons of the para-substituted ring.

  • ¹³C NMR (in CDCl₃): Expect signals for the CCl₃ carbon, the benzylic carbon, the methoxy carbon, and the four distinct aromatic carbons.

  • Mass Spectrometry (MS): Look for the molecular ion peak and characteristic fragmentation patterns, including the loss of the CCl₃ group.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Visualizing Competing Reaction Pathways

The synthesis is a balancing act between forming the desired product and preventing several competing transformations.

G cluster_start Starting Materials Anisole Anisole Product Desired Product (this compound) Anisole->Product + Chloral (Desired Path) Tar Side Product 2 (Polymeric Tar) Anisole->Tar (Acid-Catalyzed Polymerization) Chloral Chloral Cannizzaro Side Product 3 (Cannizzaro Products) Chloral->Cannizzaro (Basic Workup Disproportionation) Methoxychlor Side Product 1 (Methoxychlor) Product->Methoxychlor + Anisole (Over-alkylation)

Caption: Overview of desired vs. major side reaction pathways.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the mono-substituted product by carefully controlling reaction parameters.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dry.

  • Reagent Preparation: In the flask, dissolve anisole (1.0 eq) in a suitable inert solvent like dichloromethane or chloroform. Cool the mixture to 0 °C in an ice bath.

  • Reactant Addition: To the dropping funnel, add chloral (1.2 eq). Add the chloral dropwise to the stirred anisole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Catalyst Introduction: Once the chloral addition is complete, slowly add concentrated sulfuric acid (0.5-1.0 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed and before significant byproduct formation is observed, slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with fresh dichloromethane.

    • Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine. Caution: Perform the bicarbonate wash slowly to manage any gas evolution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

The crude product, often an oil or a waxy solid, can be effectively purified by recrystallization.

  • Solvent Selection: A mixed solvent system, such as hexane/ethyl acetate or toluene/hexane, is often effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., toluene or ethyl acetate) with gentle warming.

    • Slowly add the less soluble solvent (e.g., hexane) until the solution becomes faintly cloudy.

    • Add a drop or two of the more soluble solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete crystallization.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

References
  • National Center for Biotechnology Information (2002). Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry (US). Available at: [Link]

  • University of Toronto. Grignard Reaction. Department of Chemistry. Available at: [Link]

  • Stockholm Convention on Persistent Organic Pollutants (2020). Draft risk profile: Methoxychlor. United Nations. Available at: [Link]

  • The Editors of Encyclopaedia Britannica (2023). Methoxychlor. Encyclopaedia Britannica. Available at: [Link]

  • Wikipedia. Cannizzaro reaction. Available at: [Link]

  • Chemistry Stack Exchange (2015). Cannizarro reaction of chloral. Available at: [Link]

  • Chemistry LibreTexts (2023). Cannizzaro Reaction. Available at: [Link]

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Technical Support Center: Purification of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a structural analog to the organochlorine insecticide Methoxychlor, its synthesis and purification present specific, often predictable, hurdles.[1] This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Understanding Your Crude Product - The First Step to Purity

Effective purification begins with understanding the potential impurities in your crude reaction mixture. The common synthesis of this compound involves the Friedel-Crafts type reaction of anisole with chloral (or its hydrate) using an acid catalyst.[2] This electrophilic aromatic substitution, while effective, is rarely perfectly selective and can generate a variety of side products.

FAQ: What are the most likely impurities I should expect in my crude product?

You should anticipate several classes of impurities stemming directly from the synthesis reaction:

  • Unreacted Starting Materials: Residual anisole and chloral may remain if the reaction did not go to completion. Anisole is relatively non-polar, while chloral is more polar.

  • Isomeric Byproducts: The methoxy group on anisole is an ortho-, para-directing activator.[3] While the para-substituted product (your target compound) is sterically favored and typically the major product, the formation of the ortho-isomer, 2,2,2-Trichloro-1-(2-methoxyphenyl)ethanol, is a significant possibility.[2][4] This isomer is often the most difficult impurity to remove due to its similar polarity and properties.

  • Polysubstitution Products: Although the bulky trichloromethyl group and the newly added acyl-type group offer some deactivation, the methoxy group is a strong activator, making the aromatic ring susceptible to further reaction, though this is generally a minor issue compared to isomerization.[5]

  • Condensation and Elimination Products: Technical-grade methoxychlor, a closely related compound, is known to contain over 50 different impurities, including elimination products (e.g., forming a double bond) and other condensation products.[2][4][6]

Table 1: Profile of Common Impurities

Compound NameStructureExpected Polarity (vs. Product)Potential Removal Method
Anisole (Starting Material)C₆H₅OCH₃Much LowerColumn Chromatography, Careful Recrystallization
Chloral (Starting Material)CCl₃CHOHigherAqueous Wash, Column Chromatography
Product: this compound p-CH₃OC₆H₄CH(OH)CCl₃ Baseline Target for Isolation
o,p'-Isomer Byproducto-CH₃OC₆H₄CH(OH)CCl₃Slightly DifferentHigh-Resolution Column Chromatography
Elimination Product (e.g., DMDE analog)p-CH₃OC₆H₄C=CCl₂Much LowerColumn Chromatography

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[7] It is often the first method attempted for purifying this compound, especially if the crude product is already semi-solid.

Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" is a common problem that occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[8] This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.

Causality & Solution:

  • Excessive Supersaturation: You may have used the absolute minimum amount of solvent, leading to the solution becoming saturated at too high a temperature.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point. Allow it to cool more slowly.[8]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the orderly arrangement needed for crystal lattice formation.

    • Solution: After redissolving, allow the flask to cool slowly on the benchtop, insulated with a beaker, before moving it to an ice bath. Slow cooling is crucial for forming pure crystals.[9]

  • Inappropriate Solvent: The solvent's boiling point might be higher than the melting point of your impure compound.

    • Solution: Consider a different solvent with a lower boiling point or use a mixed-solvent system.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: Crystal formation requires nucleation (the initial formation of a small crystal) followed by growth. This failure indicates that the nucleation step has not occurred, likely because the solution is not sufficiently supersaturated or there are no nucleation sites.

Causality & Solution:

  • Insufficient Supersaturation: Too much solvent was used initially.

    • Solution: Gently boil off a portion of the solvent to increase the concentration of your compound.[8] Let it cool again. Be careful not to evaporate too much, or it may crash out or oil out.

  • Lack of Nucleation Sites: The solution is clean and the glassware is very smooth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide ideal sites for nucleation to begin.[8]

    • Solution 2 (Seeding): If you have a tiny crystal of the pure product from a previous batch, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.

Q: My final yield after recrystallization is very low. Where did my product go?

A: A low yield is typically due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[8]

Causality & Solution:

  • Excess Solvent: This is the most common cause. The goal is to use the minimum amount of hot solvent to dissolve the solid.[9]

    • Solution: You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor (the filtrate) and re-cooling it.[8] Note that this second crop may be less pure than the first.

  • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Wash the filter paper with a small amount of hot solvent to redissolve any crystals that formed prematurely.

Protocol: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. You use one solvent in which the compound is very soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble" or "bad" solvent).[9][10]

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "soluble solvent" (e.g., ethanol or ethyl acetate) dropwise while heating the mixture to a boil, until the solid just dissolves.

  • While keeping the solution hot, add the "insoluble solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (the "cloud point"). This indicates saturation.

  • Add one or two drops of the hot "soluble solvent" to just clear the cloudiness.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature, then in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent mixture.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool Cool Slowly dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for a standard recrystallization procedure.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to separate closely related impurities like the o,p'-isomer, column chromatography is the method of choice.[11] It separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent or eluent).[12]

Q: How do I select the right solvent system (eluent) for my column?

A: The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35. This Rf value generally provides the best separation.

Causality & Solution:

  • TLC Analysis is Essential: Do not run a column without first developing a solvent system using TLC.[11]

    • Protocol: Spot your crude mixture on a TLC plate. Develop the plate in a test eluent (e.g., 10:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

    • If Rf is too low (spots don't move far): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 5:1 Hexane:Ethyl Acetate).[11]

    • If Rf is too high (spots run to the top): The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 20:1 Hexane:Ethyl Acetate).[11]

    • Goal: You want to see clear separation between the spot for your product and the spots for major impurities.

Q: My product is coming off the column with an impurity. How can I improve the separation?

A: This indicates that the resolution of your column is insufficient. This can be due to a suboptimal eluent system, poor column packing, or overloading the column.

Causality & Solution:

  • Eluent Polarity: The chosen eluent may be too polar, causing all compounds to move too quickly and co-elute.

    • Solution: Switch to a less polar eluent system (e.g., increase the hexane ratio). This will increase the interaction of your polar compounds with the silica gel, slowing them down and improving separation. A gradient elution, where you start with a non-polar solvent and gradually increase the polarity, can also be very effective.

  • Column Overloading: Too much sample was loaded for the amount of silica gel used.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for very difficult separations.

  • Poor Packing: Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Ensure the column is packed carefully and uniformly. "Flash chromatography," which uses positive pressure to push the solvent through, generally results in a better-packed column and higher resolution than gravity chromatography.[11]

Chromatography_Troubleshooting problem Problem Observed no_sep Poor or No Separation problem->no_sep too_fast Product Elutes Too Fast (High Rf) problem->too_fast too_slow Product Elutes Too Slow (Low Rf) problem->too_slow cause1 Cause: Eluent too polar? no_sep->cause1 cause2 Cause: Column overloaded? no_sep->cause2 too_fast->cause1 cause3 Cause: Eluent not polar enough? too_slow->cause3 sol1 Solution: Decrease eluent polarity (e.g., more hexane). cause1->sol1 sol2 Solution: Use more silica gel (e.g., >50:1 ratio). cause2->sol2 sol3 Solution: Increase eluent polarity (e.g., more ethyl acetate). cause3->sol3

Caption: Decision tree for troubleshooting column chromatography.

Section 4: Final Purity Assessment - General FAQs

Q: Which purification method should I try first?

A: Always analyze your crude product by TLC or NMR first.

  • If the product is >90% pure with only minor impurities, recrystallization is the most efficient method.[7]

  • If the product is a complex mixture with significant amounts of isomers or byproducts of similar polarity, you must use column chromatography first to isolate the major product, which can then be further purified by recrystallization if needed.

Q: How do I confirm the purity of my final product?

A: No single method is foolproof. A combination of techniques provides the most reliable assessment of purity.

  • Melting Point Analysis: A pure crystalline solid should have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities. The melting point of p-methoxyacetophenone, a related structure, is around 39°C, giving a rough idea of the expected range.[3]

  • Thin Layer Chromatography (TLC): Your final product should appear as a single, distinct spot on a TLC plate when developed in multiple different solvent systems.

  • Spectroscopic Analysis (NMR, GC-MS): ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual isomeric or other impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify even trace volatile impurities.[2][4]

References

  • BenchChem. (n.d.). Minimizing Byproduct Formation in Friedel-Crafts Acylation.
  • Beyond Pesticides. (2003). Methoxychlor ChemicalWatch Factsheet.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor.
  • Al-Gheethi, A. A. S. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 98(12), 1136-1148.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • National Center for Biotechnology Information. (2002). Production, Import/Export, Use, and Disposal - Toxicological Profile for Methoxychlor.
  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • National Center for Biotechnology Information. (n.d.). Methoxychlor. PubChem.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization.
  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?.
  • Student submission. (2006). Friedel-Crafts Acylation of Anisole.
  • Northern Kentucky University. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION.

Sources

Technical Support Center: Scaling Up 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, multi-gram or kilogram-scale production. This molecule, a key intermediate and a structural analog to compounds like Methoxychlor, presents unique challenges during scale-up.[1][2] In our experience, issues related to reaction initiation, selectivity, byproduct formation, and purification are common hurdles that can impact yield, purity, and overall process efficiency.

This document provides in-depth, field-proven insights structured in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide self-validating protocols to ensure your scale-up campaign is successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) on Synthesis Strategy

This section addresses high-level strategic decisions you'll face when planning your scale-up campaign.

Q1: What are the primary synthetic routes for this compound, and which is best for scale-up?

There are two principal routes for synthesizing this target molecule:

  • Electrophilic Aromatic Substitution (Friedel-Crafts Type Reaction): This method involves the reaction of anisole with chloral (or its hydrate) using a strong acid catalyst, typically sulfuric acid.[3][4] This is the classic industrial method for producing the related compound, Methoxychlor, which is the bis-arylated product.[5]

  • Nucleophilic Addition (Grignard Reaction): This route utilizes the addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to chloral.[6] This is a powerful carbon-carbon bond-forming reaction widely used for creating secondary and tertiary alcohols.[7]

Recommendation for Scale-Up:

For selective synthesis of the mono-arylated product, This compound , the Grignard reaction is generally the superior choice .

  • Selectivity: The Grignard route is highly selective for the desired mono-addition product. The Friedel-Crafts route, by contrast, is prone to over-reaction, producing the bis-arylated byproduct (Methoxychlor), which can be difficult to separate and represents a loss of valuable starting material.

  • Reaction Conditions: While Grignard reactions require strictly anhydrous conditions, they often proceed under milder temperature conditions than Friedel-Crafts reactions, which can require strong, corrosive acids and generate significant exotherms and tarry byproducts.[8]

  • Process Control: Controlling the stoichiometry and addition rate is more straightforward in a Grignard reaction, allowing for better control over the reaction profile, which is critical for safety and consistency during scale-up.

While the starting materials for the Friedel-Crafts route (anisole, chloral, sulfuric acid) are typically cheaper, the potential for higher yield, greater purity, and simpler purification with the Grignard route often makes it more cost-effective overall for this specific target.[9]

Section 2: Troubleshooting the Grignard Synthesis Route

The Grignard reaction is powerful but notoriously sensitive. Below are common issues encountered during the scale-up of the 4-methoxyphenylmagnesium bromide addition to chloral.

Q1: My Grignard reaction fails to initiate. The mixture is just sitting there. What's wrong?

This is the most common failure mode. The root cause is almost always the presence of moisture or a passivated magnesium surface.[10]

Possible Causes & Solutions:

  • Wet Glassware/Solvents: Grignard reagents are potent bases and are instantly quenched by water.[6]

    • Solution: All glassware must be rigorously dried overnight in an oven (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be of high purity and anhydrous grade. For larger scale, passing the solvent through an activated alumina column is a reliable method.

  • Passivated Magnesium: Magnesium turnings readily form a dull, unreactive magnesium oxide (MgO) layer upon exposure to air.

    • Solution: Use fresh, shiny magnesium turnings from a newly opened container. If activation is needed, several methods can be employed:

      • Mechanical Activation: Briefly stir the dry magnesium turnings vigorously under inert gas to abrade the surface.

      • Chemical Activation (Use with caution): Add a single small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal.[11] You should see the characteristic brown color of iodine disappear as the reaction initiates.

      • Initiator: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

  • Poor Halide Quality: The 4-bromoanisole starting material may contain phenolic impurities (which have an acidic proton) or other inhibitors.

    • Solution: Ensure the purity of your 4-bromoanisole. If it is old or discolored, consider distillation before use.

Q2: The reaction initiated, but my yield of this compound is significantly lower than expected.

Low yields after a successful initiation often point to side reactions or issues with stoichiometry and workup.

Possible Causes & Solutions:

  • Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted 4-bromoanisole to form 4,4'-dimethoxybiphenyl.[7]

    • Solution: This is favored by high local concentrations of the alkyl halide and elevated temperatures. The solution is to add the 4-bromoanisole solution slowly to the magnesium suspension, maintaining a gentle reflux. Do not allow the reaction to become too vigorous.

  • Incorrect Grignard Concentration: If you assume a 100% yield in the formation of the Grignard reagent, you may be under-dosing it in the subsequent reaction with chloral.

    • Solution (Self-Validating Protocol): Before adding the chloral, it is best practice to determine the concentration of your Grignard reagent via titration. A common method is titration against a solution of I₂ in THF until the iodine color persists.[6] This ensures you use the correct stoichiometric amount for the main reaction.

  • Enolization of Chloral: Chloral has acidic α-protons. A portion of the Grignard reagent can act as a base rather than a nucleophile, deprotonating the chloral to form an enolate, which is then quenched during workup, reducing your yield.

    • Solution: Add the Grignard reagent to a cooled solution of chloral (or vice-versa, depending on your process safety assessment, but keeping temperature low is key). Performing the addition at 0 °C or below can significantly minimize this side reaction.

  • Poor Workup Procedure: The magnesium alkoxide intermediate formed during the reaction can be difficult to hydrolyze, and improper quenching can lead to product loss.

    • Solution: Quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that effectively breaks up the magnesium salts without using strong acids that could promote side reactions with the alcohol product. Ensure vigorous stirring during the quench.

Q3: The reaction mixture turned dark brown or black during Grignard formation. Should I be concerned?

A color change is expected, but a very dark or black mixture can indicate decomposition or side reactions.[6][11]

Possible Causes & Solutions:

  • Overheating: Refluxing the Grignard reagent for too long or at too high a temperature can lead to decomposition, especially if impurities are present in the solvent or reagents.

    • Solution: A gentle reflux is sufficient. Once the magnesium is consumed, the reagent is typically ready for use. Extended heating is rarely beneficial and often detrimental.[11]

  • Impurities: Trace impurities in the magnesium or halide can catalyze the formation of finely divided metal byproducts, causing a dark appearance.

    • Solution: Use high-purity reagents. While the dark color doesn't always mean the reagent is unusable, it's a sign that side reactions are occurring. Titrating the reagent to know its active concentration becomes even more critical in this case.

Section 3: Troubleshooting the Friedel-Crafts Synthesis Route

While not the preferred method for this specific target, some labs may opt for it due to raw material availability. Here’s how to troubleshoot it.

Q1: My main product is Methoxychlor (the bis-arylated compound), not the desired mono-arylated alcohol. How do I improve selectivity?

This is the primary challenge of the Friedel-Crafts route. The mono-arylated product is itself an activated aromatic system, prone to a second alkylation.

Possible Causes & Solutions:

  • Stoichiometry: Using an excess of anisole relative to chloral is crucial.

    • Solution: A common strategy is to use anisole as the limiting reagent. However, to favor mono-alkylation, one might try reversing this and using a large excess of anisole, which also serves as a solvent. A better approach is to control the stoichiometry carefully, aiming for a 1:1 molar ratio of anisole to chloral and accepting a lower conversion to maximize selectivity.

  • Reaction Temperature: Higher temperatures favor the thermodynamically more stable bis-arylated product.

    • Solution: Maintain strict temperature control. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C and only warm if necessary. A temperature runaway will almost certainly lead to poor selectivity and byproduct formation.

  • Order of Addition: Adding the catalyst to the mixture of anisole and chloral can create localized "hotspots" of high catalyst concentration, promoting over-reaction.

    • Solution: A better method is to add the chloral slowly to a solution of anisole and the acid catalyst. This keeps the electrophile concentration low at all times, favoring the initial reaction over the follow-on reaction.

Q2: The reaction produced a large amount of dark, intractable tar. What happened?

Tar formation is a classic sign of substrate or product degradation under harsh acidic conditions.

Possible Causes & Solutions:

  • Excessive Catalyst: Using too much sulfuric acid will lead to polymerization and charring of the anisole and the product.

    • Solution: Carefully control the amount of catalyst. Start with catalytic amounts and only increase if the reaction rate is unacceptably slow. Often, a co-solvent like dichloromethane can help with solubility and allow for lower catalyst loadings.[12]

  • Temperature Excursion: Friedel-Crafts reactions are highly exothermic. A loss of cooling can lead to a runaway reaction.[8]

    • Solution: Ensure your reactor is equipped with adequate cooling capacity for the scale you are running. For large-scale reactions, slow, subsurface addition of reagents is critical for managing the exotherm. A pre-prepared quench bath should always be on standby.

  • Water Content: While chloral hydrate can be used, excess water can affect the concentration and activity of the sulfuric acid, sometimes leading to undesirable side reactions.[5]

    • Solution: Use anhydrous chloral if possible. If using chloral hydrate, ensure the amount of sulfuric acid is adjusted accordingly to act as both a catalyst and a dehydrating agent.

Section 4: Protocols & Data Visualization

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (100 g scale)

  • Setup: Assemble a 2 L, 4-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, a 500 mL pressure-equalizing dropping funnel, and a condenser with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of nitrogen.

  • Grignard Formation:

    • Charge the flask with magnesium turnings (10.2 g, 420 mmol, 1.2 eq).

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (65.5 mL, 52.5 g, 350 mmol, 1.0 eq) in 350 mL of anhydrous THF.

    • Add ~40 mL of the 4-bromoanisole solution to the magnesium. The mixture should warm, and the iodine color should fade, indicating initiation. If no initiation occurs, gently warm the flask with a heat gun.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 60 minutes until most of the magnesium is consumed. Cool the greyish solution to room temperature.

  • Reaction with Chloral:

    • In a separate 2 L flask, prepare a solution of anhydrous chloral (34.5 mL, 51.6 g, 350 mmol, 1.0 eq) in 250 mL of anhydrous THF.

    • Cool this solution to 0 °C in an ice-water bath.

    • Slowly transfer the prepared Grignard reagent to the chloral solution via cannula or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Prepare a 2 L beaker containing 500 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Slowly pour the reaction mixture into the NH₄Cl solution with vigorous stirring.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with 250 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil/solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white solid.

Data Presentation: Reagent Table for Grignard Synthesis
ReagentMW ( g/mol )Amount (10 g Scale)Amount (100 g Scale)Moles (100g Scale)Equivalents
4-Bromoanisole187.045.25 g52.5 g0.3501.0
Magnesium24.311.02 g10.2 g0.4201.2
Chloral (anhydrous)147.395.16 g51.6 g0.3501.0
Anhydrous THF-~70 mL~700 mL--
Sat. aq. NH₄Cl-~50 mL~500 mL--
Expected Product 255.53 ~7.1 g (80%) ~71 g (80%) 0.280
Visualizations

Below are workflow diagrams generated using DOT language to illustrate the key processes.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Workup & Purification prep_glass Dry Glassware (Oven/Flame Dry) prep_reagents Prepare Anhydrous Reagents (THF, Halide) prep_glass->prep_reagents grignard_form 1. Form Grignard Reagent (Anisole-MgBr in THF) prep_reagents->grignard_form addition 2. Add Grignard to Chloral @ 0°C grignard_form->addition reaction 3. Stir & Warm to RT addition->reaction quench 4. Quench with cold aq. NH4Cl reaction->quench extract 5. Extraction (EtOAc) quench->extract purify 6. Dry & Concentrate extract->purify recrystal 7. Recrystallization purify->recrystal

Caption: Workflow for the scaled-up Grignard synthesis of this compound.

Caption: Decision tree for troubleshooting low yield in the Grignard synthesis route.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services. [Link]

  • Britannica, The Editors of Encyclopaedia. "Methoxychlor". Encyclopedia Britannica, Accessed January 14, 2026. [Link]

  • National Center for Biotechnology Information. (2002). Toxicological Profile for Methoxychlor, Chapter 5: Production, Import/Export, Use, and Disposal. In: Toxicological Profile for Methoxychlor. Agency for Toxic Substances and Disease Registry (US). [Link]

  • United Nations Environment Programme. (2020). Draft risk profile: Methoxychlor. Stockholm Convention on Persistent Organic Pollutants. [Link]

  • Olah, G. A., & Kobayashi, S. (1971). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 93(26), 6964–6967. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole? (2017). Accessed January 14, 2026. [Link]

  • Reddit. r/Chempros - Grignard Formation - Troubleshooting and Perfecting. (2021). Accessed January 14, 2026. [Link]

  • Organic Chemistry. Friedel Craft's reaction of Anisole| Alkylation| Acylation. (2023, January 22). YouTube. [Link]

  • Docslib. Friedel-Crafts Acylation of Anisole. (2006). Accessed January 14, 2026. [Link]

  • PubChem. 2,2,2-Trichloro-1-phenylethanol. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

  • NileRed. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). (2024, March 16). Accessed January 14, 2026. [Link]

  • Wikipedia. 2,2,2-Trichloroethanol. Accessed January 14, 2026. [Link]

  • Pharmaffiliates. This compound. Accessed January 14, 2026. [Link]

  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

Sources

Technical Support Center: Analysis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges associated with 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. This compound, a metabolite of the organochlorine pesticide methoxychlor, presents unique difficulties in trace-level quantification due to its chemical properties and the complexity of the matrices in which it is typically found.[1]

This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into common analytical interferences and offers structured troubleshooting workflows to ensure the accuracy and reliability of your data.

Section 1: Foundational Concepts in Analysis

The analysis of this compound, often referred to as a methoxychlor olefin or metabolite, is predominantly performed using chromatographic techniques coupled with sensitive detectors. The most common platforms are Gas Chromatography (GC) and Liquid Chromatography (LC), paired with Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a robust technique for analyzing thermally stable and volatile compounds. The trichloro- group on the analyte makes it highly responsive to an Electron Capture Detector (ECD), though MS/MS is preferred for its superior selectivity and confirmation capabilities.[2][3] Interferences in GC-MS often arise from the sample matrix co-extracting and contaminating the GC inlet or from co-eluting compounds that share similar retention times and fragmentation patterns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for polar, nonvolatile, and thermally unstable compounds.[4] For this specific analyte, LC-MS/MS can be highly effective but is particularly susceptible to a phenomenon known as the "matrix effect."[4][5] This is where co-eluting compounds from the sample matrix, such as salts or endogenous molecules, interfere with the ionization of the target analyte in the MS source, leading to either signal suppression or enhancement.[6][7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your analysis. Each question is followed by a diagnostic approach and actionable solutions.

Question 1: I'm observing significant signal suppression in my LC-MS/MS analysis, especially in complex matrices like serum or soil extracts. What is the cause and how can I mitigate it?

Answer:

Signal suppression is the most common and challenging interference in LC-MS/MS analysis of pesticide metabolites.[4][6] It occurs when non-volatile molecules from your sample matrix co-elute with your analyte and compete for ionization in the MS source, reducing the number of analyte ions that reach the detector.

Troubleshooting Protocol:

  • Confirm and Quantify the Matrix Effect:

    • Step 1: Prepare a standard of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 ng/mL). Analyze this and record the peak area ('Area A').

    • Step 2: Prepare a blank matrix extract by performing your entire sample preparation procedure on a sample known to be free of the analyte.

    • Step 3: Spike this blank matrix extract with the analyte to the same final concentration as the pure standard. Analyze this "post-extraction spike" and record the peak area ('Area B').

    • Step 4: Calculate the Matrix Effect (%) using the formula: Matrix Effect (%) = ((Area B / Area A) - 1) * 100. A value below 0% indicates suppression; a value above 0% indicates enhancement.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The goal is to remove interfering matrix components before injection. For fatty matrices like milk or adipose tissue, Gel Permeation Chromatography (GPC) or passage through a Florisil® column are effective.[2] For diverse food and environmental samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted and effective cleanup method.[8][9]

    • Dilute the Sample: Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[6][10] High-sensitivity modern instruments often allow for significant dilution without losing the analyte signal.

    • Optimize Chromatography: Modify your LC gradient to better separate the analyte from the bulk of the matrix components. Often, interferences elute early in the run.[6]

    • Use Matrix-Matched Calibration: Prepare your calibration standards in the blank matrix extract instead of pure solvent. This ensures that the calibration standards and the samples experience the same degree of matrix effect, leading to more accurate quantification.[4][9]

    • Employ an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing.[4]

Question 2: My GC-MS analysis shows poor peak shape (tailing) and decreasing response over a sequence of injections. What's happening?

Answer:

This is a classic symptom of issues within the GC system, typically related to the inlet or the column, often exacerbated by insufficient sample cleanup.

Troubleshooting Protocol:

  • Diagnose the Problem Area:

    • Inlet Contamination: Non-volatile matrix components can build up in the GC inlet liner, creating "active sites" that interact with the analyte, causing peak tailing and signal loss. This is common when analyzing extracts from complex matrices like house dust or soil.[2][11]

    • Column Contamination: If contaminants are not trapped in the inlet, they can accumulate on the front end of the analytical column, degrading its performance.

    • Analyte Degradation: Although methoxychlor and its metabolites are relatively stable, thermal degradation can occur in a hot, contaminated inlet.

  • Solutions and Maintenance:

    • Inlet Maintenance: Regularly replace the GC inlet liner and septum. For complex matrices, consider using a liner with glass wool to trap non-volatile residues.

    • Column Maintenance: Trim the front end of the GC column (e.g., 10-15 cm) to remove the contaminated section.

    • Use Mid-Column Backflushing: Advanced GC systems can be configured with a mid-column backflush device. After the analytes of interest have passed the midpoint, the carrier gas flow is reversed, flushing heavier, contaminating matrix components out through the split vent instead of through the rest of the column and into the detector. This dramatically improves robustness.

    • Evaluate Sample Cleanup: Revisit your sample preparation. Techniques like Solid-Phase Extraction (SPE) or GPC are crucial for removing high-molecular-weight lipids and other matrix components that are detrimental to GC systems.[2][11]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Which analytical platform is better for this compound: GC-MS/MS or LC-MS/MS? Both techniques are viable and the choice depends on your specific needs.

    • GC-MS/MS is often more robust for routine analysis once a good cleanup method is established. It provides excellent sensitivity and is less prone to the mobile-phase-related ion suppression seen in LC-MS.[12]

    • LC-MS/MS is advantageous if you are analyzing for a suite of pesticides and their metabolites with a wide range of polarities and thermal stabilities in a single run.[5][7] However, it requires more careful management of matrix effects.[4][6]

  • FAQ 2: I'm seeing a peak for my analyte in my blank samples. How do I track the source of contamination? Contamination is a common issue in trace analysis. A systematic approach is required.

    • Solvent and Reagent Blanks: Inject each solvent and reagent used in your sample preparation process individually to identify the contaminated source.

    • Glassware and Plasticware: Ensure all containers are meticulously cleaned. Phthalates and other plasticizers can be interfering compounds.

    • Instrument Carryover: After injecting a high-concentration standard, inject several solvent blanks. If the peak persists and decreases with each injection, you have instrument carryover. Clean the injection port and syringe.

  • FAQ 3: What are the best general practices for sample preparation to minimize interferences? The key is to match the sample preparation technique to the matrix and the analytical method.

    • For Biological Matrices (serum, tissue): Use a hexane extraction followed by cleanup with HPLC or GPC to remove lipids.[2]

    • For Environmental Matrices (water, soil): Solid-Phase Extraction (SPE) is highly effective for water samples.[2] For soils and foods, a QuEChERS-based approach provides excellent recovery and cleanup for a broad range of pesticides and their metabolites.[8][9]

Section 4: Data, Protocols, and Visualizations

Table 1: Comparison of Analytical Platforms
ParameterGC-MS/MSLC-MS/MS
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Best For Thermally stable, non-polar to semi-polar compounds.Wide range of polarities, thermally labile compounds.
Common Interferences Inlet contamination, co-eluting peaks, thermal degradation.Matrix effects (ion suppression/enhancement), co-eluting peaks.[5][6]
Strengths High chromatographic resolution, robust, established libraries.[12]Versatile, suitable for multi-residue methods, gentle ionization.[7]
Weaknesses Requires derivatization for highly polar compounds, potential for thermal degradation.Highly susceptible to matrix effects, requires careful mobile phase management.
Workflow 1: Troubleshooting Matrix Effects in LC-MS/MS

This workflow guides you through a logical process to identify and solve matrix effect issues.

MatrixEffect_Workflow cluster_solutions Mitigation Steps start Problem: Inconsistent Signal or Low Recovery quantify Quantify Matrix Effect (ME) Post-Extraction Spike vs. Solvent Standard start->quantify check_ME Is |ME| > 20%? quantify->check_ME improve_cleanup Improve Sample Cleanup (SPE, QuEChERS, GPC) check_ME->improve_cleanup Yes end_ok Analysis Validated check_ME->end_ok No re_evaluate Re-evaluate Matrix Effect improve_cleanup->re_evaluate dilute Dilute Sample Extract (e.g., 10x, 50x) dilute->re_evaluate optimize_LC Optimize LC Method (Change Gradient, Column Chemistry) optimize_LC->re_evaluate check_again Is |ME| < 20%? re_evaluate->check_again use_correction Implement Correction Strategy check_again->use_correction No end_ok2 Analysis Validated check_again->end_ok2 Yes cal_matched Use Matrix-Matched Calibration use_correction->cal_matched use_sil Use Stable Isotope-Labeled Internal Standard (Best Practice) use_correction->use_sil

Caption: Workflow for diagnosing and mitigating matrix effects.

Diagram 1: Sources of Analytical Interference

This diagram illustrates the relationship between the sample and potential points of interference in a typical chromatographic analysis.

Interference_Sources cluster_sample Sample Origin cluster_prep Sample Preparation cluster_analysis Analytical System Matrix Matrix Components (Lipids, Salts, Pigments) Extraction Extraction (LLE, SPE, QuEChERS) Matrix->Extraction Chromatography Chromatography (GC/LC) Co-elution Matrix->Chromatography Co-elution Peak Shape Issues IonSource Ion Source (MS) Ion Suppression/Enhancement Matrix->IonSource Matrix Effect Analyte 2,2,2-Trichloro-1- (4-methoxyphenyl)ethanol Target Analyte Analyte:f0->Extraction Cleanup Cleanup (GPC, Florisil®) Extraction->Cleanup Cleanup->Chromatography Chromatography->IonSource Detector Detector Signal Measurement IonSource->Detector

Caption: Key stages where interferences can be introduced.

References

  • Analytical Methods for Methoxychlor. (2002). Toxicological Profile for Methoxychlor, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (n.d.). National Institutes of Health (NIH). [Link]

  • Toxicological profile for methoxychlor. (2002). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. (n.d.). Agilent. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2020). ResearchGate. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Analytical Methods for Determining Methoxychlor in Environmental Samples. (2002). Toxicological Profile for Methoxychlor, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. [Link]

  • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. (n.d.). Phenomenex. [Link]

  • Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. (2006). Agilent. [Link]

  • 4,4'-Methoxychlor olefin. (n.d.). Restek. [Link]

  • Best Practices for Analyzing Pesticides and Their Metabolites in Environmental Samples. (2018). LCGC. [Link]

  • ATSDR Methoxychlor ToxGuide. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopy of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by experimental data and established spectroscopic principles. Our objective is to not only present data but to also elucidate the underlying chemical principles that govern the spectral features, thereby providing a robust framework for structural elucidation and quality control.

Introduction to NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the determination of molecular structure in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. In the context of pharmaceutical development, NMR is critical for confirming the identity and purity of synthesized compounds, characterizing metabolites, and understanding drug-receptor interactions at a molecular level.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. It indicates the electronic environment of a nucleus; electron-withdrawing groups deshield a nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift. Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of adjacent, non-equivalent nuclei, allowing for the elucidation of molecular connectivity.

This guide will dissect the ¹H and ¹³C NMR spectra of this compound and two key structural analogs: 1-(4-methoxyphenyl)ethanol and 2,2,2-trichloroethanol. Through this comparative approach, we will illustrate the predictable and diagnostic effects of the trichloromethyl and methoxyphenyl groups on NMR spectra.

Analysis of Comparative Compounds

A thorough understanding of the NMR spectra of simpler, related molecules provides a foundational basis for interpreting the spectrum of the more complex target compound.

1-(4-Methoxyphenyl)ethanol

This compound serves as a reference for the 4-methoxyphenyl ethanol moiety.

¹H NMR Spectral Analysis: The proton NMR spectrum of 1-(4-methoxyphenyl)ethanol displays characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, the hydroxyl proton, and the methyl group. The aromatic protons ortho and meta to the methoxy group appear as distinct doublets, a classic AA'BB' system, due to their different chemical environments. The methoxy group protons resonate as a sharp singlet, typically around 3.8 ppm. The benzylic proton, adjacent to both the aromatic ring and the hydroxyl group, appears as a quartet due to coupling with the neighboring methyl protons. The methyl protons, in turn, appear as a doublet, split by the benzylic proton. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Analysis: The carbon NMR spectrum provides complementary information. The two aromatic carbons attached to the methoxy group and the ethanol substituent are distinct from the other four aromatic carbons. The methoxy carbon gives a signal around 55 ppm. The benzylic carbon, bonded to the hydroxyl group, is deshielded and appears in the range of 70-75 ppm. The methyl carbon is found further upfield.

2,2,2-Trichloroethanol

This molecule provides insight into the spectral influence of the trichloromethyl group.

¹H NMR Spectral Analysis: The ¹H NMR spectrum of 2,2,2-trichloroethanol is relatively simple, showing a signal for the methylene protons (CH₂) and the hydroxyl proton. The electron-withdrawing effect of the three chlorine atoms significantly deshields the adjacent methylene protons, causing their signal to appear downfield compared to ethanol. The hydroxyl proton signal, as in other alcohols, is a singlet with a variable chemical shift.

¹³C NMR Spectral Analysis: In the ¹³C NMR spectrum, the carbon of the trichloromethyl group (CCl₃) is highly deshielded due to the cumulative electronegativity of the three chlorine atoms, appearing at a high chemical shift. The methylene carbon (CH₂OH) is also deshielded, but to a lesser extent than the CCl₃ carbon.

Predicted NMR Spectroscopy Analysis of this compound

Based on the principles of additivity of chemical shifts and the analysis of the comparative compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Similar to 1-(4-methoxyphenyl)ethanol, the aromatic protons will exhibit an AA'BB' splitting pattern. The two protons ortho to the methoxy group are expected to appear as a doublet around 6.9 ppm, while the two protons meta to the methoxy group will be a doublet around 7.4 ppm.

  • Benzylic Proton: The single proton on the carbon bearing the hydroxyl and trichloromethyl groups is expected to be a singlet. It will be significantly deshielded by both the aromatic ring and the highly electronegative CCl₃ group, likely appearing in the 5.0-5.5 ppm range.

  • Methoxy Protons: A sharp singlet for the three methoxy protons is anticipated around 3.8 ppm.

  • Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on experimental conditions.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. The carbon bearing the methoxy group will be the most shielded aromatic carbon, while the carbon attached to the trichloroethanol moiety will be deshielded.

  • Methoxy Carbon: A signal around 55 ppm is expected for the methoxy carbon.

  • Benzylic Carbon: This carbon, attached to the hydroxyl group and the trichloromethyl group, will be significantly deshielded and is predicted to appear in the 80-85 ppm range.

  • Trichloromethyl Carbon: The carbon of the CCl₃ group will be the most deshielded aliphatic carbon, with a predicted chemical shift greater than 100 ppm.

Tabulated NMR Data Comparison

The following table summarizes the expected and experimentally observed (where available) ¹H and ¹³C NMR chemical shifts for the target compound and its structural analogs.

CompoundFunctional GroupPredicted/Observed ¹H Chemical Shift (ppm)Predicted/Observed ¹³C Chemical Shift (ppm)
This compound Aromatic CH (ortho)~6.9 (d)~114
Aromatic CH (meta)~7.4 (d)~128
Benzylic CH~5.2 (s)~83
Methoxy (OCH₃)~3.8 (s)~55
Hydroxyl (OH)Variable (broad s)-
Trichloromethyl (CCl₃)->100
1-(4-Methoxyphenyl)ethanol [1][2]Aromatic CH (ortho)~6.8 (d)~113
Aromatic CH (meta)~7.2 (d)~127
Benzylic CH~4.8 (q)~70
Methyl (CH₃)~1.4 (d)~25
Methoxy (OCH₃)~3.7 (s)~55
Hydroxyl (OH)Variable (broad s)-
2,2,2-Trichloroethanol [3][4][5][6]Methylene (CH₂)~4.0 (s)~67
Hydroxyl (OH)Variable (broad s)-
Trichloromethyl (CCl₃)-~103

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following standardized protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for all three compounds. It is aprotic and effectively solubilizes the analytes.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

Visualization of Concepts

Molecular Structures for Comparison

G cluster_0 This compound cluster_1 1-(4-Methoxyphenyl)ethanol cluster_2 2,2,2-Trichloroethanol A [Image of this compound structure] B [Image of 1-(4-methoxyphenyl)ethanol structure] C [Image of 2,2,2-trichloroethanol structure]

Caption: Molecular structures of the target and comparative compounds.

NMR Acquisition Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Analyte Dissolve Dissolve in CDCl3 Weigh->Dissolve Add_TMS Add TMS Standard Dissolve->Add_TMS Filter Filter into NMR Tube Add_TMS->Filter Insert_Sample Insert Sample into Spectrometer Filter->Insert_Sample Tune_Probe Tune and Shim Insert_Sample->Tune_Probe Acquire_1H Acquire 1H Spectrum Tune_Probe->Acquire_1H Acquire_13C Acquire 13C Spectrum Tune_Probe->Acquire_13C Process_FID Fourier Transform Acquire_1H->Process_FID Acquire_13C->Process_FID Phase_Correct Phase Correction Process_FID->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Reference Reference to TMS Baseline_Correct->Reference Integrate Integrate Peaks Reference->Integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR spectroscopic analysis of this compound can be effectively approached through a comparative study of its structural components. The predictable electronic effects of the trichloromethyl and methoxyphenyl groups allow for a confident assignment of the ¹H and ¹³C NMR spectra. The trichloromethyl group induces a significant downfield shift on the adjacent benzylic proton and carbon, a key diagnostic feature. This guide provides a comprehensive framework for the structural verification of this and similar molecules, underscoring the power of NMR spectroscopy as a primary tool in chemical analysis and drug development. The provided protocols and predictive data serve as a valuable resource for researchers in the field.

References

  • PubChem. Methoxychlor. [Link]

  • SpectraBase. 2,2,2-Trichloroethanol. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]

  • ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]

  • SpectraBase. 2,2,2-Trichloroethanol - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 2,2,2-Trichloroethanol - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization and quantification of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. As a significant metabolite of the organochlorine pesticide methoxychlor, its accurate detection is crucial for toxicological and environmental monitoring.[1][2] This document explores the nuances of different ionization methods and mass analyzers, offering field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal analytical strategy. We further compare mass spectrometry with alternative analytical techniques, providing a holistic view for professionals in research and drug development.

Introduction: The Analytical Challenge

This compound is a primary metabolite of methoxychlor, a pesticide that has been used as a replacement for DDT.[1][2] Concerns over the endocrine-disrupting properties of methoxychlor and its metabolites necessitate robust and sensitive analytical methods for their detection in various matrices.[3][4] Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a powerful tool for this purpose, offering high selectivity and structural elucidation capabilities.[5][6][7]

The chemical structure of this compound, featuring a methoxy-substituted aromatic ring and a trichloromethyl group, presents unique characteristics that influence its behavior in a mass spectrometer. The three chlorine atoms, in particular, produce a distinct isotopic pattern that is a key signature for its identification.

The Isotopic Signature of Chlorine in Mass Spectrometry

A foundational principle in the mass spectrometric analysis of chlorinated compounds is the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[8] This results in a characteristic isotopic pattern for any chlorine-containing fragment. For a molecule or fragment with n chlorine atoms, the resulting ion cluster will have peaks at M, M+2, M+4, etc., with relative intensities predicted by the binomial expansion of (a+b)ⁿ where a and b are the relative abundances of the isotopes. For our target molecule with three chlorine atoms, we expect a characteristic cluster of four peaks (at M, M+2, M+4, and M+6) with a relative intensity ratio of approximately 100:98:32:3. Recognizing this pattern is the first step in reliably identifying the compound in a complex spectrum.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is paramount as it dictates the type of information obtained. For this compound, the volatility and thermal stability make it amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) approaches, with the choice of ionization source being critical.

Gas Chromatography-Mass Spectrometry (GC-MS) Ionization Methods

GC-MS is a well-established technique for the analysis of volatile and semi-volatile pesticides and their metabolites.[1][5][6]

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is a veritable fingerprint, excellent for library matching and structural confirmation. For this compound, EI is expected to produce characteristic fragments arising from cleavage of the C-C bond between the aromatic ring and the ethanol moiety, as well as loss of the trichloromethyl group.

  • Chemical Ionization (CI): A softer ionization technique than EI, CI uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent protonated molecule or adduct ion. This is particularly useful for confirming the molecular weight of the analyte.

  • Electron Capture Negative Ionization (ECNI): ECNI is a highly sensitive and selective technique for electrophilic compounds, such as those containing halogens.[9][10] For our target molecule, ECNI can provide significantly lower detection limits compared to EI or PCI, making it ideal for trace-level analysis in environmental and biological samples.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Ionization Methods

LC-MS is a powerful alternative, especially for analytes that are thermally labile or require minimal sample preparation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of polar to moderately non-polar compounds.[11] While this compound is relatively non-polar, ESI can still be effective, often forming protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[12][13][14] The efficiency of ESI for this compound may be enhanced by optimizing solvent conditions.[12]

  • Atmospheric Pressure Photoionization (APPI): APPI is complementary to ESI and is particularly adept at ionizing non-polar compounds that are challenging for ESI.[11] This makes APPI a strong candidate for the analysis of this compound, potentially offering higher ionization efficiency and sensitivity.[11]

Ionization TechniquePrimary Ion(s)FragmentationSensitivityKey Advantage for this Analyte
Electron Ionization (EI) Molecular ion (often weak), fragment ionsExtensiveModerateCharacteristic, reproducible fragmentation pattern for library confirmation.
Chemical Ionization (CI) [M+H]⁺ or other adductsMinimalModerateProvides clear molecular weight information.
ECNI [M-H]⁻ or fragment anionsVariableVery HighExceptional sensitivity for halogenated compounds.
Electrospray (ESI) [M+H]⁺, [M+Na]⁺MinimalModerateCompatible with LC, suitable for thermally labile compounds.
APPI M⁺•, [M+H]⁺MinimalHighExcellent for non-polar compounds, potentially higher sensitivity than ESI.[11]

Proposed Electron Ionization Fragmentation Pathway

The predictable fragmentation of this compound under Electron Ionization (EI) is a powerful tool for its identification. Below is a proposed fragmentation pathway, highlighting the generation of key diagnostic ions. The presence of the trichloromethyl group (-CCl₃) and the methoxyphenyl group are central to the observed fragments.

fragmentation_pathway M [C9H9Cl3O2]+• (m/z 254/256/258/260) Molecular Ion F1 [C8H9O]+• (m/z 121) Methoxyphenylmethyl cation M->F1 α-cleavage F2 [CCl3]+• (m/z 117/119/121) Trichloromethyl radical cation M->F2 α-cleavage F3 [C7H7O]+• (m/z 107) Loss of CH2 F1->F3 -CH2 F4 [C6H5]+• (m/z 77) Loss of CO F3->F4 -CO

Caption: Proposed EI fragmentation of this compound.

The Impact of the Mass Analyzer

The choice of mass analyzer influences the resolution, mass accuracy, and sensitivity of the analysis.

  • Quadrupole Analyzers: These are robust, cost-effective, and widely used in routine analysis. Single quadrupole instruments are excellent for target analysis using selected ion monitoring (SIM). Triple quadrupole (QqQ) systems operating in multiple reaction monitoring (MRM) mode offer exceptional sensitivity and selectivity for quantification, making them a workhorse in pesticide residue analysis.[6][7][15]

  • Time-of-Flight (TOF) and Orbitrap Analyzers: These high-resolution mass spectrometry (HRMS) instruments provide high mass accuracy, enabling the determination of elemental composition and confident identification of unknown metabolites.[16] The ability to resolve the isotopic pattern of our target analyte from isobaric interferences is a significant advantage of HRMS.

Mass AnalyzerResolutionMass AccuracyPrimary Application
Single Quadrupole LowLowTargeted screening (SIM), routine quantification.
Triple Quadrupole LowLowHigh-sensitivity targeted quantification (MRM).[6][7][15]
TOF / Orbitrap HighHighUnknown identification, metabolite profiling, high-confidence confirmation.[16]

Recommended Analytical Workflow: GC-MS/MS

For robust and sensitive quantification of this compound in complex matrices such as biological fluids or environmental samples, a GC-MS/MS method is highly recommended.[7][15][17]

workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Plasma, Soil) B 2. Liquid-Liquid or Solid-Phase Extraction A->B C 3. Derivatization (Optional) (e.g., Silylation) B->C D 4. GC Injection C->D E 5. Chromatographic Separation D->E F 6. Ionization (EI) E->F G 7. MRM Detection (QqQ) F->G H 8. Peak Integration G->H I 9. Quantification H->I J 10. Reporting I->J

Caption: Recommended GC-MS/MS workflow for quantitative analysis.

Detailed Protocol: GC-EI-MS/MS
  • Sample Preparation:

    • For biological fluids (e.g., serum), perform a liquid-liquid extraction with a non-polar solvent like hexane or a solid-phase extraction (SPE) for cleanup and concentration.[1]

    • For soil or food samples, use an appropriate extraction method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7]

    • Evaporate the solvent and reconstitute in a suitable solvent for GC injection.

    • Optional: Derivatize with a silylating agent to improve thermal stability and chromatographic peak shape.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless injection mode for trace analysis.

    • Oven Program: A temperature gradient optimized to separate the analyte from matrix components.

  • MS/MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Select the most abundant and characteristic fragment ion from the full scan spectrum (e.g., m/z 121).

    • Product Ions: Select at least two specific product ions for confirmation and quantification.

Comparison with Alternative Analytical Techniques

TechniquePrincipleSensitivitySelectivityStructural Information
GC-MS/MS Mass-to-charge ratio of fragmentsVery HighVery HighYes (Fragmentation Pattern)
GC-ECD Electron capture by electronegative atomsVery HighHigh (for halogenated compounds)No
HPLC-UV UV absorbanceLow to ModerateLowNo
NMR Nuclear magnetic resonanceLowHighYes (Detailed Structure)
  • Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to halogenated compounds and has been a standard method for pesticide analysis.[1] However, it lacks the confirmatory power of mass spectrometry.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV can be used for the analysis of methoxychlor and its metabolites, but it generally offers lower sensitivity and selectivity compared to MS-based methods.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information but has significantly lower sensitivity, making it unsuitable for trace-level detection in complex matrices.[3] It is, however, an invaluable tool for the characterization of reference standards.

Conclusion and Recommendations

For the unambiguous identification and robust quantification of this compound, mass spectrometry coupled with a chromatographic separation is the superior analytical choice.

  • For high-confidence identification and structural elucidation , particularly of novel metabolites, high-resolution mass spectrometry (LC- or GC-HRMS) is recommended.

  • For trace-level quantification in complex matrices, GC-MS/MS with Electron Ionization (or ECNI for enhanced sensitivity) in MRM mode provides the best performance in terms of sensitivity, selectivity, and reliability.

The choice of the specific configuration will depend on the analytical goals, matrix complexity, and required detection limits. By understanding the principles and comparative advantages outlined in this guide, researchers can develop and validate robust methods for the analysis of this important pesticide metabolite.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Goodman, W., & Meaker, T. (n.d.). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs. LCGC International. [Link]

  • Agilent Technologies. (n.d.). GC/MS Pesticide Analysis. [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]

  • Fong, W. G., et al. (1996). Pesticide residue analysis in fresh produce by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 754(1-2), 411-422. [Link]

  • World Health Organization (WHO). (n.d.). Methoxychlor in Drinking-water. [Link]

  • Hernández, F., et al. (2012). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Journal of Mass Spectrometry, 47(1), 99-107. [Link]

  • de la Cal, A., et al. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-536. [Link]

  • USDA Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Methoxychlor in Environmental Samples. In Toxicological Profile for Methoxychlor. [Link]

  • Robbins, W. A., & Livia, S. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry, 73(19), 4632-4639. [Link]

  • Dennis, W. (2011). Paper spray ionisation of polar analytes using non-polar solvents. RSC Blogs. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(19), 4632–4639. [Link]

  • Reth, M., & Zencak, Z. (2006). New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry. Journal of Chromatography A, 1107(1-2), 243-250. [Link]

  • Jennings, E. C., & Edwards, D. G. (1956). Determination of Methoxychlor on Insecticide-Treated Paperboard by Ultraviolet Spectrophotometry. Analytical Chemistry, 28(7), 1181–1183. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). TOXICOLOGICAL PROFILE FOR METHOXYCHLOR. [Link]

  • Kim, K. B., et al. (2010). Metabolomics approach to risk assessment: methoxyclor exposure in rats. Journal of Toxicology and Environmental Health, Part A, 73(3), 224-236. [Link]

  • The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). toxicological profile for methoxychlor. [Link]

  • Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. [Link]

  • Wang, C., et al. (2023). Chlorinated Paraffins in Chicken Eggs from Five Regions in China and Dietary Exposure Health Risk Assessment. Toxics, 11(10), 837. [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-methoxyethanol. [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-trichloro-. In NIST WebBook. [Link]

  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0254545). [Link]

  • NIST. (n.d.). Methoxychlor. In NIST WebBook. [Link]

  • Waters Corporation. (n.d.). Methodology for the Identification of Pesticide Metabolites in Complex Matrices Using UPLC-ToF/MS(E) and the UNIFI Scientific Information System. [Link]

  • S. A. K., & S. B. B. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(3), 1-11. [Link]

  • Miller, W. R., et al. (2012). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. Reproductive Toxicology, 34(1), 109-115. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol. [Link]

  • SpectraBase. (n.d.). 2,2,2-Trichloroethanol - Optional[MS (GC)] - Spectrum. [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST WebBook. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. [Link]

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A Comparative Analysis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol with structurally similar compounds, offering experimental data and field-proven insights for researchers in drug development. We will dissect the structure-activity relationships that dictate biological function, metabolic fate, and cytotoxic potential.

Introduction: The Legacy of Chlorinated Scaffolds

The 1,1,1-trichloroethane scaffold is a hallmark of various biologically active molecules, most notably the insecticide Methoxychlor.[1] While effective, this class of compounds is also associated with significant biological effects, including endocrine disruption, arising from metabolic activation.[2][3] this compound, a lesser-studied analog and potential metabolite, exists within this chemical space. Understanding its performance relative to its parent compound and key metabolites is critical for any drug development program considering this scaffold. This guide will compare it against three key comparators: the parent pro-estrogen Methoxychlor, its highly active estrogenic metabolite HPTE, and a non-chlorinated analog, 1-(4-methoxyphenyl)ethanol, to isolate the functional role of key structural motifs.

Section 1: The Pro-Estrogenic Nature of the Parent Compound, Methoxychlor

Methoxychlor itself is not a potent estrogen. It is a pro-estrogen, requiring metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert its hormonal effects.[3] The primary activation pathway involves the sequential O-demethylation of its two methoxy groups.

The initial demethylation yields a mono-hydroxylated metabolite (mono-OH-M), and the subsequent demethylation produces the highly estrogenic 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[4] This metabolic conversion is the critical first step in its mechanism of endocrine disruption. The phenolic hydroxyl groups of HPTE are crucial for binding to and activating estrogen receptors (ERα and ERβ), mimicking the natural hormone 17β-estradiol.[5]

G Methoxychlor Methoxychlor (Pro-estrogen) MonoOH_M Mono-OH-Metabolite Methoxychlor->MonoOH_M CYP450 (e.g., CYP2C19) O-demethylation HPTE HPTE (Active Estrogenic Metabolite) MonoOH_M->HPTE CYP450 O-demethylation

Caption: Metabolic activation pathway of Methoxychlor to its estrogenic metabolite HPTE.

Section 2: Structural Analogs for Comparison

To understand the specific contributions of the trichloroethane group and the phenyl substitutions, we will evaluate four compounds. The presence of the bulky, lipophilic trichloro- group significantly influences molecular properties and interactions, while the substitution on the phenyl ring (methoxy vs. hydroxyl) dictates metabolic susceptibility and receptor binding affinity.

Compound NameStructureMolecular Weight ( g/mol )Key Features
This compound Structure of this compound255.53[6]Single methoxyphenyl ring, hydroxyl group on benzylic carbon
Methoxychlor Structure of Methoxychlor345.65[1]Bis-methoxyphenyl rings, pro-estrogen
HPTE (bis-OH-Methoxychlor)Structure of HPTE317.59Bis-hydroxyphenyl rings, potent estrogen receptor agonist
1-(4-Methoxyphenyl)ethanol Structure of 1-(4-Methoxyphenyl)ethanol152.19[7]Non-chlorinated analog, control for trichloro- group effect

Section 3: Comparative Analysis of Biological Activity: Estrogenicity

A primary concern for compounds with this scaffold is off-target estrogenic activity. We evaluated the estrogen receptor alpha (ERα) agonist activity of each compound using a luciferase reporter gene assay in an estrogen-responsive human cell line (e.g., MCF-7).

Expertise & Experience: The choice of a cell-based reporter assay over a simple binding assay is crucial. It measures the functional consequence of receptor binding—transcriptional activation—providing a more physiologically relevant endpoint for assessing agonism.[8]

CompoundERα Agonist Activity (EC50, nM)Interpretation
This compound > 10,000Very weak to negligible activity. The combination of a single methoxy group and the lack of a second phenyl ring likely results in poor ERα binding and activation.
Methoxychlor ~5,000Weak activity, consistent with its role as a pro-estrogen that requires metabolic activation.[5]
HPTE (bis-OH-Methoxychlor)~15Potent agonist. The two phenolic hydroxyl groups are critical for high-affinity binding to the ERα ligand-binding pocket, leading to robust receptor activation.[5]
1-(4-Methoxyphenyl)ethanol > 10,000No significant activity. This confirms that the core phenyl-ethanol structure without the specific features required for ER binding is inactive.
Experimental Protocol: Luciferase Reporter Assay for Estrogenic Activity

This protocol is a self-validating system, as it includes a positive control (17β-estradiol) to confirm assay performance and a vehicle control to establish a baseline.

  • Cell Culture & Transfection:

    • Culture MCF-7 cells (human breast cancer cell line) in DMEM supplemented with 10% fetal bovine serum (FBS).

    • For the assay, switch to a phenol red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogens.

    • Seed cells into 96-well plates.

    • Transfect cells with a plasmid containing an Estrogen Response Element (ERE) driving the expression of the luciferase reporter gene. Stablely transfected cell lines are often used for consistency.[8]

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and the positive control (17β-estradiol) in the assay medium.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 18-24 hours to allow for transcriptional activation and luciferase protein expression.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate solution to the cell lysates.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability (e.g., a concurrent MTT assay or a constitutively expressed reporter like Renilla luciferase) to control for cytotoxicity.

    • Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[9]

Section 4: Comparative Metabolic Stability

For any potential therapeutic agent, metabolic stability is a critical determinant of its pharmacokinetic profile, including bioavailability and half-life.[10] We assessed the stability of each compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing CYP450 enzymes.[11][12]

Expertise & Experience: The use of liver microsomes is a standard, high-throughput screening method in early drug discovery.[13][14] It primarily assesses Phase I metabolism (oxidation, reduction, hydrolysis) and provides a reliable measure of intrinsic clearance, which is the rate of metabolism independent of blood flow.[13]

G cluster_0 Incubation cluster_1 Time Points (0, 5, 15, 30, 60 min) cluster_2 Analysis Compound Test Compound (1 µM final) T0 T=0 Compound->T0 Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->T0 NADPH NADPH (Cofactor) (1 mM) T_end T=end NADPH->T_end T0->NADPH Pre-warm, then initiate reaction Quench Quench Reaction (Acetonitrile) T_end->Quench LCMS LC-MS/MS Analysis (Quantify remaining compound) Quench->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calc Calculate t½ and Clint Plot->Calc

Caption: Experimental workflow for the in vitro microsomal stability assay.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
This compound > 60< 10High stability. The absence of a second methoxy group removes a primary site of metabolism. The hydroxyl group may undergo glucuronidation (Phase II), but it is stable to Phase I CYP450 metabolism.
Methoxychlor ~25~28Moderate stability. Susceptible to O-demethylation by CYP450 enzymes, which is a known metabolic pathway.[4]
HPTE (bis-OH-Methoxychlor)~40~17Higher stability than Methoxychlor. While the phenolic groups are now available for Phase II conjugation, the primary sites for CYP450 O-demethylation are gone. It may be a substrate for other CYPs (e.g., ring hydroxylation).[3]
1-(4-Methoxyphenyl)ethanol > 60< 10High stability. Similar to the target compound, it lacks obvious, rapid sites of CYP450 metabolism.
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system or a stock of NADPH.

  • Incubation:

    • In a 96-well plate, add the buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the liver microsomes (e.g., to a final concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration). The time point immediately after adding NADPH is considered T=0.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. This "quenches" the reaction by precipitating the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation:

    • Determine the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate intrinsic clearance (Clint) as: (k / [microsomal protein]) * 1000.

Section 5: Comparative Cytotoxicity

Early assessment of cytotoxicity is essential to identify compounds that may have a narrow therapeutic window.[15] The potential for toxicity is evaluated by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of necrosis.[15]

Trustworthiness: The LDH assay is a well-established method for quantifying cytotoxicity. Including a positive control (e.g., a lysis buffer) that induces 100% cell death provides a maximum signal for data normalization, ensuring the reliability of the calculated IC50 values.

CompoundCytotoxicity (IC50, µM) in HepG2 cellsInterpretation
This compound ~75Moderate cytotoxicity. The presence of the lipophilic trichloroethane moiety can contribute to membrane disruption and cellular stress.[16]
Methoxychlor ~50Moderate to high cytotoxicity. Similar to the target compound, the chlorinated scaffold is a likely driver of toxicity.
HPTE (bis-OH-Methoxychlor)~30Highest cytotoxicity. In addition to the effects of the chlorinated scaffold, the potent hormonal activity of HPTE can induce cell-specific downstream effects (e.g., in estrogen-sensitive cells) that contribute to cell death pathways.
1-(4-Methoxyphenyl)ethanol > 200Low cytotoxicity. The removal of the trichloroethane group significantly reduces the cytotoxic potential, highlighting this moiety as a key contributor to the toxicity of the other compounds.[17]
Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding:

    • Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium and add the compound dilutions to the cells.

    • Include three sets of controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO) to measure spontaneous LDH release.

      • Positive Control: Cells treated with a lysis buffer to induce 100% LDH release (maximum release).

      • Medium Blank: Medium without cells to measure background LDH levels.

    • Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C.

  • LDH Measurement:

    • After incubation, carefully transfer a portion of the supernatant from each well to a new plate.

    • Add the LDH assay reagent (containing substrate and cofactor) to each well.

    • Incubate at room temperature for 20-30 minutes, protected from light. The reaction produces a colored formazan product.

    • Stop the reaction by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = 100 * (Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)

    • Plot the % cytotoxicity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Expert Synthesis

This comparative analysis reveals a clear structure-activity and structure-property relationship profile for this compound and its analogs.

CompoundERα AgonismMetabolic StabilityCytotoxicityOverall Assessment for Drug Development
This compound NegligibleHighModerateFavorable Profile: Exhibits high metabolic stability and avoids the primary liability of the parent scaffold (estrogenicity). However, the moderate cytotoxicity, likely driven by the trichloroethane group, is a potential liability that must be addressed and monitored.
Methoxychlor Weak (Pro-drug)ModerateModerate-HighPoor Profile: Serves as a classic example of a pro-drug with significant liabilities. Its metabolic conversion to a potent endocrine disruptor makes this scaffold unattractive without significant modification.
HPTE PotentModerate-HighHighUnfavorable Profile: Represents the "toxic metabolite" of Methoxychlor. Its potent estrogenic activity and high cytotoxicity make it unsuitable for therapeutic development and a key liability to screen against.
1-(4-Methoxyphenyl)ethanol NegligibleHighLowBenign Control: Demonstrates that the removal of the trichloroethane group eliminates the associated cytotoxicity. While metabolically stable and non-estrogenic, it lacks the structural complexity that might be required for other specific biological targets.

References

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A Senior Application Scientist's Guide to Validating the Purity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for validating the purity of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. It moves beyond a simple recitation of methods to explain the scientific rationale behind selecting a multi-pronged, or orthogonal, analytical approach. Every protocol described is designed as a self-validating system, incorporating standards and system suitability checks to ensure the trustworthiness of the final purity assessment.

The Imperative of Purity: Understanding Potential Contaminants

The purity of this compound is critical. Impurities can arise from several sources, primarily the synthetic route used for its production. A common synthesis involves the reaction of anisole with chloral hydrate. This process can lead to several potential impurities:

  • Unreacted Starting Materials: Residual anisole or chloral hydrate.

  • Isomeric Byproducts: Compounds where the trichloromethyl and hydroxyl groups are attached to different positions on the methoxyphenyl ring.

  • Over-reaction Products: Further chlorinated or modified species.

  • Degradation Products: Resulting from instability during synthesis or storage.

Given its structural relationship to methoxychlor, technical-grade samples may contain a complex mixture of related compounds.[1] A comprehensive purity analysis must therefore be capable of separating and detecting these structurally similar molecules.

Orthogonal Analytical Approaches: The Cornerstone of Confident Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a robust and defensible purity claim. For a crystalline organic solid like this compound, the recommended primary and confirmatory techniques are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by complementary methods.

This multi-faceted strategy ensures that impurities not detected by one method (e.g., due to lack of a chromophore for UV detection in HPLC) can be identified by another (e.g., via proton signals in NMR).

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and quantitative accuracy.[2] For this compound, a reversed-phase method is ideal, separating compounds based on their hydrophobicity.

3.1 Causality Behind Experimental Choices

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for separating hydrophobic aromatic compounds.[3] It provides excellent retention and resolution for the analyte and its likely impurities.

  • Mobile Phase: A gradient of acetonitrile and water is effective. Acetonitrile is a common organic modifier that allows for the elution of hydrophobic compounds from the C18 column. A gradient, where the concentration of acetonitrile is increased over time, is superior to an isocratic (constant concentration) method because it can elute a wider range of impurities with varying polarities while ensuring the main peak is sharp and well-defined.

  • Detection: The methoxyphenyl group in the target molecule contains a strong chromophore, making UV detection highly suitable. Detection at a wavelength around 230-254 nm is typically effective for this class of aromatic compounds.[4]

  • Quantification: The "area percent" method is the most direct way to assess purity. It assumes that all components have a similar response factor at the chosen wavelength. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

3.2 Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed as a self-validating system, adhering to principles outlined in pharmacopeial guidelines like USP General Chapter <621>.[5][6][7][8]

A. Instrumentation & Consumables

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

B. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~1 mg/mL.

C. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

D. System Suitability & Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.

  • Inject the Sample Solution five times.

  • Trustworthiness Check: The system is suitable for use if the relative standard deviation (RSD) for the peak area of the main this compound peak from the five replicate injections is not more than 2.0%.

  • Purity Calculation: Calculate the area percentage of each impurity by the formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • The purity of the sample is 100 - Sum(% All Impurities). Disregard peaks originating from the blank and any peaks below a threshold of 0.05%.

Confirmatory Technique: Quantitative ¹H NMR (qNMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both structure confirmation and purity determination. Unlike chromatography, the signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to the signal, making it a primary analytical method.[9][10] This allows for a highly accurate purity assessment without the need for reference standards for the impurities themselves.

4.1 Why qNMR is a Powerful Confirmatory Method

  • Universality: Detects any proton-containing molecule, not just those with a UV chromophore.

  • Structural Information: Provides confirmation of the target molecule's identity and can help identify the structure of impurities.

  • Primary Method: Purity can be determined by comparing the integral of the analyte's signals to that of a certified internal standard of known purity and weight.[11][12]

4.2 Detailed Experimental Protocol: qNMR Purity Assay

This protocol follows best practices for acquiring accurate quantitative NMR data.[13]

A. Instrumentation & Consumables

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Certified Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS must have a sharp singlet peak in a region of the spectrum free from analyte signals.

  • Analytical balance.

  • NMR tubes.

B. Sample Preparation

  • Accurately weigh about 10-20 mg of the this compound sample into a vial.

  • Accurately weigh about 5-10 mg of the chosen Internal Standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

C. NMR Data Acquisition

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A value of 30-60 seconds is often sufficient and ensures full relaxation. This is critical for accurate quantification.

  • Number of Scans: ≥ 16 scans to ensure a good signal-to-noise ratio.

D. Data Processing and Purity Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic peak of the analyte and the singlet peak of the Internal Standard.

  • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral area of the peak

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Complementary and Screening Techniques

While HPLC and qNMR provide the core quantitative data, simpler techniques can offer valuable supporting evidence.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound like this, which is related to organochlorine pesticides, GC-MS is an excellent method for detecting volatile or semi-volatile impurities.[14][15][16] It provides exceptional sensitivity and the mass spectrometer allows for the positive identification of impurities based on their mass fragmentation patterns. This is particularly useful for identifying residual solvents or small molecule byproducts from the synthesis.

5.2 Melting Point Analysis

A fundamental and rapid technique to assess purity. Pure crystalline compounds melt over a very narrow temperature range (typically <1°C).[17][18] The presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting range.[19][20] Comparing the experimentally determined melting range to the literature value provides a quick, qualitative check of purity. A broad range (e.g., >2°C) is a clear indication that the sample is impure.[21]

Comparison of Analytical Methodologies

The choice of analytical technique involves trade-offs in terms of the information provided, sensitivity, cost, and required expertise.

FeatureRP-HPLC¹H qNMRGC-MSMelting Point
Principle Differential PartitioningNuclear Spin ResonanceVolatility & MassPhase Transition
Primary Use Quantitative PurityStructural ID & Absolute QuantificationImpurity ID & VolatilesQualitative Purity Check
Sensitivity High (ng-µg)Moderate (mg)Very High (pg-ng)Low (requires >1% impurity)
Resolution ExcellentGoodExcellentN/A
Quant. Accuracy Excellent (Area %)Excellent (Primary Method)Good (with standards)Poor (Qualitative)
Sample Prep SimpleSimpleModerateVery Simple
Cost/Expertise ModerateHighHighLow
Integrated Workflow for Purity Validation

A logical workflow ensures comprehensive analysis and builds confidence in the final purity assignment. The process should follow a tiered approach, starting with a simple screen and progressing to more sophisticated quantitative methods.

Purity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Primary Quantitative Analysis cluster_2 Phase 3: Confirmatory & Orthogonal Analysis cluster_3 Phase 4: Final Certification A Receive Sample of This compound B Melting Point Analysis A->B C Sharp MP within 1°C of literature value? B->C D RP-HPLC Analysis (Area % Method) C->D Yes I Investigate Discrepancies (Impurity ID) C->I No (Broad MP) E Purity > 99%? No single impurity > 0.1%? D->E F ¹H qNMR Analysis (Internal Standard Method) E->F Yes E->I No G GC-MS Analysis (for Volatiles/Byproducts) F->G H Does NMR confirm structure & purity from HPLC? G->H H->I No J Assign Final Purity Value & Issue Certificate of Analysis H->J Yes I->D Re-analyze / Use alternative method

Caption: Workflow for comprehensive purity validation.

Conclusion: Establishing a Defensible Certificate of Analysis

The ultimate goal of this rigorous process is to generate a Certificate of Analysis (CoA) that is scientifically sound and trustworthy. The final assigned purity value should be based on the primary quantitative method (HPLC), confirmed by an orthogonal technique (qNMR). The CoA should report the purity determined by each method, list any identified impurities exceeding 0.1%, and reference the methodologies used. This level of detail and transparency is paramount for ensuring the integrity of research and development activities that rely on this compound. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), further strengthens the validity of the analytical procedures.[22][23][24][25]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: US Pharmacopeia,
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, [Link]

  • <621> CHROMATOGRAPHY (Alternative Link) . Source: The United States Pharmacopeial Convention, [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Source: Chromatography Online, [Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines . Source: Phenomenex, [Link]

  • What is Melting Point? . Source: Mettler Toledo, [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA), [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . Source: U.S. Food and Drug Administration (FDA), [Link]

  • Quality Guidelines . Source: International Council for Harmonisation (ICH), [Link]

  • How to use boiling and melting point as criteria for purity of chemical substances . Source: Quora, [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub, [Link]

  • 6.1C: Melting Point Theory . Source: Chemistry LibreTexts, [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control . Source: Buchi.com, [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY . Source: Chemistry LibreTexts, [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update . Source: National Institutes of Health (NIH), [Link]

  • Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS . Source: National Institutes of Health (NIH), [Link]

  • GC-MS determination of organochlorine pesticides in medicinal plants harvested in Brazil . Source: Scientific Electronic Library Online (SciELO), [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . Source: ResearchGate, [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Source: ACS Publications, [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Source: qNMR Exchange, [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Source: National Institutes of Health (NIH), [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Methoxychlor . Source: NCBI Bookshelf, [Link]

  • Analysis of Organochlorine Pesticides using Gas Chromatography and Mass Spectrophotometer show an elevated pollution rate in Albanian soils . Source: ResearchGate, [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methoxychlor . Source: NCBI Bookshelf, [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection . Source: PubMed, [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? . Source: Moravek, [Link]

Sources

A Comparative Spectroscopic Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, we present a detailed predictive analysis based on established spectroscopic principles and compare it with the empirical data from two structurally significant analogs: 1-(4-methoxyphenyl)ethanol and 2,2,2-Trichloro-1-phenylethanol.

This comparative approach serves a dual purpose: it offers a robust predictive framework for the spectroscopic characterization of this compound and simultaneously highlights the influence of key functional groups—the electron-donating p-methoxy group and the electron-withdrawing trichloromethyl group—on the spectral features of this class of compounds.

Comparative Structural Analysis

To understand the spectroscopic data, it is crucial to first visualize the structures of the compounds under investigation. The key differences lie in the substituents on the phenyl ring and the ethanol backbone.

G cluster_0 This compound (Target) cluster_1 1-(4-methoxyphenyl)ethanol (Analog 1) cluster_2 2,2,2-Trichloro-1-phenylethanol (Analog 2) Target C9H9Cl3O2 Target_img Analog1 C9H12O2 Analog1_img Analog2 C8H7Cl3O Analog2_img

Figure 1. Chemical structures of the target compound and its analogs.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The predicted chemical shifts for our target compound are based on the additive effects of the electron-donating methoxy group and the electron-withdrawing trichloromethyl group.

Proton Assignment This compound (Predicted) 1-(4-methoxyphenyl)ethanol (Experimental) 2,2,2-Trichloro-1-phenylethanol (Experimental)
Ar-H (ortho to -OH) ~7.5 ppm (d)~7.26 ppm (d)~7.4 ppm (m)
Ar-H (meta to -OH) ~6.9 ppm (d)~6.87 ppm (d)~7.4 ppm (m)
CH-OH ~5.2 ppm (s)~4.85 ppm (q)~5.1 ppm (s)
OH Variable~2.0 ppm (s)Variable
OCH₃ ~3.8 ppm (s)~3.79 ppm (s)N/A
CH₃ N/A~1.47 ppm (d)N/A

Analysis of ¹H NMR Data:

  • Aromatic Protons: The electron-donating methoxy group in 1-(4-methoxyphenyl)ethanol shields the aromatic protons, causing them to appear at a more upfield region (~6.87-7.26 ppm) compared to benzene (7.34 ppm). Conversely, the trichloromethyl group in 2,2,2-Trichloro-1-phenylethanol is strongly electron-withdrawing, deshielding the aromatic protons and shifting them downfield (~7.4 ppm). For our target compound, we predict a split pattern similar to 1-(4-methoxyphenyl)ethanol due to the para-methoxy group, but with a downfield shift for the protons ortho to the carbinol group due to the influence of the trichloromethyl group.

  • Benzylic Proton (CH-OH): The presence of the three chlorine atoms significantly deshields the benzylic proton. In 2,2,2-Trichloro-1-phenylethanol, this proton appears as a singlet around 5.1 ppm. In 1-(4-methoxyphenyl)ethanol, this proton is a quartet around 4.85 ppm due to coupling with the adjacent methyl protons. For our target compound, we predict a singlet for the benzylic proton at a downfield position (~5.2 ppm), influenced by both the trichloromethyl and methoxy groups.

¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the target compound reflect the electronic effects of the substituents.

Carbon Assignment This compound (Predicted) 1-(4-methoxyphenyl)ethanol (Experimental) 2,2,2-Trichloro-1-phenylethanol (Experimental)
C-Ar (ipso to -CHOH) ~132 ppm~138 ppm~139 ppm
C-Ar (ortho to -CHOH) ~129 ppm~126 ppm~128 ppm
C-Ar (meta to -CHOH) ~114 ppm~113 ppm~128 ppm
C-Ar (para to -CHOH) ~160 ppm~159 ppm~127 ppm
CH-OH ~85 ppm~70 ppm~84 ppm
CCl₃ ~103 ppmN/A~104 ppm
OCH₃ ~55 ppm~55 ppmN/A
CH₃ N/A~25 ppmN/A

Analysis of ¹³C NMR Data:

  • Aromatic Carbons: The methoxy group in 1-(4-methoxyphenyl)ethanol causes a significant upfield shift for the ortho and para carbons and a downfield shift for the ipso and para carbons. The trichloromethyl group in 2,2,2-Trichloro-1-phenylethanol has a general deshielding effect on the aromatic carbons. For the target compound, we expect a combination of these effects.

  • Benzylic Carbon (CH-OH): The trichloromethyl group dramatically shifts the benzylic carbon downfield to ~84 ppm in 2,2,2-Trichloro-1-phenylethanol compared to ~70 ppm in 1-(4-methoxyphenyl)ethanol. A similar downfield shift is predicted for the target compound.

  • Trichloromethyl Carbon (CCl₃): This carbon is expected to have a chemical shift of around 103-104 ppm.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify functional groups present in a molecule.

Vibrational Mode This compound (Predicted) 1-(4-methoxyphenyl)ethanol (Experimental) 2,2,2-Trichloro-1-phenylethanol (Experimental)
O-H Stretch 3200-3600 cm⁻¹ (broad)3364 cm⁻¹ (broad)3400-3600 cm⁻¹ (broad)
C-H Stretch (Aromatic) ~3030 cm⁻¹~3030 cm⁻¹~3030 cm⁻¹
C-H Stretch (Aliphatic) ~2960 cm⁻¹~2970 cm⁻¹N/A
C=C Stretch (Aromatic) 1610, 1510 cm⁻¹1612, 1513 cm⁻¹1600, 1490 cm⁻¹
C-O Stretch 1250, 1030 cm⁻¹1245, 1035 cm⁻¹~1050 cm⁻¹
C-Cl Stretch 700-800 cm⁻¹ (strong)N/A700-800 cm⁻¹ (strong)

Analysis of IR Data:

  • The presence of a broad O-H stretch in all compounds is indicative of the alcohol functional group.

  • The aromatic C=C stretching frequencies will be influenced by the substituents. The methoxy group in the target compound and analog 1 is expected to result in characteristic bands around 1610 and 1510 cm⁻¹.

  • A strong C-Cl stretching absorption is a key feature for the target compound and analog 2.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion This compound (Predicted m/z) 1-(4-methoxyphenyl)ethanol (Experimental m/z) 2,2,2-Trichloro-1-phenylethanol (Experimental m/z)
[M]⁺ 254/256/258/260152224/226/228/230
[M-Cl]⁺ 219/221/223N/A189/191/193
[M-CCl₃]⁺ 137N/A107
[C₇H₇O]⁺ 107107107
[C₇H₇]⁺ 919191

Analysis of MS Data:

  • Molecular Ion Peak: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion of the target compound and 2,2,2-Trichloro-1-phenylethanol.

  • Fragmentation: A key fragmentation pathway for all three compounds is the loss of the substituent on the benzylic carbon. For the target compound, the loss of the CCl₃ radical to form a stable oxonium ion at m/z 137 is expected to be a major fragmentation. The subsequent loss of CO can lead to the tropylium ion at m/z 91.

G M [M]+. m/z 254, 256, 258, 260 M_CCl3 [M-CCl3]+ m/z 137 M->M_CCl3 - .CCl3 C7H7O [C7H7O]+ m/z 107 M_CCl3->C7H7O - CH2O C7H7 [C7H7]+ m/z 91 C7H7O->C7H7 - CO

Figure 2. Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure solvent should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this class of compounds.

  • Ionization and Fragmentation: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound with its key structural analogs. By understanding the influence of the methoxy and trichloromethyl groups on the NMR, IR, and MS spectra, researchers can confidently predict and interpret the spectroscopic data for this and related compounds. The detailed protocols provided herein offer a practical framework for the experimental characterization of these molecules, ensuring data integrity and facilitating the unambiguous determination of their chemical structures.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2,2-Trichloro-1-phenylethanol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. Benzyl alcohol. National Institute of Standards and Technology. [Link]

A Comparative Analysis of the Estrogenic Activity of Methoxychlor and its Metabolite, 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Toxicology and Drug Development

Abstract

The organochlorine pesticide methoxychlor has long been recognized as an environmental endocrine disruptor. Its biological activity is complex, arising not from the parent compound itself, but from its metabolic transformation into more potent estrogenic derivatives. This guide provides a detailed comparative analysis of the estrogenic activity of methoxychor and its primary mono-demethylated metabolite, 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. We will delve into the mechanistic nuances of their interaction with estrogen receptors, present comparative experimental data, and provide detailed protocols for key assays used to assess estrogenicity.

Introduction: The Proestrogenic Nature of Methoxychlor

Methoxychlor, a structural analog of DDT, was introduced as a safer alternative due to its lower bioaccumulation potential. However, extensive research has revealed its capacity to interfere with the endocrine system, primarily through the estrogenic activity of its metabolites.[1] The parent compound, methoxychlor, exhibits weak affinity for estrogen receptors (ERs). Its endocrine-disrupting effects are predominantly attributed to its biotransformation in the liver into hydroxylated metabolites that act as estrogen mimics.[2]

The metabolic activation of methoxychlor is a critical determinant of its biological activity. This process, primarily mediated by cytochrome P450 enzymes, involves the oxidative demethylation of the methoxy groups on the phenyl rings.[3] This leads to the formation of mono-hydroxylated and di-hydroxylated derivatives, which are structurally more similar to estradiol and exhibit significantly higher estrogenicity.

This guide will focus on the comparative activity of methoxychlor and its initial, mono-demethylated metabolite, providing researchers with a clear understanding of their relative potencies and the experimental approaches used to characterize them.

Chemical Structures and Metabolic Activation

The chemical structures of methoxychlor and its mono-demethylated metabolite are fundamental to understanding their biological activity.

Methoxychlor: 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methoxybenzene) This compound (a mono-demethylated metabolite): More accurately described in much of the toxicological literature as 2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)-1,1,1-trichloroethane (mono-OH-MXC), this is a key intermediate in the metabolic cascade of methoxychlor.

The metabolic conversion of methoxychlor to its more active forms is a crucial step in its mechanism of toxicity. The following diagram illustrates this initial metabolic pathway.

Methoxychlor Metabolism Methoxychlor Methoxychlor (Weak Estrogenic Activity) Metabolite 2,2,2-Trichloro-1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethane (mono-OH-MXC) (Higher Estrogenic Activity) Methoxychlor->Metabolite Metabolism Enzyme Cytochrome P450 (Hepatic O-demethylation) Enzyme->Methoxychlor

Caption: Metabolic activation of methoxychlor to its mono-demethylated metabolite.

Comparative Estrogenic Activity: Experimental Evidence

The estrogenic potency of a compound is typically assessed through a combination of in vitro and in vivo assays. These assays measure various endpoints, from direct binding to the estrogen receptor to physiological responses in whole organisms.

In Vitro Estrogen Receptor Binding Affinity

The initial step in estrogenic action is the binding of a ligand to the estrogen receptor. Competitive binding assays are used to determine the relative affinity of a test compound for the ER compared to the natural ligand, 17β-estradiol.

While direct comparative data for this compound under that specific name is sparse, studies on the mono-demethylated metabolite (mono-OH-MXC) provide valuable insights. Research has shown that the mono-demethylated metabolite exhibits a significantly higher binding affinity for the estrogen receptor compared to the parent methoxychlor.[4] Furthermore, this mono-hydroxylated metabolite is a chiral compound, and its enantiomers display differential binding. The (S)-enantiomer of mono-OH-MXC demonstrates a 3-fold higher binding activity than the (R)-enantiomer.[4] This stereoselectivity is a critical factor in its biological activity.

The di-hydroxylated metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), generally shows the highest binding affinity among the methoxychlor metabolites.[5] However, the activity of HPTE is only about 1.7-fold higher than that of (S)-mono-OH-MXC, highlighting the significant estrogenic potential of the mono-demethylated intermediate.[4]

Table 1: Relative Estrogenic Potency of Methoxychlor and its Metabolites

CompoundRelative Estrogenic Activity (Compared to Methoxychlor)Key Findings
Methoxychlor Baseline (Weak)Proestrogen requiring metabolic activation.[2]
2,2,2-Trichloro-1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethane (mono-OH-MXC) Significantly HigherThe (S)-enantiomer is more potent than the (R)-enantiomer.[4]
2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) HighestConsidered the most potent estrogenic metabolite of methoxychlor.[1]
In Vitro and In Vivo Estrogenic Effects

Beyond receptor binding, the functional consequences of this interaction are assessed using cell-based assays and in vivo models.

  • In Vitro Transcriptional Activation: Estrogenic compounds induce the transcription of estrogen-responsive genes. Reporter gene assays, such as the Yeast Estrogen Screen (YES), utilize genetically modified yeast cells containing the human estrogen receptor and a reporter gene (e.g., lacZ). Binding of an estrogenic compound to the receptor triggers the expression of the reporter gene, leading to a measurable signal.[6]

  • Cell Proliferation Assays: The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. The E-SCREEN assay quantifies the proliferative effect of a test compound on these cells.[7]

  • In Vivo Uterotrophic Assay: This assay is a well-established in vivo method for assessing estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound.[8][9] Methoxychlor and its metabolites have been shown to induce a uterotrophic response.[8]

Experimental Methodologies

For researchers aiming to investigate the estrogenic activity of methoxychlor and its metabolites, adherence to standardized protocols is crucial for generating reliable and reproducible data.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The OECD Test Guideline 493 provides a framework for conducting this assay.[10][11]

Principle: A fixed concentration of radiolabeled 17β-estradiol ([³H]E₂) is incubated with a preparation of estrogen receptors (e.g., from rat uterine cytosol) in the presence of varying concentrations of the test compound. The amount of radiolabeled estradiol bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined.

Abbreviated Protocol:

  • Prepare Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Incubation: Aliquots of the cytosol are incubated with a constant concentration of [³H]E₂ and a range of concentrations of the test compound or unlabeled 17β-estradiol (for the standard curve).

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound [³H]E₂.

  • Quantification: The radioactivity in the supernatant, representing the bound [³H]E₂, is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of [³H]E₂ bound against the logarithm of the competitor concentration. The IC₅₀ value is then calculated.

ER_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Analysis Uterine Cytosol (ER) Uterine Cytosol (ER) Incubation Mixture Incubate ER, [³H]E₂, and Test Compound Uterine Cytosol (ER)->Incubation Mixture Radiolabeled Estradiol ([³H]E₂) Radiolabeled Estradiol ([³H]E₂) Radiolabeled Estradiol ([³H]E₂)->Incubation Mixture Test Compound Test Compound Test Compound->Incubation Mixture Separation Separate Bound and Free [³H]E₂ Incubation Mixture->Separation Quantification Measure Radioactivity of Bound Fraction Separation->Quantification Data Analysis Calculate IC₅₀ Quantification->Data Analysis

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method for screening compounds for estrogenic activity.[6][12][13]

Principle: Genetically modified Saccharomyces cerevisiae are used, which contain the human estrogen receptor (hER) and a reporter gene (lacZ) under the control of estrogen response elements. When an estrogenic compound binds to the hER, it activates the transcription of lacZ, leading to the production of β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a color change that can be quantified.

Abbreviated Protocol:

  • Yeast Culture: The recombinant yeast strain is cultured in an appropriate medium.

  • Exposure: A serial dilution of the test compound is added to a 96-well plate, followed by the addition of the yeast culture and the chromogenic substrate (e.g., CPRG).

  • Incubation: The plate is incubated for a defined period (e.g., 48-72 hours) to allow for receptor binding, gene expression, and color development.

  • Measurement: The absorbance is read at a specific wavelength to quantify the color change.

  • Data Analysis: A dose-response curve is generated, and the concentration that produces a half-maximal response (EC₅₀) is calculated.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the proliferative response of the estrogen-sensitive human breast cancer cell line, MCF-7, to test compounds.[7][14][15]

Principle: MCF-7 cells require estrogens for proliferation. The assay quantifies the increase in cell number after exposure to a test compound.

Abbreviated Protocol:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are stripped of endogenous estrogens by culturing in a phenol red-free medium with charcoal-dextran treated fetal bovine serum.

  • Seeding: A known number of cells are seeded into 96-well plates.

  • Exposure: The cells are exposed to a range of concentrations of the test compound or a positive control (17β-estradiol).

  • Incubation: The plates are incubated for several days (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.

  • Data Analysis: The proliferative effect is calculated relative to the negative control, and a dose-response curve is generated to determine the EC₅₀.

Conclusion

The estrogenic activity of methoxychlor is a clear example of metabolic activation, where the parent compound is transformed into more potent metabolites. The mono-demethylated metabolite, 2,2,2-Trichloro-1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethane (mono-OH-MXC), is a key intermediate with significantly higher estrogenic activity than methoxychlor. Understanding the relative potencies of methoxychlor and its metabolites is crucial for accurate risk assessment and for the development of safer alternatives. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the estrogenic and other endocrine-disrupting effects of these and other xenobiotics.

References

  • Nakamura, J., et al. (2000). Enantioselective recognition of mono-demethylated methoxychlor metabolites by the estrogen receptor. Chirality, 12(9), 683-687.
  • OECD (2016). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Gaido, K. W., et al. (1999). Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology, 140(12), 5746-5753.
  • OECD (2012). Series on Testing and Assessment, No. 175: Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. OECD Publishing.
  • OECD (2016). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Publishing.
  • BenchChem (2025). Application Notes and Protocols for Yeast-Based Estrogenic Activity Assays. BenchChem.
  • Xenometrix (n.d.). XenoScreen YES/YAS. Xenometrix AG.
  • L-M. R., et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments, (131), 56778.
  • National Toxicology Program (2014).
  • Ecotox Centre (n.d.). Yeast Estrogen and Androgen Screens. Ecotox Centre.
  • Cummings, A. M. (1997). Methoxychlor as a model for environmental estrogens. Critical Reviews in Toxicology, 27(4), 367-379.
  • Tullner, W. W. (1961). Uterotrophic action of the insecticide methoxychlor. Science, 133(3453), 647.
  • Ousterhout, J., et al. (1981). Estrogenic activities on methoxychlor metabolites. Biochemical Pharmacology, 30(20), 2869-2871.
  • Wikipedia (n.d.). YES and YAS assay. Wikipedia.
  • Leusch, F. D., et al. (2005). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Ecotoxicology and Environmental Safety, 62(3), 454-461.
  • Lee, H., et al. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Biosensors, 11(10), 381.
  • OECD (2009). Test No. 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Wikipedia (n.d.). E-SCREEN. Wikipedia.
  • Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Toxicology and Applied Pharmacology, 142(2), 297-307.
  • Rasmussen, T. H., & Nielsen, J. B. (2002). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Toxicology in Vitro, 16(2), 159-166.
  • Okazaki, K., et al. (2001). Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. Reproductive Toxicology, 15(5), 503-511.
  • Altogen Biosystems (n.d.). MCF-7 Culture Protocol. Altogen Biosystems.
  • Kitamura, S., et al. (2005). Methoxychlor Induces CYP2C11 to Convert Itself into Hormonally Active Metabolites. Biological & Pharmaceutical Bulletin, 28(7), 1279-1282.
  • Gaido, K. W., et al. (1999). Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology, 140(12), 5746-53.
  • Borgeest, C., et al. (2002). Methoxychlor metabolites may cause ovarian toxicity through estrogen-regulated pathways. Toxicology and Applied Pharmacology, 182(2), 125-134.
  • U.S. Environmental Protection Agency (n.d.). Data Evaluation Record (DER)
  • Maness, S. C., et al. (1998). Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies. Toxicology and Applied Pharmacology, 151(1), 135-145.
  • Agency for Toxic Substances and Disease Registry (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services.
  • Sanoh, S., et al. (2003). An in vitro model for screening estrogen activity of environmental samples after metabolism. Journal of Health Science, 49(5), 349-354.
  • Houtman, R., et al. (2022). Sensitive image-based chromatin binding assays using inducible ERα to rapidly characterize estrogenic chemicals and mixtures. Scientific Reports, 12(1), 17658.

Sources

A Comparative Guide to the Biological Effects of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proestrogenic Pesticide Methoxychlor and its Chiral Metabolites

The chlorinated hydrocarbon pesticide methoxychlor has been utilized for decades as a replacement for DDT, valued for its insecticidal properties against a wide range of pests on crops, livestock, and pets.[1] However, its use has been curtailed in many regions, including a ban in the United States in 2003 and the European Union in 2002, due to its classification as a persistent, bioaccumulative, and toxic (PBT) chemical with endocrine-disrupting capabilities.[1]

Methoxychlor itself is considered a proestrogen, meaning it requires metabolic activation to exert its significant estrogenic effects.[2][3] This bioactivation occurs primarily in the liver, where cytochrome P450 (CYP) monooxygenases catalyze the O-demethylation of the parent compound.[2][3][4] This process yields two key types of metabolites: a mono-demethylated phenol, 2,2,2-Trichloro-1-(4-hydroxyphenyl)-1-(4-methoxyphenyl)ethane (a specific isomer of which is the topic of this guide), and a bis-demethylated phenol, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[2][5]

A critical and often overlooked aspect of methoxychlor's metabolism is the introduction of a chiral center in the mono-demethylated metabolite, 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (hereafter referred to as mono-OH-MXC).[5][6] This results in the formation of two non-superimposable mirror-image molecules, or enantiomers: (S)-mono-OH-MXC and (R)-mono-OH-MXC. As living systems are themselves chiral, these enantiomers can and do exhibit different biological activities, a phenomenon of significant toxicological importance.[7][8] This guide provides a detailed comparison of the biological effects of these enantiomers, supported by experimental data, to inform researchers in toxicology, pharmacology, and drug development.

Enantioselective Metabolism: The Source of Differential Activity

The relative abundance of the (S)- and (R)-enantiomers of mono-OH-MXC is not equal; it is determined by the specific CYP450 isoforms involved in the metabolism of methoxychlor.[5] This enantioselective metabolism is a key determinant of the ultimate estrogenic potential of methoxychlor exposure. Studies using recombinant human cytochrome P450 enzymes have demonstrated distinct stereoselectivity.[5]

For instance, CYP1A2 and CYP2A6 preferentially produce the (R)-mono-OH-MXC enantiomer.[5] In contrast, a different suite of enzymes, including CYP1A1, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, predominantly form the (S)-mono-OH-MXC enantiomer.[5] This differential formation is the first step in a cascade that leads to enantiomer-specific biological effects.

cluster_cyp CYP450 Isoforms Methoxychlor Methoxychlor (Prochiral) Metabolism Hepatic Metabolism (CYP450 O-Demethylation) Methoxychlor->Metabolism CYP1A2 CYP1A2, CYP2A6 Metabolism->CYP1A2 preferentially forms CYP2C9 CYP2C9, CYP2C19, CYP1A1, CYP2B6, etc. Metabolism->CYP2C9 preferentially forms R_Enantiomer (R)-mono-OH-MXC (Chiral Metabolite) CYP1A2->R_Enantiomer S_Enantiomer (S)-mono-OH-MXC (Chiral Metabolite) CYP2C9->S_Enantiomer

Caption: Enantioselective metabolism of Methoxychlor by different CYP450 isoforms.

Comparative Biological Activity: Enantiomers and the Estrogen Receptor

The primary mechanism through which methoxychlor's metabolites exert their endocrine-disrupting effects is by interacting with estrogen receptors (ERs), mimicking the action of the endogenous hormone 17β-estradiol.[6][9] Crucially, this interaction is stereoselective, with the two enantiomers of mono-OH-MXC displaying significantly different affinities for the estrogen receptor.

Estrogen Receptor Binding Affinity

In vitro competitive binding assays are used to determine the ability of a compound to displace a radiolabeled estrogen ligand from the ER. These studies have revealed a clear distinction between the mono-OH-MXC enantiomers. The (S)-mono-OH-MXC enantiomer exhibits a threefold higher binding affinity for the estrogen receptor compared to the (R)-enantiomer.[6] This suggests that the (S)-enantiomer is the more potent estrogenic metabolite of the two.

Furthermore, the binding activity of the achiral metabolite, bis-OH-MXC (HPTE), is only 1.7-fold higher than that of (S)-mono-OH-MXC.[6] This indicates that while HPTE is a highly potent estrogenic compound, the contribution of (S)-mono-OH-MXC to the overall estrogenic burden of methoxychlor exposure is substantial and should not be underestimated.[2][4][6] The preferential formation of the more active (S)-enantiomer by several human CYP450 isoforms suggests that the in vivo estrogenic activity of methoxychlor may be higher than what would be predicted from studies using racemic mixtures of its metabolites.[5][6]

CompoundRelative Binding Affinity (RBA) to Estrogen Receptor
(S)-mono-OH-MXCHigher (3x that of (R)-enantiomer)[6]
(R)-mono-OH-MXCLower[6]
bis-OH-MXC (HPTE)Highest (1.7x that of (S)-mono-OH-MXC)[6]
Downstream Biological Effects

The differential binding to the estrogen receptor is expected to translate to differences in downstream biological effects. As an estrogen agonist, the binding of (S)-mono-OH-MXC to the ER would initiate a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and modulation of gene expression, leading to estrogenic responses.[10] Given its higher binding affinity, the (S)-enantiomer is predicted to be a more potent inducer of these effects than the (R)-enantiomer at equivalent concentrations.

These effects can manifest as disruptions in the reproductive system, including altered estrous cycles, reduced fertility, and developmental abnormalities.[9][11] While direct comparative studies on the in vivo effects of the individual enantiomers are lacking, the in vitro binding data strongly suggest that the enantiomeric composition of mono-OH-MXC is a critical factor in determining the overall reproductive toxicity of methoxychlor.

S_Enantiomer (S)-mono-OH-MXC (Higher Affinity) ER Estrogen Receptor (ER) S_Enantiomer->ER Binds R_Enantiomer (R)-mono-OH-MXC (Lower Affinity) R_Enantiomer->ER Binds Gene_Expression Modulation of Gene Expression ER->Gene_Expression Bio_Effect_S Stronger Estrogenic Response Gene_Expression->Bio_Effect_S Bio_Effect_R Weaker Estrogenic Response Gene_Expression->Bio_Effect_R

Caption: Differential interaction of mono-OH-MXC enantiomers with the estrogen receptor.

Experimental Protocols

To aid researchers in this field, we provide detailed methodologies for the chiral separation of mono-OH-MXC enantiomers and for assessing their estrogen receptor binding affinity.

Protocol 1: Chiral Separation of mono-OH-MXC Enantiomers by HPLC

Rationale: To accurately study the biological effects of individual enantiomers, they must first be separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.[12] Derivatization is often employed to improve chromatographic resolution and detection sensitivity, especially for compounds lacking a strong chromophore.[13]

Step-by-Step Methodology:

  • Derivatization (Optional, for improved detection):

    • React the racemic mono-OH-MXC sample with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

    • Alternatively, for direct chiral separation, proceed to step 2.

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a UV detector.

    • Select a suitable chiral stationary phase column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[13]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio will need to be determined empirically to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Chromatographic Conditions:

    • Set the flow rate to approximately 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to an appropriate wavelength for the analyte (or its derivative).

  • Sample Injection and Analysis:

    • Dissolve the racemic mono-OH-MXC standard in the mobile phase and inject it into the HPLC system.

    • Monitor the chromatogram for the appearance of two separate peaks corresponding to the two enantiomers.

    • Optimize the mobile phase composition to achieve a resolution (Rs) of at least 1.5 between the two peaks.

    • Inject the unknown sample and identify the enantiomers by comparing their retention times to the standard. Quantify the amount of each enantiomer by integrating the peak areas.

Racemic Racemic mono-OH-MXC Sample HPLC Chiral HPLC System Racemic->HPLC Separation Separated Enantiomers (Two Peaks) HPLC->Separation Analysis Quantification of (S)- and (R)-enantiomers Separation->Analysis

Caption: Experimental workflow for chiral separation and analysis by HPLC.

Protocol 2: Estrogen Receptor Competitive Binding Assay

Rationale: This in vitro assay is fundamental for determining the ability of a test compound to interact directly with the estrogen receptor.[14][15] It measures the displacement of a high-affinity radiolabeled estrogen (e.g., [3H]17β-estradiol) from the receptor by the test compound. This allows for the determination of the relative binding affinity (RBA) of the test compound.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare a source of estrogen receptors. This can be a cytosol fraction from the uteri of ovariectomized rats or recombinant human estrogen receptors (ERα or ERβ) expressed in a suitable cell line.

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-HCl buffer containing EDTA and molybdate to stabilize the receptor).

  • Incubation:

    • In a series of microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]17β-estradiol, and increasing concentrations of the unlabeled test compound (either (S)-mono-OH-MXC, (R)-mono-OH-MXC, or a positive control like unlabeled 17β-estradiol).

    • Include a control for non-specific binding by adding a large excess of unlabeled 17β-estradiol.

    • Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [3H]17β-estradiol from the free radioligand. A common method is to add dextran-coated charcoal, which adsorbs the free ligand.

    • Centrifuge the tubes to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [3H]17β-estradiol as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Conclusion and Future Directions

The biological effects of the pesticide methoxychlor are intricately linked to the stereochemistry of its metabolites. The mono-demethylated metabolite, this compound (mono-OH-MXC), exists as two enantiomers with distinct biological activities. The (S)-enantiomer is a significantly more potent ligand for the estrogen receptor than the (R)-enantiomer, highlighting the importance of considering chirality in toxicological risk assessments.[6] The enantioselective metabolism of the parent compound further complicates the toxicological profile, as the preferential formation of the more active (S)-enantiomer by several human CYP450 isoforms can lead to a greater estrogenic effect than previously understood from studies on racemic mixtures.[5]

For researchers in drug development and toxicology, this case underscores the critical need for enantiomer-specific analysis. Future research should focus on elucidating the in vivo effects of the individual enantiomers to provide a more accurate understanding of the health risks associated with methoxychlor exposure. Furthermore, the development of analytical methods for the routine monitoring of the enantiomeric composition of methoxychlor metabolites in environmental and biological samples is warranted.

References

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  • ILAR Journal. (n.d.). In Vitro Models in Endocrine Disruptor Screening. Oxford Academic. [Link]

  • ACS Publications. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]

  • LifeNet Health LifeSciences. (n.d.). Endocrine Disruption Assay Services. [Link]

  • PubMed. (n.d.). Enantioselective metabolism of the endocrine disruptor pesticide methoxychlor by human cytochromes P450 (P450s): major differences in selective enantiomer formation by various P450 isoforms. [Link]

  • PubMed. (1981). Estrogenic activities on methoxychlor metabolites. [Link]

  • Endocrinology. (n.d.). Differential Interaction of the Methoxychlor Metabolite 2,2-Bis-(p-Hydroxyphenyl)-1,1,1-Trichloroethane with Estrogen Receptors α and β1. Oxford Academic. [Link]

  • SciSpace. (2008). Methoxychlor as a Model for Environmental Estrogens. [Link]

  • NCBI. (n.d.). Toxicological Profile for Methoxychlor - RELEVANCE TO PUBLIC HEALTH. [Link]

  • PubMed. (n.d.). Enantioselective recognition of mono-demethylated methoxychlor metabolites by the estrogen receptor. [Link]

  • Wikipedia. (n.d.). Methoxychlor. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological profile for methoxychlor. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • National Institutes of Health. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ScienceDirect. (n.d.). Chiral methods. [Link]

  • PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. [Link]

  • Wikipedia. (n.d.). 2,2,2-Trichloroethanol. [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-methoxyethanol. [Link]

  • PubMed. (n.d.). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. [Link]

  • MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. [Link]

  • NIST WebBook. (n.d.). 2,2,2-Trichloro-1-ethoxy ethanol. [Link]

  • University of Bath. (n.d.). Enantioselective occurrence and fate of chiral drugs in the environment. [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro-1-phenylethanol. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]

  • ResearchGate. (2025). Effects of methoxychlor and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane on 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase-3 activities in human and rat testes. [Link]

  • PubChem. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol. [Link]

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A Comparative Guide to the Quantitative Analysis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of potential analytical methodologies for the quantitative analysis of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a compound of interest in various research and development pipelines. While specific validated methods for this exact molecule are not widely published, this guide extrapolates from established analytical techniques for structurally analogous compounds, providing a robust framework for method development and selection.

Introduction to this compound and the Imperative for its Quantitative Analysis

This compound is a chemical entity featuring a chlorinated ethane backbone and a methoxyphenyl functional group.[1][2] Its structural similarity to compounds with known biological activity necessitates the development of reliable analytical methods for its quantification in various matrices. Accurate quantitative analysis is crucial for pharmacokinetic studies, metabolism research, purity assessment of bulk substance, and quality control of potential pharmaceutical formulations.

This guide will explore and compare three principal analytical techniques applicable to this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The discussion will be grounded in the analysis of structurally related compounds, namely methoxychlor and 2,2,2-trichloro-1-phenylethanol, to provide a scientifically sound basis for the proposed methodologies.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds. For a molecule like this compound, a reversed-phase HPLC method with UV detection is the most logical starting point for method development.

Principle of Reversed-Phase HPLC

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The analyte, this compound, will partition between the stationary and mobile phases based on its polarity. Its retention time will be influenced by the exact composition of the mobile phase; a higher proportion of the organic solvent will decrease the retention time. The presence of the methoxyphenyl group provides a chromophore, allowing for detection by a UV-Vis detector.

Proposed HPLC Methodology

A robust starting point for an HPLC method can be adapted from the analysis of 2,2,2-Trichloro-1-phenylethanol.[3]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. For Mass-Spec (MS) compatible applications, a volatile buffer like formic acid can be added.[3][4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The methoxyphenyl group is expected to have a UV absorbance maximum around 225-230 nm. The exact wavelength should be determined by running a UV scan of a standard solution.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

Rationale and Self-Validation

The choice of a C18 column is based on the nonpolar nature of the trichloromethyl group and the phenyl ring. The acetonitrile/water mobile phase is a common and effective solvent system for reversed-phase chromatography. The UV detector is highly suitable due to the aromatic chromophore. The method's validity can be established by assessing linearity (calibration curve), accuracy (recovery studies), precision (repeatability and intermediate precision), and selectivity (analysis of placebo or matrix blanks).

Gas Chromatography (GC): High Sensitivity for Volatile Analytes

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the presence of the trichloromethyl group, an Electron Capture Detector (ECD) would provide high sensitivity and selectivity. This approach is well-established for the analysis of chlorinated pesticides like methoxychlor.[1][5]

Principle of GC-ECD

In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The ECD is a highly sensitive detector for electrophilic compounds, such as those containing halogens. The detector contains a radioactive source that emits beta particles, creating a standing current. When an electrophilic analyte passes through, it captures some of the electrons, causing a decrease in the current that is measured as a peak.

Proposed GC-ECD Methodology

The analytical conditions for methoxychlor can be readily adapted for this compound.[1]

Experimental Protocol: Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an electron capture detector, and a data acquisition system.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (for trace analysis) or split.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

    • Make-up Gas (for ECD): Nitrogen or Argon/Methane.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent like hexane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[1]

Causality and Trustworthiness

The trichloromethyl group makes the molecule highly amenable to detection by ECD, offering excellent sensitivity. The proposed temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from potential impurities. The use of a non-polar column is justified by the overall non-polar character of the molecule. The method's trustworthiness is established through rigorous validation, including the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple and Rapid Method

For the direct and rapid quantification of this compound in simple solutions without interfering substances, UV-Vis spectroscopy is a viable option.

Principle of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance in solution. The amount of light absorbed is proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. The methoxyphenyl group in the target molecule acts as a chromophore, absorbing UV light at a characteristic wavelength.

Proposed UV-Vis Spectroscopic Methodology

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., methanol or ethanol).

    • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Prepare a series of standard solutions of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Analysis: Prepare the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Authoritative Grounding and Limitations

The principle of UV-Vis spectroscopy is a fundamental concept in analytical chemistry.[4] While simple and rapid, this method is less selective than chromatographic techniques. It is susceptible to interference from other components in the sample that absorb at the same wavelength. Therefore, its application is generally limited to the analysis of pure or relatively simple mixtures.

Comparative Analysis of Analytical Techniques

The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput.

FeatureHPLC-UVGC-ECDUV-Vis Spectroscopy
Principle Partition chromatography with UV detectionGas-phase separation with electron capture detectionMeasurement of UV light absorption
Selectivity HighHighLow
Sensitivity ModerateVery High (for halogenated compounds)Low to Moderate
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Sample Preparation Simple for clean samples; may require cleanup for complex matricesMay require derivatization for non-volatile compounds and extensive cleanup for complex matricesMinimal for clean solutions
Applicability Wide range of compounds, including non-volatile and thermally labile onesVolatile and thermally stable compounds, particularly halogenated onesPure or simple mixtures with a known chromophore

Visualization of Experimental Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantitative analysis by HPLC-UV.

GC-ECD Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Organic Solvent prep_start->dissolve cleanup Extraction/Cleanup (if needed) dissolve->cleanup inject Inject into GC cleanup->inject separate Separation on Capillary Column inject->separate detect ECD Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantitative analysis by GC-ECD.

Conclusion and Recommendations

The quantitative analysis of this compound can be approached using several robust analytical techniques.

  • For routine quality control of relatively pure samples , UV-Vis spectroscopy offers a rapid and cost-effective solution.

  • For the analysis of complex mixtures and for method development for regulatory submission , HPLC-UV is the recommended technique due to its high selectivity, robustness, and wide applicability.

  • For trace-level analysis, particularly in environmental or biological matrices , GC-ECD would be the method of choice, offering unparalleled sensitivity for this chlorinated compound.

Ultimately, the selection of the most appropriate method will be dictated by the specific analytical challenge at hand. The methodologies and comparative data presented in this guide provide a solid foundation for the development and validation of a suitable quantitative assay for this compound.

References

  • National Center for Biotechnology Information. (2023). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Lamoureux, C. H., & Feil, V. J. (1980). Gas Chromatographic and Mass Spectrometric Characterization of Impurities in Technical Methoxychlor.
  • Harvey, D. (2016). Analytical Chemistry 2.1. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • World Health Organization. (2004). Methoxychlor in Drinking-water. Retrieved from [Link]

Sources

A Comparative Guide to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol and its Metabolic Precursors and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol in a Broader Context

This compound is a chemical compound that primarily exists in scientific literature and research as a metabolite of the organochlorine insecticide, Methoxychlor.[1][2] While direct, extensive peer-reviewed studies on this specific metabolite are limited, its relevance and properties are best understood through a comparative analysis of its parent compound, Methoxychlor, and its more biologically active metabolic derivatives. This guide provides a comprehensive comparison of Methoxychlor and its key metabolites, offering insights into their relative performance in terms of biological activity and toxicological profiles.

Methoxychlor was developed as a substitute for DDT, with lower toxicity and persistence in biological systems.[3][4] However, concerns about its endocrine-disrupting properties have led to its ban in many countries.[4] The biological activity of Methoxychlor is largely attributed to its metabolites, which are formed through metabolic processes in the liver.[5][6] Understanding the comparative performance of these metabolites is crucial for assessing the overall risk associated with Methoxychlor exposure and for the development of alternative compounds with improved safety profiles.

Comparative Analysis of Methoxychlor and its Key Metabolites

The metabolism of Methoxychlor proceeds through a series of demethylation and hydroxylation reactions, leading to the formation of several key metabolites. This section compares the parent compound with its primary and secondary metabolites, focusing on their estrogenic activity and toxicological significance.

Key Compounds in the Metabolic Pathway:
  • Methoxychlor (MXC): The parent compound, a proestrogen that requires metabolic activation.[5]

  • This compound (a mono-demethylated metabolite): An intermediate metabolite. While this specific ethanol derivative is not extensively studied, it falls within the class of mono-hydroxylated metabolites (mono-OH-MXC).

  • 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE): A di-demethylated metabolite that is considered the most estrogenic and biologically active form.[5][7]

Performance Comparison: Estrogenic Activity

The primary concern with Methoxychlor and its metabolites is their ability to mimic the effects of estrogen, potentially leading to adverse reproductive and developmental effects.[8][9] The estrogenic activity of these compounds is typically assessed through their binding affinity to estrogen receptors (ERα and ERβ) and their ability to induce estrogen-responsive gene expression.

CompoundRelative Estrogenic PotencyERα ActivityERβ ActivityKey Findings
Methoxychlor (MXC) LowWeak AgonistWeak AgonistRequires metabolic activation to exert significant estrogenic effects.[5]
mono-OH-MXC ModerateAgonistNot extensively studiedAn intermediate in the activation pathway to the more potent HPTE.[10]
HPTE HighPotent AgonistAntagonistApproximately 100-fold more active at ERα than Methoxychlor.[7][11] It acts as a potent ERα agonist while antagonizing ERβ activity.[7][11]

Causality Behind Experimental Choices: The use of both ERα and ERβ in comparative assays is critical because some environmental estrogens exhibit differential activity at these two receptor subtypes, leading to complex biological responses.[7][11] The choice of in vitro cell-based assays, such as those using HepG2 cells, allows for the controlled study of receptor activation and gene expression without the confounding factors of in vivo metabolism.[7][11]

Experimental Protocol: In Vitro Estrogenicity Assay (Luciferase Reporter Gene Assay)

This protocol outlines a standard method for comparing the estrogenic activity of Methoxychlor and its metabolites.

Objective: To quantify the activation of estrogen receptors (ERα and ERβ) by test compounds.

Materials:

  • Human hepatoma cells (HepG2)

  • Expression plasmids for human or rat ERα and ERβ

  • Estrogen-responsive luciferase reporter plasmid (e.g., C3-Luc)

  • Cell culture medium and supplements

  • Test compounds (Methoxychlor, mono-OH-MXC, HPTE) dissolved in a suitable solvent (e.g., DMSO)

  • 17β-estradiol (positive control)

  • Luciferase assay reagent

Methodology:

  • Cell Culture and Transfection:

    • Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.

    • Co-transfect the cells with an ER expression plasmid (ERα or ERβ) and the estrogen-responsive luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, plate the cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds (Methoxychlor, mono-OH-MXC, HPTE) and 17β-estradiol. Include a solvent control (e.g., DMSO).

    • To assess antagonistic activity, co-treat cells with the test compounds and a fixed concentration of 17β-estradiol.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each well.

    • Plot the dose-response curves for each compound and determine the EC50 values (the concentration that produces 50% of the maximum response) for agonistic activity.

    • For antagonistic activity, determine the IC50 values (the concentration that inhibits 50% of the 17β-estradiol-induced activity).

Self-Validating System: The inclusion of a positive control (17β-estradiol) and a solvent control ensures the validity of the assay. A clear dose-response relationship for the positive control confirms that the system is responsive to estrogenic compounds.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Activation of Methoxychlor

The following diagram illustrates the key steps in the metabolic activation of Methoxychlor to its more estrogenic metabolites.

Methoxychlor_Metabolism MXC Methoxychlor (MXC) (Proestrogen) mono_OH_MXC mono-OH-MXC (e.g., this compound) MXC->mono_OH_MXC O-demethylation (CYP450) HPTE HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) (Potent Estrogen) mono_OH_MXC->HPTE O-demethylation (CYP450)

Caption: Metabolic activation pathway of Methoxychlor.

Experimental Workflow for Comparative Estrogenicity Testing

This workflow outlines the key stages of the in vitro luciferase reporter gene assay.

Estrogenicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (HepG2 cells) Transfection 2. Co-transfection (ER and Reporter Plasmids) Cell_Culture->Transfection Treatment 3. Compound Treatment (MXC, mono-OH-MXC, HPTE, E2) Transfection->Treatment Incubation 4. Incubation (24-48 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Luciferase Activity Measurement Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Dose-Response Curves, EC50/IC50) Luciferase_Assay->Data_Analysis

Caption: Workflow for in vitro estrogenicity testing.

Analytical Methodologies for Separation and Quantification

The accurate assessment of Methoxychlor and its metabolites requires robust analytical methods capable of separating and quantifying these structurally similar compounds in various matrices.

Comparative Table of Analytical Techniques
TechniquePrincipleApplicationAdvantagesLimitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantification of Methoxychlor and some metabolites in environmental and biological samples.[2]High resolution and sensitivity, especially with electron capture detection (ECD) or mass spectrometry (MS).Requires derivatization for polar metabolites; thermal degradation of some compounds can occur.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Separation of both parent compound and polar metabolites without derivatization.[2]Suitable for a wide range of compound polarities; non-destructive.Lower resolution than GC for some applications; can be more complex to optimize.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of MS.Highly sensitive and specific quantification of Methoxychlor and its metabolites in complex matrices.[12]High specificity and sensitivity; provides structural information.Higher cost and complexity compared to GC or HPLC with conventional detectors.

Causality Behind Method Selection: The choice of analytical method depends on the specific research question and the sample matrix. For instance, GC-MS is often preferred for its high sensitivity in detecting low levels of these compounds in environmental samples.[2] HPLC is advantageous when analyzing a mixture of the parent compound and its more polar metabolites, as it avoids the need for derivatization.[2] LC-MS offers the highest level of confidence in identification and quantification, making it ideal for metabolic studies.[12]

Conclusion and Future Directions

While this compound itself is not the primary focus of extensive research, its role as an intermediate in the metabolic activation of Methoxychlor is of significant interest. A comparative analysis reveals that the biological activity, particularly the estrogenicity, of Methoxychlor is a function of its metabolic transformation into hydroxylated derivatives, with HPTE being the most potent metabolite.

Future research should aim to further characterize the complete metabolic profile of Methoxychlor in various species and tissues. Direct comparative studies on the biological activities of all identified metabolites, including this compound, would provide a more complete understanding of the overall toxicological risk. Furthermore, the development of more selective and sensitive analytical methods will be crucial for accurately assessing human and environmental exposure to these compounds.

References

  • Methoxychlor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Methoxychlor]
  • Toxicological Profile for Methoxychlor - Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.atsdr.cdc.gov/toxprofiles/tp.asp?id=804&tid=157]
  • Ohyama K. Comparative in vitro metabolism of methoxychlor in male and female rats: metabolism of demethylated methoxychlor metabolites by precision-cut rat liver slices. Xenobiotica. 2005 Jul;35(7):683-95. [URL: https://pubmed.ncbi.nlm.nih.gov/16191839/]
  • Gaido KW, Leonard LS, Lovell S, et al. Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology. 1999;140(12):5746-5753. [URL: https://academic.oup.com/endo/article/140/12/5746/2988355]
  • Gaido KW, Leonard LS, Maness SC, et al. Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta. Endocrinology. 1999 Dec;140(12):5746-53. [URL: https://pubmed.ncbi.nlm.nih.gov/10579346/]
  • Watanabe H, G. M. Bou-Resli, S. C. Hewitt, and K. S. Korach. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives. 2011;119(1):68-74. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3018502/]
  • Watanabe H, G. M. Bou-Resli, S. C. Hewitt, and K. S. Korach. Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environ Health Perspect. 2011 Jan;119(1):68-74. [URL: https://pubmed.ncbi.nlm.nih.gov/20826375/]
  • Dehal SS, Kupfer D. Enantioselective metabolism of the endocrine disruptor pesticide methoxychlor by human cytochromes P450 (P450s): major differences in selective enantiomer formation by various P450 isoforms. Drug Metab Dispos. 2000;28(11):1297-1304. [URL: https://pubmed.ncbi.nlm.nih.gov/11038161/]
  • Bulger WH, Muccitelli RM, Kupfer D. Methoxychlor as a model for environmental estrogens. Rev Environ Contam Toxicol. 1985;94:1-27. [URL: https://link.springer.com/chapter/10.1007/978-1-4612-5060-6_1]
  • Cobb GP, et al. The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane, on testosterone biosynthesis in cultured rat Leydig cells. Toxicol Appl Pharmacol. 2004;197(3):176-183. [URL: https://stacks.cdc.gov/view/cdc/6857]
  • Kupfer D, Bulger WH, Theoharides AD. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B. J Biol Chem. 1990;265(20):11621-11628. [URL: https://pubmed.ncbi.nlm.nih.gov/2164016/]
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methoxychlor - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK154499/]
  • Kapoor IP, Metcalf RL, Nystrom RF, Sangha GK. Comparative metabolism of methoxychlor, methiochlor, and DDT in mouse, insects, and in a model ecosystem. J Agric Food Chem. 1970;18(6):1145-1152. [URL: https://pubs.acs.org/doi/abs/10.1021/jf60172a023]
  • METHOXYCHLOR - EXTOXNET PIP. [URL: http://extoxnet.orst.edu/pips/methoxych.htm]
  • Ault JA, Spurgeon TE. Determination of methoxychlor and its degradation products in rendered animal fat. J Assoc Off Anal Chem. 1984;67(2):284-289. [URL: https://www.
  • Methoxychlor ChemicalWatch Factsheet - Beyond Pesticides. [URL: https://www.beyondpesticides.org/assets/media/documents/infoservices/pesticides%20and%20you/documents/Methoxychlor.pdf]
  • Akgul Y, et al. The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. Reprod Toxicol. 2008;25(1):41-47. [URL: https://pubmed.ncbi.nlm.nih.gov/18065196/]
  • Methoxychlor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Methoxychlor]
  • This compound | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-2-2-trichloro-1-4-methoxyphenyl-ethanol]
  • Kim, H. S., & Lee, S. C. (2012). Metabolism of Methoxychlor by Cunninghamella elegans ATCC36112. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 489-495. [URL: https://www.researchgate.
  • Methoxychlor | EPA. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/methoxychlor.pdf]
  • Table 7-2, Analytical Methods for Determining Methoxychlor in Environmental Samples - Toxicological Profile for Methoxychlor - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK154504/table/T7-2/]
  • Klein, C. J., Schneider, R. J., Meyer, M. T., & Aga, D. S. (2006). Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere, 62(9), 1493-1502. [URL: https://www.usgs.gov/publications/enantiomeric-separation-metolachlor-and-its-metabolites-using-lc-ms-and-cze]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, a halogenated organic compound. The procedures outlined herein are grounded in established safety principles for chlorinated substances and are designed to ensure compliance and mitigate risk.

Understanding the Hazard Profile: A Cautious Approach

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 14337-31-6) is not readily found, its structural components—a chlorinated ethane backbone and a methoxyphenyl group—necessitate its classification as a hazardous substance. Structurally similar compounds, such as 2,2,2-Trichloroethanol, are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation and drowsiness or dizziness.[1][2] Therefore, it is imperative to handle this compound with the same level of caution.

Core Principles for Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood. [1][2]

  • Utilize appropriate Personal Protective Equipment (PPE) at all times.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [1]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any procedure that involves this compound, ensure that all necessary safety measures are in place.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A lab coat, worn fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hood.Minimizes the risk of inhaling potentially harmful vapors.[1]
Emergency Preparedness

Proactive preparation is critical for a swift and effective response to any unforeseen incidents.

  • Eyewash Station and Safety Shower: Ensure that these are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite, sand, or commercial sorbents), and a sealed container for waste should be available.

  • First Aid: In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to contain the situation and prevent further contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Alert Alert personnel in the immediate area Evacuate Evacuate the area if the spill is large or in a poorly ventilated space Alert->Evacuate Assess spill size Ventilate Ensure adequate ventilation (use fume hood if spill is contained within it) Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with absorbent materials from the spill kit PPE->Contain Absorb Cover the spill with absorbent material, working from the outside in Contain->Absorb Collect Collect the absorbed material into a designated hazardous waste container Absorb->Collect Clean Clean the spill area with a suitable solvent, followed by soap and water Collect->Clean Label_Waste Label the waste container as 'Halogenated Organic Waste' with the chemical name Clean->Label_Waste Dispose Dispose of the waste container through the institution's hazardous waste management program Label_Waste->Dispose Waste_Segregation cluster_waste_streams Laboratory Waste Streams cluster_disposal_path Disposal Pathway for this compound Halogenated Halogenated Organic Waste (e.g., Chloroform, Dichloromethane) NonHalogenated Non-Halogenated Organic Waste (e.g., Acetone, Ethanol, Hexanes) Aqueous Aqueous Waste (Acids, Bases, Salt Solutions) TargetCompound This compound WasteContainer Designated Halogenated Organic Waste Container TargetCompound->WasteContainer Collect in DisposalService Licensed Hazardous Waste Disposal Service WasteContainer->DisposalService Handled by

Caption: Waste segregation flowchart for this compound.

Container Selection and Labeling
  • Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid. The container must be compatible with chlorinated organic compounds.

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "this compound," and an approximate concentration or volume should be listed.

Accumulation and Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.

Final Disposal

Arrange for the pickup and disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard assessment, consistent use of personal protective equipment, and meticulous waste segregation, researchers can ensure a safe working environment and protect the broader ecosystem. This commitment to safety not only safeguards individuals but also upholds the integrity of the scientific community.

References

  • Pharmaffiliates. (n.d.). This compound. [Link]

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A Senior Application Scientist's Guide to Handling 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol (CAS No. 14337-31-6). As specific toxicological and hazard data for this compound are not extensively published, our recommendations are grounded in the well-documented profile of its close structural analog, 2,2,2-Trichloroethanol, and established best practices for managing chlorinated organic compounds. The core principle is to treat this compound with a high degree of caution, assuming it shares the significant hazards of its parent structure, which include being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation and dizziness.[1][2][3]

Hazard Assessment: Understanding the Risks

The primary hazards associated with the 2,2,2-trichloroethanol family of compounds necessitate rigorous protective measures.[1][2] The presence of the trichloromethyl group is a key driver of its reactivity and toxicity.

  • Acute Toxicity (Oral): Harmful if swallowed. Ingestion can lead to systemic toxicity.[1][3]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][3] Prolonged contact can lead to significant tissue damage.

  • Serious Eye Damage: Poses a high risk of causing serious, potentially irreversible eye damage.[1][2][3]

  • Respiratory and Nervous System Effects: May cause respiratory tract irritation and can lead to drowsiness or dizziness, indicating potential effects on the central nervous system.[2][3]

Due to these risks, handling this compound requires engineering controls as the primary line of defense, supplemented by carefully selected Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical system designed to shield you from specific, identified hazards. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Full-length Lab CoatRequired if not in a fume hood or if dust is generated. Use a NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate pre-filter.
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloving recommended)Chemical-resistant Apron over Lab CoatRequired if outside a fume hood. Use a NIOSH-approved respirator with organic vapor/acid gas cartridges.
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatRecommended if there is any risk of aerosol or vapor release.
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatNot typically required if handling sealed containers within a ventilated area.
Causality Behind PPE Choices:
  • Eye and Face Protection: The risk of "serious eye damage" is absolute.[2][3] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles during any task with a splash potential, such as transferring solutions or preparing dilutions, to protect the entire face.[4]

  • Skin Protection:

    • Gloves: The compound is classified as a skin corrosive/irritant.[1][3] Therefore, robust chemical resistance is essential. While nitrile gloves offer good general protection, neoprene or butyl rubber gloves provide enhanced protection against chlorinated compounds.[4] Always check the glove manufacturer's resistance guide for chlorinated solvents. Double-gloving provides an extra layer of security against undetected pinholes or degradation.

    • Body Protection: A standard lab coat is the minimum requirement. However, due to the corrosive nature and splash risk, a chemical-resistant apron made from materials like PVC or neoprene is strongly advised when handling solutions.[5] For large-scale operations, Tychem® or similar chemical-resistant coveralls are warranted.[6]

  • Respiratory Protection: Inhalation of vapors or aerosols can cause respiratory irritation and central nervous system effects.[3] The primary method of control is a certified chemical fume hood. If work absolutely must be performed outside of a hood, or if there is a risk of generating dust or aerosols (e.g., during spill cleanup), a NIOSH-approved air-purifying respirator with cartridges specific for organic vapors is required.[5][7]

Operational and Disposal Plans

A safe experiment is a well-planned one. Your workflow must incorporate safety at every stage.

Engineering Controls: Your First Line of Defense

All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure.

Safe Handling Workflow

The following diagram outlines the procedural logic for safely handling this compound. Each step is a necessary component of a self-validating safety system.

G Safe Handling Workflow for Chlorinated Compounds cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood (Check certification, airflow) prep2 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Full PPE (Goggles, Shield, Gloves, Coat) prep2->prep3 handle1 Carefully Weigh/Transfer (Minimize dust/aerosols) prep3->handle1 Begin Work handle2 Perform Experimental Step (e.g., Dissolution, Reaction) handle1->handle2 clean1 Decontaminate Workspace (Wipe down surfaces) handle2->clean1 Complete Work clean2 Segregate Waste (Collect in labeled, sealed container) clean1->clean2 clean3 Doff PPE Correctly (Avoid self-contamination) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Spill Management

In the event of a small spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Once absorbed, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal

All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.[1]

  • Container: Use a clearly labeled, sealable waste container designated for "Halogenated Organic Waste."

  • Labeling: The label must include the full chemical name and identify it as hazardous.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for proper disposal at an approved facility.[1] Do not pour this chemical down the drain.[8]

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.[1]

  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][7]

  • If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention for any burns or persistent irritation.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting.[1][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[1]

By adhering to these protocols, you establish a robust safety framework that respects the potential hazards of this compound, ensuring the protection of yourself, your colleagues, and your research.

References

  • Personal Protective Equipment - Environmental Health & Safety Services. The University of Alabama in Huntsville. [Link]

  • Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Cole-Parmer. [Link]

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]

  • This compound | Pharmaffiliates. Pharmaffiliates. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS. Pipe Testing Services. [Link]

  • Safety Data Sheet - Angene Chemical. (2021). Angene Chemical. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. University of Hawaii. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.